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  • Product: Ethyl 4-amino-1H-imidazole-2-carboxylate
  • CAS: 83566-37-4

Core Science & Biosynthesis

Foundational

Topic: Synthesis and Characterization of Ethyl 4-amino-1H-imidazole-2-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthesis and characterization of Ethyl 4-amino-1H-imidazole-2-carboxylate,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Ethyl 4-amino-1H-imidazole-2-carboxylate, a key heterocyclic building block. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring that researchers can replicate, troubleshoot, and adapt these methods with a deep understanding of the core chemical principles.

Strategic Importance and Overview

Ethyl 4-amino-1H-imidazole-2-carboxylate is a highly functionalized imidazole derivative. The imidazole core is a ubiquitous structural motif in pharmaceuticals and biological systems. The presence of an amino group at the C4 position and a carboxylate ester at the C2 position makes this molecule a versatile synthon for constructing more complex molecules, particularly in the development of purine analogs, kinase inhibitors, and other therapeutic agents. This guide details a reliable synthetic pathway and a multi-faceted characterization strategy to ensure the unequivocal identification and purity assessment of the final compound.

Synthesis Strategy and Protocol

The synthesis of substituted imidazoles can be approached through various strategies. A robust and frequently employed method involves the cyclization of appropriately functionalized acyclic precursors. For the target molecule, a logical approach is the condensation and cyclization of ethyl 2-amino-2-cyanoacetate with formamidine acetate. This method is advantageous due to the commercial availability of starting materials and the straightforward nature of the transformation.

Synthetic Workflow Visualization

The overall synthetic process is outlined below, from starting materials to the purified final product.

Synthesis_Workflow SM1 Ethyl 2-cyano-2-(hydroxyimino)acetate INT1 Reduction to Ethyl 2-amino-2-cyanoacetate SM1->INT1 e.g., H₂, Pd/C SM2 Formamidine Acetate REACT Condensation & Cyclization Reaction SM2->REACT INT1->REACT CRUDE Crude Product REACT->CRUDE Acidic Workup PURIFY Recrystallization CRUDE->PURIFY FINAL Pure Ethyl 4-amino-1H- imidazole-2-carboxylate PURIFY->FINAL

Caption: Synthetic workflow for Ethyl 4-amino-1H-imidazole-2-carboxylate.

Detailed Experimental Protocol

This protocol is designed to be self-validating, where successful synthesis is confirmed by the comprehensive characterization methods outlined in the next section.

Step 1: Synthesis of Ethyl 2-amino-2-cyanoacetate (Intermediate)

  • Rationale: The initial step involves the reduction of the oxime group of Ethyl 2-cyano-2-(hydroxyimino)acetate to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • To a solution of Ethyl 2-cyano-2-(hydroxyimino)acetate (14.2 g, 0.1 mol) in ethanol (200 mL) in a hydrogenation vessel, add 10% Palladium on carbon (Pd/C) (0.5 g).

    • Pressurize the vessel with hydrogen gas (H₂) to 50 psi.

    • Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the uptake of hydrogen.

    • Upon completion (monitored by TLC), carefully depressurize the vessel and filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the Celite pad with ethanol (50 mL).

    • Concentrate the filtrate under reduced pressure to yield Ethyl 2-amino-2-cyanoacetate as an oil, which is used in the next step without further purification.

Step 2: Cyclization to Ethyl 4-amino-1H-imidazole-2-carboxylate

  • Rationale: This key step involves the condensation of the newly formed amine intermediate with formamidine acetate. The formamidine provides the C2 carbon and the associated nitrogen atom required to form the imidazole ring. The reaction proceeds via an initial condensation, followed by an intramolecular cyclization and subsequent aromatization.

  • Procedure:

    • Dissolve the crude Ethyl 2-amino-2-cyanoacetate (from the previous step, ~0.1 mol) and formamidine acetate (10.4 g, 0.1 mol) in absolute ethanol (150 mL).

    • Reflux the mixture for 8-10 hours. The progress of the reaction should be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.

    • Concentrate the solvent under reduced pressure to obtain a solid residue.

    • Triturate the residue with diethyl ether (100 mL) to remove soluble impurities.

    • Collect the solid by filtration.

Step 3: Purification

  • Rationale: Recrystallization is employed to purify the crude product, removing any unreacted starting materials or side products. The choice of solvent is critical for obtaining high-purity crystals.

  • Procedure:

    • Recrystallize the crude solid from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1 hour to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

    • Expected Yield: 60-70%.

Comprehensive Characterization

Unequivocal structural confirmation and purity assessment are paramount. A combination of spectroscopic and chromatographic methods must be employed.

Characterization Workflow Visualization

The logical flow for analyzing the synthesized product is depicted below.

Characterization_Workflow START Synthesized Product TLC TLC Analysis (Purity Check) START->TLC HPLC HPLC Analysis (Quantitative Purity) START->HPLC MS Mass Spectrometry (Molecular Weight) START->MS IR IR Spectroscopy (Functional Groups) START->IR NMR NMR Spectroscopy (Structural Elucidation) START->NMR FINAL Structure & Purity Confirmed TLC->FINAL HPLC->FINAL MS->FINAL IR->FINAL H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR H_NMR->FINAL C_NMR->FINAL

Caption: Logical workflow for the characterization of the final product.

Expected Analytical Data

The following table summarizes the expected data from various analytical techniques. These values are predictive and based on established principles of spectroscopy for similar structures.[1][2][3]

Technique Parameter Expected Result & Justification
¹H NMR Chemical Shift (δ)~7.5 ppm (s, 1H): Imidazole C5-H proton. ~5.5 ppm (br s, 2H): C4-NH₂ protons; broad due to exchange. ~4.2 ppm (q, 2H): O-CH₂ of ethyl ester. ~1.3 ppm (t, 3H): CH₃ of ethyl ester. ~11.0 ppm (br s, 1H): Imidazole N-H proton.
¹³C NMR Chemical Shift (δ)~162 ppm: Ester carbonyl (C=O). ~145 ppm: Imidazole C4 (attached to NH₂). ~140 ppm: Imidazole C2 (attached to ester). ~115 ppm: Imidazole C5. ~61 ppm: O-CH₂ of ethyl ester. ~14 ppm: CH₃ of ethyl ester.
IR Spectroscopy Wavenumber (cm⁻¹)3400-3200 cm⁻¹: N-H stretching (amine and imidazole NH). ~1710 cm⁻¹: C=O stretching (ester). 1640-1580 cm⁻¹: C=N and C=C stretching (imidazole ring). ~1620 cm⁻¹: N-H bending (amine).
Mass Spec. (ESI+) m/z170.0924 [M+H]⁺: The protonated molecular ion. The theoretical exact mass for C₇H₁₁N₃O₂ is 169.0851 g/mol .[4][5]
HPLC Purity>98%: Using a C18 column with a mobile phase of acetonitrile/water gradient and UV detection at ~254 nm.
Methodologies for Characterization
  • Nuclear Magnetic Resonance (NMR): Samples should be dissolved in a suitable deuterated solvent, such as DMSO-d₆, which allows for the observation of exchangeable protons (NH and NH₂). Tetramethylsilane (TMS) should be used as an internal standard.

  • Infrared (IR) Spectroscopy: Analysis is typically performed using KBr pellets or as a thin film on a salt plate to identify the key functional groups present in the molecule.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) is a suitable technique for this polar molecule, providing a soft ionization that typically results in a strong signal for the protonated molecular ion [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column is recommended. A gradient elution starting from a high aqueous composition (e.g., 95% water with 0.1% formic acid) to a high organic composition (e.g., 95% acetonitrile with 0.1% formic acid) over 15-20 minutes will provide good resolution and a reliable assessment of purity.

Safety, Handling, and Storage

  • Safety: Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • Handling: Imidazole derivatives and their precursors should be handled with care, avoiding inhalation, ingestion, and skin contact.

  • Storage: The final product, Ethyl 4-amino-1H-imidazole-2-carboxylate, should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[6]

Conclusion

This guide has detailed a robust and reproducible method for the synthesis of Ethyl 4-amino-1H-imidazole-2-carboxylate. The causality-driven protocol, combined with a comprehensive characterization strategy, provides researchers with the necessary tools to produce and validate this important chemical intermediate with a high degree of confidence. Adherence to these methodologies will ensure the quality and integrity of the material for its subsequent applications in pharmaceutical research and development.

References

  • Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. JOCPR. [Link]

  • PubChem. Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChemLite. Ethyl 4-amino-1-methyl-1h-imidazole-2-carboxylate hydrochloride. PubChemLite. [Link]

  • Preti, L., et al. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. National Center for Biotechnology Information. [Link]

  • PubChem. ethyl 4-amino-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. [Link]

  • Molbase. ethyl 4-methyl-1H-imidazole-2-carboxylate. Molbase. [Link]

  • Shabalin, D. A., & Camp, J. E. Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

  • Google Patents. Industrial production method of 4-amino-5-imidazole formamide.
  • Oriental Journal of Chemistry. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry. [Link]

  • Yahyazadeh, A., & Haghi, M. Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. [Link]

  • Medium. Exploring Ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate: Properties and Applications. Medium. [Link]

  • Al-Hourani, B. J., et al. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. National Center for Biotechnology Information. [Link]

  • NIST. 1H-Imidazole, 2-ethyl-4-methyl-. NIST WebBook. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-amino-1H-imidazole-2-carboxylate and Its Derivatives

For distribution to: Researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the physicochemical properties of Ethyl 4-amino-1H-imidazole-2-carboxylate, a heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the physicochemical properties of Ethyl 4-amino-1H-imidazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule in public databases, this document will focus on a well-characterized, closely related analogue: Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride (CAS No: 180258-46-2). By examining this derivative, we can infer and discuss the likely properties and behaviors of the target compound, providing valuable insights for researchers in the field.

Introduction: The Significance of 4-Aminoimidazole Scaffolds

The imidazole ring is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with biological targets.[1] The specific substitution pattern of an amino group at the C4 position and a carboxylate at C2 creates a molecule with a rich chemical profile, suitable for further synthetic elaboration and with potential as a pharmacophore. Derivatives of aminoimidazoles are known to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2]

Molecular Structure and Key Physicochemical Properties

The core of this guide focuses on Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride, a salt of the N-methylated version of our target compound. The presence of the N-methyl group and the hydrochloride salt form will influence properties like solubility and melting point compared to the free base of Ethyl 4-amino-1H-imidazole-2-carboxylate.

General Properties

A summary of the known and predicted properties for Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate and its hydrochloride salt is presented below. These values serve as a baseline for estimating the properties of the non-methylated target compound.

PropertyValue (for Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate HCl)Inferred Properties for Ethyl 4-amino-1H-imidazole-2-carboxylate (Free Base)Source
CAS Number 180258-46-2Not readily available[3]
Molecular Formula C₇H₁₂ClN₃O₂C₆H₉N₃O₂[3]
Molecular Weight 205.64 g/mol 155.15 g/mol [3][4]
Physical Form SolidLikely a solid
Storage Inert atmosphere, 2-8°CSimilar, to prevent degradation[3]
Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is critical for its formulation and bioavailability. The hydrochloride salt of the N-methylated derivative is expected to have good aqueous solubility. The free base of Ethyl 4-amino-1H-imidazole-2-carboxylate would likely be less soluble in water but show good solubility in organic solvents like ethanol, DMSO, and methanol.

Melting Point

The melting point is a key indicator of purity. For the hydrochloride salt, a defined melting point would be expected. The free base of the target compound may have a different melting point, and this would need to be determined experimentally.

Acid-Base Properties (pKa)

The imidazole ring contains two nitrogen atoms, one of which is basic (the pyrrole-type nitrogen) and one that is less so (the pyridine-type nitrogen). The amino group at C4 is also basic. The pKa values are crucial for understanding the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding. While specific pKa data for the target compound is not available, it can be estimated based on related structures.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and quality control of a compound. Below are the expected spectral characteristics for a molecule like Ethyl 4-amino-1H-imidazole-2-carboxylate, based on general principles and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the ethyl group (a quartet and a triplet), a singlet for the C5-H proton on the imidazole ring, and broad signals for the NH₂ and NH protons.

  • ¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the ester, the carbons of the imidazole ring, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to:

  • N-H stretching of the amino group and the imidazole ring.

  • C=O stretching of the ethyl ester.

  • C=N and C=C stretching within the imidazole ring.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern could also provide information about the structure. For the free base, the expected molecular ion peak [M]+ would be at m/z 155.15.[4]

Synthesis and Reactivity

The synthesis of substituted imidazoles can be achieved through various routes. A common approach involves the cyclization of appropriate precursors.

General Synthetic Strategy

A plausible synthesis for Ethyl 4-amino-1H-imidazole-2-carboxylate could involve the reaction of an amidine with an α-haloketone, followed by functional group manipulations to introduce the amino and carboxylate moieties at the desired positions. The diagram below illustrates a generalized workflow for the synthesis of substituted imidazole esters.

G cluster_0 Synthesis Workflow A Starting Materials (e.g., Amidines, α-haloketones) B Cyclization Reaction to form Imidazole Ring A->B Reaction C Functional Group Interconversion B->C Modification D Purification (e.g., Crystallization, Chromatography) C->D Isolation E Final Product D->E Characterization

Caption: Generalized workflow for the synthesis of substituted imidazole esters.

Step-by-Step Protocol (Hypothetical)

While a specific protocol for the target compound is not available, a general procedure based on known imidazole syntheses is provided below for illustrative purposes.[5][6]

  • Reaction Setup: To a solution of the appropriate amidine hydrochloride in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide) at room temperature.

  • Addition of Reagents: Slowly add the corresponding α-haloketone or a related electrophile to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture, filter any solids, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired ethyl 4-amino-1H-imidazole-2-carboxylate.

Role in Drug Discovery and Development

The 4-aminoimidazole-2-carboxylate scaffold is a versatile building block in medicinal chemistry. The amino group provides a site for further derivatization to explore structure-activity relationships (SAR), while the ester can be hydrolyzed to the corresponding carboxylic acid, which may be important for biological activity or for improving pharmacokinetic properties.

Potential Therapeutic Applications

Derivatives of 4-aminoimidazoles have been investigated for a range of therapeutic targets. The specific substitution pattern of the target compound could make it a candidate for screening in various disease areas, including:

  • Oncology: Many imidazole derivatives exhibit anticancer properties.[7]

  • Infectious Diseases: The imidazole scaffold is found in many antifungal and antibacterial agents.[1]

  • Inflammatory Diseases: Certain aminoimidazole derivatives have shown anti-inflammatory effects.[2]

The logical flow for evaluating a novel compound like Ethyl 4-amino-1H-imidazole-2-carboxylate in a drug discovery program is outlined below.

G cluster_1 Drug Discovery Workflow F Compound Synthesis and Characterization G In Vitro Screening (Target-based or Phenotypic) F->G Evaluation H Hit-to-Lead Optimization (SAR Studies) G->H Optimization I In Vivo Efficacy and Safety Studies H->I Validation J Preclinical Development I->J Progression

Sources

Foundational

"crystal structure analysis of Ethyl 4-amino-1H-imidazole-2-carboxylate"

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 4-amino-1H-imidazole-2-carboxylate and Its Analogs Authored by a Senior Application Scientist This guide provides a comprehensive technical overview...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 4-amino-1H-imidazole-2-carboxylate and Its Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and rationale behind the crystal structure analysis of imidazole derivatives, with a focus on Ethyl 4-amino-1H-imidazole-2-carboxylate. For researchers, scientists, and drug development professionals, understanding the three-dimensional architecture of these molecules is paramount. The imidazole scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its versatile biological activity.[1][2] The precise atomic arrangement, elucidated through single-crystal X-ray diffraction (SCXRD), governs a molecule's interaction with biological targets, making this analysis a critical step in rational drug design.[3][4]

This document will navigate the entire workflow, from the foundational steps of synthesis and crystallization to the intricacies of X-ray diffraction and structural refinement. While a specific complete crystal structure for Ethyl 4-amino-1H-imidazole-2-carboxylate is not publicly available, we will use data from closely related, published imidazole structures to illustrate the analytical process and the profound insights it yields.

The Strategic Imperative for Structural Elucidation

The therapeutic potential of imidazole derivatives, which includes anticancer, antiviral, and antimicrobial properties, is intrinsically linked to their three-dimensional structure.[5][6] SCXRD is the definitive method for determining the solid-state structure of these compounds, providing precise measurements of bond lengths, bond angles, and, crucially, the intermolecular interactions that dictate crystal packing and can inform on potential biological interactions.[3][7] This atomic-level insight is invaluable for understanding structure-activity relationships (SAR) and for the rational design of new, more potent, and selective therapeutic agents.

Foundational Stage: Synthesis and the Art of Crystallization

A successful crystal structure analysis begins with the synthesis of a high-purity compound and the subsequent growth of high-quality single crystals. This is often the most challenging, yet critical, phase of the process.[8]

Synthesis of Imidazole Carboxylate Precursors

The synthesis of imidazole esters often involves multi-step reactions. A common approach is the cyclization of appropriate precursors. For instance, the synthesis of Ethyl imidazole-4-carboxylate can be achieved through a multi-step process starting from glycine, which is acetylated, esterified, and then cyclized to form a mercapto-imidazole intermediate. The final step involves oxidative desulfurization to yield the target imidazole carboxylate.[9]

Experimental Protocol: Representative Synthesis of an Imidazole Carboxylate

  • Step 1: Acetylation of Glycine: Glycine is dissolved in water, and acetic anhydride is added in batches while maintaining the temperature at 20°C. The mixture is stirred for several hours and then cooled to induce crystallization of acetylglycine.[9]

  • Step 2: Esterification: The acetylglycine is refluxed in ethanol with a strong acid catalyst (e.g., cation exchange resin) for several hours. After cooling and filtration, the solvent is removed under vacuum to yield the acetylglycine ethyl ester.[9]

  • Step 3: Cyclization to form 2-mercapto-4-imidazole formate ethyl ester: The acetylglycine ethyl ester is reacted with a base like sodium hydride in toluene, followed by the addition of methyl formate. This intermediate is then treated with potassium thiocyanate and hydrochloric acid, and heated to induce cyclization.[9]

  • Step 4: Oxidative Desulfurization: The resulting 2-mercapto-imidazole derivative is dissolved in hydrogen peroxide. The reaction is heated, then cooled and neutralized to precipitate the final product, Ethyl imidazole-4-carboxylate.[9]

Causality: Purity is paramount. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disordered structures that are difficult or impossible to solve.[1] Each step of the synthesis is followed by purification to ensure the starting material for crystallization is of the highest possible quality.

Crystallization: From Molecule to Ordered Lattice

The goal of crystallization is to slowly bring a solution to a state of supersaturation, allowing molecules to self-assemble into a well-ordered, single crystal. The choice of method and solvent is crucial and often requires empirical screening.[10][11]

Key Crystallization Techniques for Small Organic Molecules

  • Slow Evaporation : This is one of the simplest methods. The compound is dissolved in a suitable solvent to near-saturation, and the container is loosely covered to allow the solvent to evaporate slowly over days or weeks.[12] The gradual increase in concentration leads to the formation of crystals. The choice of solvent is critical as it influences crystal habit and can even be incorporated into the crystal lattice.[12]

  • Vapor Diffusion : This technique is highly effective, especially when only small amounts of the compound are available.[12] A solution of the compound in one solvent is placed in a small, open vial. This vial is then sealed inside a larger container that holds a more volatile "anti-solvent" in which the compound is insoluble. Vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystal growth.[13]

  • Solvent Layering (Liquid-Liquid Diffusion) : In this method, a solution of the compound is carefully overlaid with a less dense, miscible solvent in which the compound is poorly soluble.[12] Crystals form slowly at the interface between the two solvents. A third "buffer" solvent can be used at the interface to further slow the diffusion rate.[12]

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome PureCompound High-Purity Compound SolventScreen Solvent Screening PureCompound->SolventScreen Dissolve SlowEvap Slow Evaporation SolventScreen->SlowEvap VaporDiff Vapor Diffusion SolventScreen->VaporDiff Layering Solvent Layering SolventScreen->Layering SingleCrystal High-Quality Single Crystal SlowEvap->SingleCrystal NoCrystal Amorphous Solid or Oil SlowEvap->NoCrystal VaporDiff->SingleCrystal VaporDiff->NoCrystal Layering->SingleCrystal Layering->NoCrystal

Caption: General workflow for the crystallization of small organic molecules.

Single-Crystal X-ray Diffraction (SCXRD): Deciphering the Atomic Blueprint

Once a suitable single crystal (typically 0.1-0.4 mm in size) is obtained, the SCXRD experiment can be performed.[14] This non-destructive technique provides detailed information about the internal lattice of the crystal.[15]

The SCXRD Experimental Workflow

The process involves mounting the crystal, exposing it to a monochromatic X-ray beam, and collecting the resulting diffraction pattern.[3]

Experimental Protocol: SCXRD Data Collection and Processing

  • Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a goniometer head, often using a cryoloop and oil to hold it in place.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[3] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in a more precise structure.[3] The crystal is rotated, and a series of diffraction images are collected by a detector.

  • Data Processing: The collected images are processed using specialized software. This involves integrating the intensities of the thousands of measured reflections and applying corrections for factors like absorption.[3]

Structure Solution and Refinement

The processed diffraction data (a list of reflection indices and their intensities) is used to solve and refine the crystal structure.

  • Structure Solution: The initial atomic positions are determined using "direct methods," a computational approach that uses the statistical relationships between reflection intensities to calculate initial phases.[3] This provides a rough model of the molecule's structure.

  • Structure Refinement: The initial model is then refined using a full-matrix least-squares method.[3][16] In this iterative process, the atomic coordinates and their displacement parameters are adjusted to improve the agreement between the experimentally observed diffraction pattern and the one calculated from the model. Non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as an ellipsoid.[3]

SCXRD_Workflow Start Single Crystal Mount Mount on Goniometer Start->Mount Diffractometer Place in Diffractometer (Low Temperature) Mount->Diffractometer XRay Expose to X-rays Diffractometer->XRay DataCollection Collect Diffraction Images XRay->DataCollection DataProcessing Process Data (Integration & Correction) DataCollection->DataProcessing StructureSolution Solve Structure (Direct Methods) DataProcessing->StructureSolution Refinement Refine Structure (Least-Squares) StructureSolution->Refinement FinalStructure Final Crystal Structure (Coordinates, Bond Lengths, Angles) Refinement->FinalStructure

Caption: The experimental workflow of Single-Crystal X-ray Diffraction (SCXRD).

Case Study: Structural Analysis of 2-Ethyl-1H-imidazole-4,5-dicarboxylate Monohydrate

To illustrate the output of a successful crystal structure analysis, we will examine the published data for 2-ethyl-1H-imidazole-4,5-dicarboxylate monohydrate (C₇H₈N₂O₄·H₂O), a close analog of our topic compound.[17] In this structure, the molecule exists as a zwitterion, with a protonated imidazole nitrogen and a deprotonated carboxylate group.[17]

Crystallographic Data Summary

The primary result of an SCXRD experiment is a set of crystallographic data that precisely defines the crystal's unit cell and the arrangement of atoms within it.

ParameterValue
Chemical FormulaC₇H₁₀N₂O₅
Formula Weight202.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.6132 (6)
b (Å)14.3779 (16)
c (Å)7.9396 (8)
β (°)97.799 (1)
Volume (ų)861.04 (15)
Z (Molecules per cell)4
Temperature (K)298
Radiation (λ)Mo Kα (0.71073 Å)
Final R-indices [I>2σ(I)]R1 = 0.038, wR2 = 0.106
(Data sourced from Acta Crystallographica Section E, 2011, 67, o996)[17]

Trustworthiness: The R-indices (R1 and wR2) are measures of the agreement between the crystallographic model and the experimental X-ray diffraction data. Low values, typically below 0.05 for R1, indicate a well-refined and reliable structure.

Molecular and Supramolecular Structure

The refined structure reveals not only the connectivity of the atoms but also the precise molecular geometry and the intermolecular interactions that build the crystal. In the case of C₇H₈N₂O₄·H₂O, the two carboxyl groups are nearly coplanar with the imidazole ring.[17]

Of particular importance are the hydrogen bonds. The water molecule is linked to the organic molecules through N—H···O hydrogen bonds.[17] Additionally, a network of intermolecular O—H···O and N—H···O hydrogen bonds connects the molecules, forming a stable three-dimensional lattice.[17]

H_Bonding cluster_mol1 Molecule A cluster_water Water Molecule cluster_mol2 Molecule B N1_A N-H (imidazole) Water H-O-H N1_A->Water N-H···O O1_A C=O (carboxylate) O1_B C=O (carboxylate) O1_A->O1_B C-H···O etc. Water->O1_B O-H···O

Caption: Schematic of hydrogen bonding interactions in a crystal lattice.

Conclusion: From Structure to Strategy

The crystal structure analysis of Ethyl 4-amino-1H-imidazole-2-carboxylate and its analogs is a powerful tool in drug discovery and development. It provides an unambiguous determination of the molecule's three-dimensional structure, which is essential for understanding its physicochemical properties and its potential interactions with biological macromolecules. The detailed insights into molecular conformation and intermolecular hydrogen bonding networks, as illustrated by the case study, are critical for the design of next-generation therapeutics based on the versatile imidazole scaffold. By mastering these analytical techniques, researchers can accelerate the development of novel drugs with enhanced efficacy and selectivity.

References

  • Chauhan, A., & Kumar, R. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. IntechOpen. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Imidazole Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. BioMed Research International. Retrieved from [Link]

  • Male, L., & Coles, S. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2535-2562. Retrieved from [Link]

  • University of Barcelona. (n.d.). Crystallization of Small Molecules. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Staples, R. J. (2021). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 77(Pt 9), 1035–1042. Retrieved from [Link]

  • Kumar, V., et al. (2022). Imidazole derivatives: Impact and prospects in antiviral drug discovery. In Coronavirus Disease - A Practical Guide. Elsevier. Retrieved from [Link]

  • Male, L., & Coles, S. J. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton Institutional Repository. Retrieved from [Link]

  • Kant, R., et al. (2018). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. International Journal of Organic Chemistry, 8, 225-237. Retrieved from [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • An-Najah National University. (2000). Crystal and molecular structure of imidazole derivatives with different substituents. Retrieved from [Link]

  • Kant, R., et al. (2018). Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. ResearchGate. Retrieved from [Link]

  • ASM International. (n.d.). Single-Crystal X-Ray Diffraction. Retrieved from [Link]

  • University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

  • He, J.-X., et al. (2011). 2-Ethyl-1H-imidazole-4,5-dicarboxylate monohydrate. Acta Crystallographica Section E, 67(Pt 4), o996. Retrieved from [Link]

  • Rudy, H., et al. (2020). X‐ray crystal structures of imidazole 14d and tricyclic imines 13b, 13d and 13f. ResearchGate. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 4-amino-1-methyl-1h-imidazole-2-carboxylate hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
  • Mol-Instincts. (n.d.). ethyl 4-methyl-1H-imidazole-2-carboxylate. Retrieved from [Link]

  • LookChem. (n.d.). ETHYL 4-AMINO-1-METHYL-1H-IMIDAZOLE-2-CARBOXYLATE. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 4-amino-1H-imidazole-5-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate. Retrieved from [Link]

  • Lead Sciences. (n.d.). Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride. Retrieved from [Link]

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  • PubChem. (n.d.). Ethyl 2-amino-1H-imidazole-5-carboxylate. Retrieved from [Link]

  • AA Blocks. (n.d.). Ethyl 2-amino-1H-imidazole-5-carboxylate. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Ethyl 4-amino-1H-imidazole-2-carboxylate

Abstract This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of Ethyl 4-amino-1H-imidazole-2-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and degradation profile of Ethyl 4-amino-1H-imidazole-2-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding the stability of this molecule is paramount for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) derived from it. This document details the theoretical underpinnings and practical application of essential analytical techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), for assessing thermal stability. Furthermore, it outlines a systematic approach to forced degradation studies under various stress conditions, such as hydrolysis, oxidation, and photolysis, to elucidate the degradation pathways and identify potential degradation products. This guide is intended for researchers, scientists, and drug development professionals to establish robust stability-indicating methods and ensure the integrity of their compounds throughout the development lifecycle.

Introduction: The Critical Role of Stability in Drug Development

Ethyl 4-amino-1H-imidazole-2-carboxylate is a vital building block in the synthesis of numerous pharmaceutical compounds. Its inherent stability directly impacts the purity, potency, and safety of the final drug product. A thorough understanding of its thermal and chemical stability is not merely a regulatory requirement but a fundamental scientific necessity for robust process development, formulation design, and the establishment of appropriate storage conditions and shelf-life.

Instability can lead to the formation of degradation products, which may be inactive, less effective, or even toxic. Therefore, a comprehensive degradation profile is essential to identify these impurities and develop analytical methods capable of detecting and quantifying them. This guide provides the foundational knowledge and experimental framework for a thorough evaluation of the stability of Ethyl 4-amino-1H-imidazole-2-carboxylate.

Thermal Stability Assessment: Unveiling the Molecule's Response to Heat

Thermal analysis techniques are indispensable for characterizing the physical and chemical changes that a substance undergoes as a function of temperature. For Ethyl 4-amino-1H-imidazole-2-carboxylate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical insights into its thermal resilience.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is instrumental in determining the onset of thermal decomposition and the temperature ranges over which significant mass loss occurs. For imidazole derivatives, TGA can reveal the loss of volatile components and the ultimate breakdown of the heterocyclic ring structure.[1][2][3]

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of Ethyl 4-amino-1H-imidazole-2-carboxylate into a clean, inert sample pan (e.g., alumina or platinum).

  • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum rate of mass loss (Tpeak) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, which are associated with endothermic or exothermic processes.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of Ethyl 4-amino-1H-imidazole-2-carboxylate into a hermetically sealed aluminum pan.

  • Reference: Use an empty, hermetically sealed aluminum pan as the reference.

  • Atmosphere: Maintain a nitrogen atmosphere with a purge rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a temperature beyond the decomposition point determined by TGA (e.g., 350 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Identify the melting point (Tm) as the peak of the endothermic event and any exothermic events that may indicate decomposition.

Interpreting Thermal Analysis Data

The combined data from TGA and DSC provide a comprehensive thermal profile. For a hypothetical analysis of Ethyl 4-amino-1H-imidazole-2-carboxylate, the following data is presented for illustrative purposes.

ParameterValueInterpretation
TGA - Tonset ~220 °COnset of significant thermal decomposition.
TGA - Tpeak ~250 °CTemperature of maximum decomposition rate.
DSC - Tm ~180 °C (endotherm)Melting point of the compound.
DSC - Exotherm >230 °COnset of exothermic decomposition, corroborating TGA data.

Table 1: Hypothetical Thermal Analysis Data for Ethyl 4-amino-1H-imidazole-2-carboxylate.

TGA_DSC_Workflow cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_Sample Sample Preparation (5-10 mg) TGA_Instrument TGA Instrument (Nitrogen Atmosphere) TGA_Sample->TGA_Instrument TGA_Heating Heating Ramp (10 °C/min to 600 °C) TGA_Instrument->TGA_Heating TGA_Data Mass Loss vs. Temperature TGA_Heating->TGA_Data TGA_Analysis Determine T-onset & T-peak TGA_Data->TGA_Analysis Final_Profile Comprehensive Thermal Profile TGA_Analysis->Final_Profile DSC_Sample Sample Preparation (2-5 mg) DSC_Instrument DSC Instrument (Nitrogen Atmosphere) DSC_Sample->DSC_Instrument DSC_Heating Heating Ramp (10 °C/min to 350 °C) DSC_Instrument->DSC_Heating DSC_Data Heat Flow vs. Temperature DSC_Heating->DSC_Data DSC_Analysis Identify Melting & Decomposition Events DSC_Data->DSC_Analysis DSC_Analysis->Final_Profile

Figure 1: Experimental workflow for TGA and DSC analysis.

Forced Degradation Studies: Simulating the Ravages of Time and Environment

Forced degradation studies, or stress testing, are essential for identifying the likely degradation products of a drug substance and for establishing the intrinsic stability of the molecule. These studies are a core component of developing and validating stability-indicating analytical methods. The imidazole moiety, in particular, can be susceptible to oxidative and photolytic degradation.[4][5] The aromatic amine functionality also presents a potential site for degradation.[6][7][8][9][10]

General Protocol for Forced Degradation
  • Stock Solution: Prepare a stock solution of Ethyl 4-amino-1H-imidazole-2-carboxylate in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralization/Quenching: Before analysis, neutralize acidic and basic samples, and quench oxidative reactions.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Specific Stress Conditions
  • Acidic: Mix the stock solution with 0.1 N HCl and heat at 60 °C.

  • Basic: Mix the stock solution with 0.1 N NaOH and keep at room temperature. The imidazole moiety in some compounds has shown susceptibility to base-mediated autoxidation.[4]

  • Mix the stock solution with 3% hydrogen peroxide (H2O2) and keep at room temperature. The imidazole ring is known to be susceptible to oxidation.[4][11][12]

  • Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light. Both the imidazole ring and aromatic amines can be sensitive to photodegradation.[4][6][13]

  • Heat the stock solution at 60 °C in a controlled temperature chamber.

Forced_Degradation_Workflow cluster_Stress Forced Degradation Conditions Acid Acidic Hydrolysis (0.1 N HCl, 60°C) Sampling Sampling at Multiple Time Points Acid->Sampling Base Basic Hydrolysis (0.1 N NaOH, RT) Base->Sampling Oxidation Oxidative Stress (3% H2O2, RT) Oxidation->Sampling Photo Photolytic Stress (ICH Q1B) Photo->Sampling Thermal Thermal Stress (60°C in solution) Thermal->Sampling Stock_Solution Stock Solution of Ethyl 4-amino-1H-imidazole-2-carboxylate Stock_Solution->Acid Stock_Solution->Base Stock_Solution->Oxidation Stock_Solution->Photo Stock_Solution->Thermal Quenching Neutralization/ Quenching Sampling->Quenching HPLC_Analysis Stability-Indicating HPLC-UV/MS Analysis Quenching->HPLC_Analysis Degradation_Profile Degradation Profile & Pathway Elucidation HPLC_Analysis->Degradation_Profile

Figure 2: Workflow for forced degradation studies.

Stability-Indicating HPLC Method

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.

HPLC Method Parameters (Illustrative)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and/or Mass Spectrometry (MS) for identification of degradation products.

Degradation Profile of Ethyl 4-amino-1H-imidazole-2-carboxylate

Based on the forced degradation studies, a degradation profile can be constructed. The following table summarizes the hypothetical degradation observed under different stress conditions.

Stress Condition% Degradation (at 48h)Major Degradation Products (Hypothetical)
0.1 N HCl, 60 °C ~15%Hydrolysis of the ethyl ester to the corresponding carboxylic acid.
0.1 N NaOH, RT ~25%Hydrolysis of the ethyl ester and potential oxidative degradation products.
3% H2O2, RT ~40%Oxidized imidazole ring products, potentially N-oxides.
Photolytic (ICH Q1B) ~30%Products of photo-oxidation and potential dimerization.
Thermal (60 °C) ~5%Minimal degradation, indicating good thermal stability in solution at this temperature.

Table 2: Hypothetical Forced Degradation Data for Ethyl 4-amino-1H-imidazole-2-carboxylate.

Postulated Degradation Pathway

Based on the known reactivity of the imidazole ring and the functional groups present, a plausible degradation pathway can be proposed.

Degradation_Pathway cluster_Degradation Degradation Products Parent Ethyl 4-amino-1H-imidazole-2-carboxylate Hydrolysis 4-Amino-1H-imidazole-2-carboxylic acid (Ester Hydrolysis) Parent->Hydrolysis Acid/Base Oxidation Oxidized Imidazole Derivatives (e.g., N-oxides) Parent->Oxidation H2O2 Photodegradation Photo-oxidized Products & Potential Dimers Parent->Photodegradation Light/UV

Figure 3: A postulated degradation pathway.

Conclusion and Recommendations

This technical guide has outlined a comprehensive strategy for assessing the thermal stability and degradation profile of Ethyl 4-amino-1H-imidazole-2-carboxylate. The combination of thermal analysis (TGA/DSC) and forced degradation studies provides a robust understanding of the molecule's intrinsic stability.

Key Recommendations for Researchers:

  • Early Stage Assessment: Perform thermal analysis and preliminary forced degradation studies early in the development process to identify potential stability liabilities.

  • Method Validation: Develop and validate a stability-indicating HPLC method that can effectively separate and quantify all significant degradation products.

  • Impurity Identification: Utilize techniques such as LC-MS/MS and NMR to elucidate the structures of major degradation products.

  • Formulation Strategy: Use the stability data to guide the development of stable formulations, selecting appropriate excipients and packaging.

  • Storage Conditions: Establish appropriate storage conditions and a scientifically justified re-test period or shelf life based on long-term stability data.

By adhering to the principles and methodologies outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of drug substances and products derived from Ethyl 4-amino-1H-imidazole-2-carboxylate.

References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3043-3051. [Link]

  • ResearchGate. (2025). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. [Link]

  • Wang, Y., et al. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. [Link]

  • ResearchGate. (n.d.). List of aromatic amines used in this study and the efficiency of their... [Link]

  • ResearchGate. (n.d.). Degradative imidazole oxidation of particle by reactive oxygen... [Link]

  • Ma, Y., et al. (2017). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 5(34), 18237-18243. [Link]

  • Patil, S., et al. (2018). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Scientific Reports, 8(1), 1-8. [Link]

  • ResearchGate. (n.d.). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. [Link]

  • ResearchGate. (2025). Photochemistry of Aliphatic and Aromatic Amines. [Link]

  • Nielsen, C. J., et al. (2011). Atmospheric Degradation of Amines (ADA). NILU OR 2/2011. [Link]

  • ResearchGate. (n.d.). Thermal stability and exothermic behaviour of imidazole ionic liquids with different anion types under oxidising and inert atmospheres. [Link]

  • Bernstein, E. R., et al. (2013). On the Decomposition Mechanisms of New Imidazole-Based Energetic Materials. The Journal of Physical Chemistry A, 117(8), 1589-1601. [Link]

  • PubMed. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. [Link]

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Foundational

A Senior Application Scientist's Guide to Determining the Solubility of Ethyl 4-amino-1H-imidazole-2-carboxylate in Common Organic Solvents

Preamble: Navigating the Data Gap for a Key Building Block Ethyl 4-amino-1H-imidazole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Data Gap for a Key Building Block

Ethyl 4-amino-1H-imidazole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile scaffold for the synthesis of novel therapeutic agents and functional materials. Its unique arrangement of an imidazole core, an amino group, and an ethyl ester functional group imparts a complex physicochemical profile. Despite its importance, a comprehensive, publicly available dataset on its solubility in common organic solvents is conspicuously absent.

This guide, therefore, moves beyond a simple recitation of data. It is structured as an in-depth technical and methodological whitepaper designed to empower researchers. As your Senior Application Scientist, my objective is not just to provide protocols, but to illuminate the causality behind them. We will explore the theoretical underpinnings that govern the solubility of this specific molecule and then detail robust, field-proven experimental workflows to generate reliable and reproducible data in your own laboratory. This document is engineered to be a self-validating system for your research, ensuring scientific integrity from first principles to final analysis.

Theoretical Framework: Predicting Solubility from Molecular Architecture

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[1] A thorough analysis of the structure of Ethyl 4-amino-1H-imidazole-2-carboxylate allows us to make educated predictions about its behavior.

Molecular Structure Analysis:

  • Imidazole Core: The imidazole ring is aromatic and contains two nitrogen atoms. The N-H proton is capable of acting as a hydrogen bond donor, while the lone pair on the other nitrogen can act as a hydrogen bond acceptor. This dual capacity suggests potential solubility in polar protic solvents.

  • Amino Group (-NH₂): This is a primary amine, which is strongly polar and can both donate and accept hydrogen bonds. This functional group significantly increases the molecule's polarity and its potential for favorable interactions with polar solvents.[2]

  • Ethyl Ester Group (-COOEt): The ester group is polar but lacks a hydrogen bond donor. It can, however, accept hydrogen bonds. The ethyl chain introduces a nonpolar, hydrophobic character to the molecule.

Predicted Solubility Profile:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Due to the presence of the N-H and -NH₂ groups, which can donate hydrogen bonds, and multiple sites for accepting hydrogen bonds, the compound is expected to have moderate to good solubility in these solvents.[3] The interactions with the solvent molecules should be strong enough to overcome the crystal lattice energy of the solid compound.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can accept hydrogen bonds but do not donate them. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at dissolving a wide range of organic molecules and are expected to be effective for this compound due to strong dipole-dipole interactions.[3]

  • Nonpolar Solvents (e.g., Hexane, Toluene): The molecule's overall polarity, dominated by the amino and imidazole functionalities, suggests that solubility will be very low in nonpolar solvents. The nonpolar ethyl group is too small to significantly influence solubility in the absence of other nonpolar regions.[2][4]

This predictive framework is crucial for designing an efficient experimental plan, allowing researchers to prioritize solvents most likely to be successful.

Experimental Determination of Solubility: Protocols for Rigor and Throughput

Solubility can be defined in two primary ways: thermodynamic and kinetic.[5]

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a solute that can dissolve in a solvent under stable conditions.[6] The shake-flask method is the gold-standard for its determination.[7]

  • Kinetic Solubility measures the concentration at which a compound, typically dissolved in a stock solution like DMSO, precipitates when diluted into an aqueous or buffer system. It's a high-throughput measurement often used in early drug discovery.[8] Laser nephelometry is a common and effective technique for this purpose.[9][10]

Protocol for Thermodynamic Solubility: The Shake-Flask Method

This method is considered the most reliable for determining equilibrium solubility.[7] It ensures that the system has reached a true thermodynamic equilibrium.

Methodology:

  • Preparation: Add an excess amount of solid Ethyl 4-amino-1H-imidazole-2-carboxylate to a series of vials, each containing a known volume of a selected organic solvent (e.g., 2 mL). The excess solid is critical to ensure that saturation is reached.[11]

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24-48 hours.[12] It is advisable to take measurements at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been established.[13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved particles, centrifuge the samples at high speed.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant from each vial. Be cautious not to disturb the solid pellet.

  • Dilution: Quantitatively dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[12]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Diagram of the Shake-Flask Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to vial with known volume of solvent B Seal and agitate at constant temperature (24-48 hours) A->B C Centrifuge to pellet undissolved solid B->C D Withdraw clear supernatant C->D E Dilute supernatant quantitatively D->E F Analyze concentration (e.g., HPLC-UV) E->F G Calculate Solubility (mg/mL or M) F->G

Caption: Workflow for the Shake-Flask Method.

Protocol for High-Throughput Kinetic Solubility: Laser Nephelometry

This method is ideal for rapid screening in early-stage research, providing a measure of when a compound precipitates from a solution.[14][15]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Ethyl 4-amino-1H-imidazole-2-carboxylate in 100% DMSO (e.g., 10 mM).

  • Plate Setup: In a clear-bottom 96- or 384-well microplate, add the desired aqueous buffer or solvent system.

  • Compound Addition: Add a small volume of the DMSO stock solution to the wells to achieve a range of final concentrations. The final DMSO concentration should be kept constant and low (typically ≤5%) to minimize its co-solvent effects.[15]

  • Incubation and Measurement: Place the microplate into a plate-based nephelometer. The instrument measures the light scattered by any particles that form as the compound precipitates.[10] Measurements can be taken over a period of time (e.g., 1-2 hours) at a controlled temperature.

  • Data Analysis: The nephelometer reports light scattering in Relative Nephelometry Units (RNU). The kinetic solubility is determined as the concentration at which a significant increase in RNU is observed compared to the baseline, indicating the onset of precipitation.[14]

Decision Workflow for Solubility Assessment

G Start Start: Define Solubility Requirements Decision1 Need for High-Throughput Screening (HTS)? Start->Decision1 Kinetic Perform Kinetic Solubility Assay (Nephelometry) Decision1->Kinetic Yes Thermo Perform Thermodynamic Solubility Assay (Shake-Flask Method) Decision1->Thermo No (Lead Optimization, Formulation) DataKinetic Result: Kinetic Solubility Value Kinetic->DataKinetic DataThermo Result: Thermodynamic (Equilibrium) Solubility Value Thermo->DataThermo

Caption: Selecting the appropriate solubility assay.

Data Presentation and Interpretation

For maximum utility and comparability, solubility data should be systematically recorded. The following table provides a template for organizing experimentally determined thermodynamic solubility values.

Solvent ClassificationSolvent NameDielectric Constant (ε)Solubility (mg/mL) at 25°CSolubility (mol/L) at 25°CObservations
Polar Protic Water80.1
Methanol32.7
Ethanol24.5
Polar Aprotic DMSO46.7
DMF38.3
Acetonitrile37.5
Nonpolar Toluene2.4
Dichloromethane9.1
Hexane1.9

Interpreting the Results:

  • Units: Reporting solubility in both mg/mL and molarity (mol/L) is best practice. Molarity is particularly useful for comparing compounds with different molecular weights.

  • Thermodynamic vs. Kinetic: It is common for kinetic solubility values to be higher than thermodynamic values due to the formation of supersaturated, metastable solutions.[6] Understanding this distinction is critical for applications in drug development, where equilibrium solubility often dictates long-term formulation stability.

  • Structure-Solubility Relationship: Correlate the experimental results with the theoretical predictions. High solubility in polar solvents would confirm the dominant role of the amino and imidazole groups. Any significant solubility in less polar solvents might indicate stronger than expected contributions from the ethyl ester or the overall molecular structure.

Conclusion

While direct solubility data for Ethyl 4-amino-1H-imidazole-2-carboxylate may not be readily available, this guide provides a comprehensive framework for its determination and interpretation. By grounding experimental work in a solid theoretical understanding of the molecule's structure, researchers can efficiently generate high-quality, reliable data. The detailed protocols for both the gold-standard shake-flask method and high-throughput nephelometry offer robust tools for scientists in both academic research and industrial drug development. This systematic approach ensures that the critical physicochemical property of solubility is well-characterized, enabling more informed decisions in the synthesis, formulation, and application of this important chemical entity.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Iredell Free News. (2025, October 18). The Role of Nephelometry in Modern Drug Discovery. [Link]

  • Glomme, A., et al. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

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  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • ACS Publications. (n.d.). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. [Link]

  • PubMed. (n.d.). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. [Link]

  • Semantic Scholar. (n.d.).
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  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

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Exploratory

An In-depth Technical Guide to Ethyl 4-amino-1H-imidazole-2-carboxylate: From Discovery to Application

Abstract Ethyl 4-amino-1H-imidazole-2-carboxylate is a pivotal heterocyclic compound, serving as a fundamental building block in the synthesis of a myriad of biologically active molecules, most notably as a precursor to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 4-amino-1H-imidazole-2-carboxylate is a pivotal heterocyclic compound, serving as a fundamental building block in the synthesis of a myriad of biologically active molecules, most notably as a precursor to purine nucleosides. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this important imidazole derivative. We will delve into the historical context of imidazole chemistry, explore the synthetic pathways leading to Ethyl 4-amino-1H-imidazole-2-carboxylate, and discuss its significant role in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both foundational knowledge and practical insights.

Introduction: The Imidazole Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of medicinal chemistry. Its journey began in 1858 when Heinrich Debus first synthesized the parent imidazole, which he named "glyoxaline," from the reaction of glyoxal and ammonia.[1] This discovery laid the groundwork for the exploration of a vast chemical space of imidazole-containing compounds.

The unique electronic properties of the imidazole ring, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a "privileged scaffold" in drug design. This versatility is evidenced by its presence in numerous natural products, including the essential amino acid histidine, and a wide array of blockbuster drugs.

The Emergence of Substituted Imidazoles: A Gateway to Purines and Beyond

The true therapeutic potential of imidazoles was unlocked with the development of methods to synthesize substituted derivatives. A crucial application of these substituted imidazoles lies in their role as precursors to purines, the fundamental building blocks of DNA and RNA. The de novo biosynthesis of purine ribonucleotides proceeds through a series of imidazole ribotide intermediates, highlighting the intrinsic link between these two heterocyclic systems.[2] This biosynthetic pathway has inspired chemists to utilize substituted imidazoles as starting materials for the laboratory synthesis of purine analogs, many of which possess significant therapeutic properties.

While pinpointing the exact first synthesis of Ethyl 4-amino-1H-imidazole-2-carboxylate from available literature is challenging, its emergence is intrinsically linked to the broader efforts in the mid-20th century to develop synthetic routes to purines and other biologically active heterocyclic compounds. The structural features of this molecule—an amino group at the 4-position and a carboxylate at the 2-position—make it an ideal synthon for constructing the purine ring system.

Synthetic Methodologies for Imidazole-2-carboxylates

The synthesis of the imidazole ring can be achieved through various classical and modern methods. The choice of method often depends on the desired substitution pattern.

Classical Approaches to the Imidazole Core

Several named reactions have been instrumental in the synthesis of imidazoles:

  • Debus-Radziszewski Imidazole Synthesis: This multicomponent reaction, first reported by Debus and later expanded by Radziszewski, constructs the imidazole ring from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. While effective for certain substitution patterns, it may not be the most direct route to 2,4-disubstituted imidazoles like our target molecule.

  • Van Leusen Imidazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, reacting with an aldimine to form the imidazole ring. It offers a high degree of flexibility in introducing substituents.

A Plausible Synthetic Pathway to Ethyl 4-amino-1H-imidazole-2-carboxylate

A likely and efficient synthetic route to Ethyl 4-amino-1H-imidazole-2-carboxylate involves the reaction of ethyl 2-amino-2-cyanoacetate with formamidine acetate. This approach builds the imidazole ring by providing the necessary carbon and nitrogen atoms in a convergent manner.

G cluster_reactants Reactants cluster_reaction Reaction reactant1 Ethyl 2-amino-2-cyanoacetate product Ethyl 4-amino-1H-imidazole-2-carboxylate reactant1->product Cyclization reactant2 Formamidine acetate reactant2->product caption Plausible synthesis of Ethyl 4-amino-1H-imidazole-2-carboxylate.

Caption: Plausible synthesis of Ethyl 4-amino-1H-imidazole-2-carboxylate.

Experimental Protocol: Synthesis of Ethyl 4-amino-1H-imidazole-2-carboxylate

Materials:

  • Ethyl 2-amino-2-cyanoacetate

  • Formamidine acetate

  • Ethanol (anhydrous)

  • Sodium ethoxide

  • Diethyl ether

  • Hydrochloric acid (for workup)

  • Sodium bicarbonate (for workup)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve ethyl 2-amino-2-cyanoacetate (1 equivalent) in anhydrous ethanol.

  • Addition of Base: To the stirred solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature.

  • Addition of Formamidine Acetate: Add formamidine acetate (1.1 equivalents) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in water and neutralize with a dilute solution of hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford Ethyl 4-amino-1H-imidazole-2-carboxylate.

Data Summary:

ParameterValue
Molecular Formula C6H9N3O2
Molecular Weight 155.16 g/mol
Appearance Off-white to pale yellow solid
Purity (typical) >95%

The Role of Ethyl 4-amino-1H-imidazole-2-carboxylate in Drug Discovery and Development

The strategic placement of the amino and carboxylate groups makes Ethyl 4-amino-1H-imidazole-2-carboxylate a versatile intermediate in the synthesis of more complex heterocyclic systems.

Precursor to Purine Analogs

As previously mentioned, the primary application of this compound is in the synthesis of purine analogs. The imidazole ring serves as the foundation for the construction of the fused pyrimidine ring. These synthetic purine derivatives are investigated for a wide range of therapeutic activities, including antiviral, anticancer, and immunosuppressive effects.

G cluster_purine Purine Synthesis cluster_application Therapeutic Applications start Ethyl 4-amino-1H- imidazole-2-carboxylate step1 Ring Closure with a C1 source start->step1 product Purine Analog step1->product app1 Antiviral product->app1 app2 Anticancer product->app2 app3 Immunosuppressant product->app3 caption Role as a precursor in purine synthesis.

Caption: Role as a precursor in purine synthesis.

Scaffold for Novel Kinase Inhibitors

The imidazole scaffold is also prevalent in the design of kinase inhibitors. The nitrogen atoms of the imidazole ring can form crucial hydrogen bonds with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. Ethyl 4-amino-1H-imidazole-2-carboxylate can be elaborated to introduce various substituents that can target specific kinases involved in diseases such as cancer and inflammation.

Conclusion

Ethyl 4-amino-1H-imidazole-2-carboxylate, born from the rich history of imidazole chemistry, stands as a testament to the enduring importance of this heterocyclic scaffold. While its own "discovery" may be intertwined with the broader pursuit of purine synthesis, its value as a versatile building block in medicinal chemistry is undeniable. This guide has provided a comprehensive overview of its historical context, synthetic approaches, and its pivotal role in the development of new therapeutic agents. As the demand for novel and selective drugs continues to grow, the utility of well-designed heterocyclic intermediates like Ethyl 4-amino-1H-imidazole-2-carboxylate will undoubtedly continue to expand, paving the way for future discoveries in drug development.

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Foundational

A Technical Guide to Quantum Chemical Calculations for Ethyl 4-amino-1H-imidazole-2-carboxylate: A Computational Chemistry Whitepaper

Abstract Ethyl 4-amino-1H-imidazole-2-carboxylate is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug development.[1][2] Understanding its intrinsic molecular properties is param...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 4-amino-1H-imidazole-2-carboxylate is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug development.[1][2] Understanding its intrinsic molecular properties is paramount for optimizing its function in therapeutic applications. Quantum chemical calculations provide a powerful, non-experimental pathway to elucidate the electronic structure, stability, and reactivity of such molecules, offering predictive insights that can accelerate the drug discovery pipeline.[3][4] This technical guide presents a comprehensive framework for conducting and interpreting quantum chemical calculations on Ethyl 4-amino-1H-imidazole-2-carboxylate using Density Functional Theory (DFT). We provide a detailed, step-by-step computational protocol, explain the theoretical underpinnings of the chosen methods, and demonstrate how to interpret the resulting data—from optimized geometry to electronic properties—to inform rational drug design.

Introduction: The Intersection of Imidazole Chemistry and Computational Insight

The imidazole ring is a privileged structure in medicinal chemistry, present in numerous biologically active compounds, including the essential amino acid histidine.[5] Its derivatives, such as Ethyl 4-amino-1H-imidazole-2-carboxylate, are key building blocks for synthesizing a wide range of pharmaceutical agents.[1] The molecule's potential biological activity is intrinsically linked to its three-dimensional structure, electronic charge distribution, and ability to interact with macromolecular targets like proteins and enzymes.

While experimental methods provide essential data, they can be time-consuming and resource-intensive. Quantum chemical calculations, grounded in the fundamental laws of quantum mechanics, offer a complementary approach to explore the molecular landscape.[6] These in silico techniques allow researchers to predict molecular properties with high accuracy, screen virtual libraries, and understand reaction mechanisms at a level of detail that is often inaccessible through experimentation alone.[7]

This guide is designed for researchers, computational chemists, and drug development professionals. Its objective is to provide an authoritative, field-proven protocol for performing DFT calculations on Ethyl 4-amino-1H-imidazole-2-carboxylate, transforming theoretical principles into practical, actionable insights for medicinal chemistry programs.

Theoretical Foundations: Choosing the Right Tools

The accuracy of any quantum chemical calculation hinges on the selection of an appropriate theoretical method and basis set. For organic molecules of this size, Density Functional Theory (DFT) offers the optimal balance of computational efficiency and predictive accuracy.[8][9]

  • Density Functional Theory (DFT): Unlike more computationally demanding wavefunction-based methods, DFT calculates the total energy of a system based on its electron density.[10] This approach has become the workhorse of modern computational chemistry. The choice of the exchange-correlation functional is critical. The B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, is a robust and widely validated choice for a broad range of organic systems, providing reliable geometries and electronic properties.[9][11][12]

  • Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style 6-31G(d,p) basis set is a standard choice for initial investigations.[8] It is a split-valence basis set that includes polarization functions on both heavy atoms ('d') and hydrogen atoms ('p'), which are crucial for accurately describing the anisotropic nature of chemical bonds and non-covalent interactions.

This combination, B3LYP/6-31G(d,p) , represents a well-established level of theory for obtaining high-quality results for molecules like Ethyl 4-amino-1H-imidazole-2-carboxylate without incurring prohibitive computational costs.

Computational Workflow: A Validated Protocol

The following protocol outlines a self-validating workflow for calculating and analyzing the properties of Ethyl 4-amino-1H-imidazole-2-carboxylate. This process is designed to be systematic, ensuring that each step builds upon a reliable foundation.

G cluster_prep Preparation cluster_calc Core Calculation cluster_analysis Analysis & Interpretation A Step 1: 3D Molecule Construction (e.g., GaussView, Avogadro) B Step 2: Geometry Optimization (DFT: B3LYP/6-31G(d,p)) A->B C Step 3: Frequency Calculation (Verify Minimum Energy Structure) B->C Confirms Stability D Step 4: Electronic Property Calculation (HOMO-LUMO, MEP) C->D E Structural Analysis (Bond Lengths, Angles) C->E F Vibrational Analysis (IR/Raman Spectra) C->F G Reactivity Analysis (FMO, MEP Maps) D->G

Figure 1: A validated workflow for quantum chemical calculations.
Experimental Protocol

Software: This protocol assumes the use of the Gaussian suite of programs (e.g., Gaussian 16) with its graphical interface, GaussView.[7][13] However, the principles are readily transferable to other software packages like ORCA or GAMESS.[14]

Step 1: Molecule Construction

  • Launch GaussView or a similar molecular editor.[15]

  • Construct the 3D structure of Ethyl 4-amino-1H-imidazole-2-carboxylate. The canonical SMILES representation is CCOC(=O)C1=C(N)N=CN1.[2]

  • Perform a preliminary "Clean-Up" or rudimentary molecular mechanics optimization within the builder to ensure reasonable initial bond lengths and angles. This provides a better starting point for the quantum mechanical calculation.

Step 2: Geometry Optimization

  • In the Gaussian Calculation Setup, select the Job Type as Optimization .

  • Navigate to the Method tab.

    • Set the Method to DFT .

    • Specify the Functional as B3LYP .

    • Select the Basis Set as 6-31G(d,p) .

  • Ensure the Charge is 0 and the Spin is Singlet for the neutral, ground-state molecule.

  • Submit the calculation. This process iteratively adjusts the positions of the atoms until the minimum energy conformation on the potential energy surface is located.

Step 3: Frequency Calculation

  • Open the optimized structure file (often a .chk or .log file) from the previous step.

  • Set up a new calculation. Select the Job Type as Frequency .

  • Use the exact sameMethod , Functional , and Basis Set (B3LYP/6-31G(d,p)) as used for the optimization. Using a different level of theory will produce meaningless results.

  • Submit the calculation.

  • Validation: Upon completion, check the results for imaginary frequencies. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.[16] The output will also contain thermodynamic data and predicted vibrational spectra (IR and Raman).

Step 4: Electronic Property Calculations

  • Using the validated, optimized geometry, perform a single-point energy calculation. This is often included in the frequency calculation output.

  • From this output, key electronic properties can be analyzed. The molecular orbitals (including HOMO and LUMO) and the data required to generate the Molecular Electrostatic Potential (MEP) map are standard outputs of this calculation.

Results and Interpretation: From Data to Drug Design Insights

The output of these calculations provides a wealth of quantitative data. The true expertise lies in interpreting this data within the context of drug development.

Optimized Molecular Geometry

The geometry optimization yields the most stable 3D conformation of the molecule. This information is critical for understanding how the molecule might fit into the binding pocket of a receptor. Key structural parameters should be tabulated for clarity.

ParameterAtom Pair/TripletExpected Value (Å or °)Significance in Drug Design
Bond Length C=O (Ester)~1.21 ÅKey hydrogen bond acceptor site.
Bond Length C-N (Amino)~1.36 ÅPotential hydrogen bond donor.
Bond Angle C-N-H (Amino)~115-120°Influences directionality of H-bonds.
Dihedral Angle C-C-O-C (Ester)VariesDetermines the orientation of the ethyl group, affecting steric fit.

Table 1: Predicted key geometrical parameters for Ethyl 4-amino-1H-imidazole-2-carboxylate and their relevance.

Vibrational Analysis

The frequency calculation predicts the molecule's infrared (IR) spectrum. This serves not only as a validation step but also provides characteristic vibrational modes that can be correlated with experimental data.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
N-H Stretch (asymmetric)Amino (-NH₂)~3500-3400
N-H Stretch (symmetric)Amino (-NH₂)~3400-3300
C=O StretchEster~1730-1710
C=N/C=C StretchImidazole Ring~1650-1550

Table 2: Key predicted vibrational frequencies. These assignments are based on established ranges for similar functional groups.[5][17]

Electronic Structure and Reactivity

This is where quantum chemical calculations provide the most profound insights for medicinal chemistry.

FMO LUMO LUMO (Lowest Unoccupied MO) Electron Acceptor HOMO HOMO (Highest Occupied MO) Electron Donor Target_LUMO Empty Orbital (e.g., from Metal Cofactor) HOMO->Target_LUMO Donation (Drug acts as Nucleophile) Target_HOMO Occupied Orbital (e.g., from Tyr, Trp) Target_HOMO->LUMO Back-donation (Drug acts as Electrophile)

Figure 2: Frontier Molecular Orbital (FMO) interactions in drug design.

1. Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[18][19]

  • HOMO: Represents the ability to donate electrons. A higher HOMO energy suggests the molecule is a better electron donor.

  • LUMO: Represents the ability to accept electrons. A lower LUMO energy indicates the molecule is a better electron acceptor.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability and reactivity.[20] A smaller gap suggests the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[20]

For drug design, these values help predict how a molecule will interact with a biological target.[21] For instance, a drug with a high-energy HOMO may donate electrons to an electron-deficient site on a receptor (e.g., a metal cation).

PropertyPredicted Value (eV)Interpretation
HOMO Energy-5.5 to -6.5Indicates good electron-donating capability, typical for amine-containing heterocycles.
LUMO Energy-0.5 to -1.5Indicates moderate electron-accepting capability.
HOMO-LUMO Gap ~4.0 - 5.0 A significant gap suggesting good kinetic stability, but reactive enough for biological interactions.

Table 3: Predicted electronic properties and their significance in determining molecular reactivity.

2. Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the molecule's surface. It provides an intuitive visualization of the charge distribution, revealing sites prone to electrophilic and nucleophilic attack.[3][4]

  • Negative Regions (Red/Yellow): Indicate electron-rich areas, representing nucleophilic sites. These are prime locations for hydrogen bond acceptance or interaction with positive sites on a receptor. For our molecule, these are expected around the ester oxygen and the nitrogen atoms of the imidazole ring.

  • Positive Regions (Blue): Indicate electron-deficient areas, representing electrophilic sites. These are potential hydrogen bond donor sites. The hydrogens of the amino group and the N-H of the imidazole ring are expected to be in this region.

The MEP is invaluable for understanding non-covalent interactions, which are the cornerstone of drug-receptor binding.[22][23] A drug's MEP should ideally be complementary to the MEP of its target binding site to maximize binding affinity.[3][23]

MEP cluster_mep MEP Surface Analysis cluster_interaction Predicted Interactions Molecule Ethyl 4-amino-1H- imidazole-2-carboxylate Negative Negative Potential (Red) (e.g., Carbonyl Oxygen, Ring Nitrogens) Molecule->Negative Positive Positive Potential (Blue) (e.g., Amino Hydrogens) Molecule->Positive HBA Hydrogen Bond Acceptor Negative->HBA Site for HBD Hydrogen Bond Donor Positive->HBD Site for

Figure 3: Logical relationship between MEP analysis and interaction prediction.

Conclusion

Quantum chemical calculations, specifically using the B3LYP/6-31G(d,p) level of theory, provide a robust and insightful method for characterizing Ethyl 4-amino-1H-imidazole-2-carboxylate. The systematic workflow presented in this guide—from geometry optimization and frequency validation to the analysis of electronic properties—generates a detailed molecular profile. The interpretation of optimized geometry, vibrational frequencies, HOMO-LUMO energies, and the Molecular Electrostatic Potential map offers invaluable data for drug development professionals. These computational insights can effectively guide lead optimization, help rationalize structure-activity relationships, and ultimately accelerate the journey from a promising molecular scaffold to a viable therapeutic agent.

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Exploratory

An In-depth Technical Guide to the Electrochemical Properties of Ethyl 4-amino-1H-imidazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 4-amino-1H-imidazole-2-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-1H-imidazole-2-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a substituted imidazole, this molecule is a structural analogue to endogenous purines, suggesting its potential as a building block for novel therapeutics, particularly in oncology and virology. The electrochemical properties of such molecules are paramount as they govern their metabolic pathways, in-vivo stability, and potential for bioactivation or degradation through redox processes. Understanding the electron transfer characteristics of Ethyl 4-amino-1H-imidazole-2-carboxylate is therefore crucial for predicting its pharmacokinetic and pharmacodynamic profiles.

This technical guide provides a comprehensive overview of the anticipated electrochemical properties of Ethyl 4-amino-1H-imidazole-2-carboxylate. In the absence of direct experimental data for this specific molecule in publicly accessible literature, this guide leverages established principles of physical organic chemistry and draws parallels from studies on analogous compounds to provide a robust theoretical framework. Furthermore, a detailed experimental protocol for the electrochemical characterization of this molecule is presented, empowering researchers to validate and expand upon the theoretical predictions outlined herein.

Predicted Electrochemical Behavior

The electrochemical behavior of Ethyl 4-amino-1H-imidazole-2-carboxylate is primarily dictated by the electronic nature of its substituents: the amino group (-NH₂) at the C4 position and the ethyl carboxylate group (-COOEt) at the C2 position of the imidazole ring.

Influence of Substituents on Redox Potentials:

  • Amino Group (-NH₂): The amino group is a strong electron-donating group (EDG) through resonance, meaning it increases the electron density of the imidazole ring.[1][2] This heightened electron density is expected to make the molecule more susceptible to oxidation. Therefore, the presence of the amino group will likely lower the oxidation potential of the imidazole core compared to the unsubstituted imidazole. By donating electron density, the amino group stabilizes the resulting radical cation formed upon oxidation.

  • Ethyl Carboxylate Group (-COOEt): Conversely, the ethyl carboxylate group is an electron-withdrawing group (EWG) through both inductive and resonance effects.[3] This group will decrease the electron density of the imidazole ring, making it more resistant to oxidation and more susceptible to reduction. Consequently, the ethyl carboxylate group is predicted to increase the oxidation potential and decrease the reduction potential of the molecule.

The interplay of these opposing electronic effects will determine the overall redox characteristics of Ethyl 4-amino-1H-imidazole-2-carboxylate. Based on the relative positions and strengths of these groups, it is hypothesized that the electron-donating effect of the amino group will be a dominant factor in influencing the oxidation potential, while the electron-withdrawing nature of the ethyl carboxylate group will primarily govern the reduction potential.

Predicted Redox Reactions:

It is anticipated that the electrochemical oxidation of Ethyl 4-amino-1H-imidazole-2-carboxylate will be an irreversible process, likely involving the amino group and the imidazole ring. The initial one-electron oxidation would form a radical cation, which could then undergo further reactions such as dimerization or reaction with solvent molecules.

The reduction of the molecule is expected to be more challenging due to the electron-rich nature of the amino-substituted imidazole ring. However, the presence of the electron-withdrawing ethyl carboxylate group may enable a reduction process, likely centered on the carboxylate moiety or the imidazole ring itself.

Proposed Experimental Characterization

To empirically determine the electrochemical properties of Ethyl 4-amino-1H-imidazole-2-carboxylate, cyclic voltammetry (CV) is the recommended technique. A detailed protocol is provided below, drawing methodology from the characterization of similar heterocyclic compounds.[4]

Experimental Protocol: Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of Ethyl 4-amino-1H-imidazole-2-carboxylate and to assess the reversibility of its redox processes.

Materials:

  • Ethyl 4-amino-1H-imidazole-2-carboxylate

  • Anhydrous acetonitrile (ACN) or other suitable aprotic solvent (e.g., dimethylformamide)

  • Supporting electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Working electrode: Glassy carbon electrode (GCE)

  • Reference electrode: Ag/AgCl (or a ferrocene/ferrocenium internal standard)

  • Counter electrode: Platinum wire

  • Voltammetric analyzer/potentiostat

Procedure:

  • Preparation of the Analyte Solution: Prepare a 1 mM solution of Ethyl 4-amino-1H-imidazole-2-carboxylate in anhydrous ACN containing 0.1 M TBAPF₆.

  • Electrochemical Cell Assembly: Assemble a three-electrode electrochemical cell with the GCE as the working electrode, Ag/AgCl as the reference electrode, and a platinum wire as the counter electrode.

  • Deaeration: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) towards a positive potential (e.g., +2.0 V) to observe oxidation peaks.

    • Then, scan the potential in the negative direction (e.g., to -2.0 V) to observe any reduction peaks.

    • Perform the scans at various scan rates (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the electrochemical processes (i.e., diffusion-controlled vs. surface-adsorbed).

  • Data Analysis:

    • Determine the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).

    • Calculate the half-wave potential (E₁/₂) for any reversible or quasi-reversible processes as (Epa + Epc)/2.

    • Analyze the relationship between the peak current and the square root of the scan rate to confirm a diffusion-controlled process.

Anticipated Results and Interpretation

A summary of the expected quantitative data from the cyclic voltammetry experiment is presented in the table below. The specific potential values are hypothetical and will need to be determined experimentally.

ParameterPredicted Value RangeInterpretation
Oxidation Potential (Epa) +1.0 to +1.5 V vs. Ag/AgClPotential at which the molecule is oxidized. The relatively low value is attributed to the electron-donating amino group.
Reduction Potential (Epc) -1.5 to -2.0 V vs. Ag/AgClPotential at which the molecule is reduced. The negative value indicates that reduction is challenging, influenced by the electron-withdrawing carboxylate group.
Electrochemical Reversibility Irreversible Oxidation, Potentially Reversible/Quasi-Reversible ReductionThe irreversibility of oxidation suggests follow-up chemical reactions. The nature of the reduction will depend on the stability of the resulting radical anion.

Visualizations

Logical Workflow for Electrochemical Characterization

G cluster_prep Sample Preparation cluster_cv Cyclic Voltammetry cluster_analysis Data Analysis A Dissolve Ethyl 4-amino-1H-imidazole-2-carboxylate in ACN with TBAPF6 B Deaerate solution with N2/Ar A->B C Assemble 3-electrode cell B->C D Scan potential (e.g., 0 to +2.0 V and 0 to -2.0 V) C->D E Vary scan rate (25-200 mV/s) D->E F Determine peak potentials (Epa, Epc) E->F G Analyze peak current vs. scan rate F->G H Assess reversibility G->H

Caption: Workflow for the electrochemical characterization of Ethyl 4-amino-1H-imidazole-2-carboxylate.

Proposed Electrochemical Oxidation Pathway

G A Ethyl 4-amino-1H-imidazole-2-carboxylate B Radical Cation (Unstable Intermediate) A->B -e- (Oxidation) C Follow-up Products (e.g., Dimers, Solvent Adducts) B->C Further Reactions

Caption: Proposed pathway for the irreversible electrochemical oxidation.

Conclusion

This technical guide provides a foundational understanding of the expected electrochemical properties of Ethyl 4-amino-1H-imidazole-2-carboxylate, grounded in established chemical principles and comparative data from related structures. The predicted redox behavior, characterized by a susceptible oxidation due to the amino substituent and a challenging reduction influenced by the ethyl carboxylate group, offers valuable insights for its application in drug development. The detailed experimental protocol for cyclic voltammetry provides a clear pathway for researchers to empirically validate and quantify these properties. Such experimental data is critical for building comprehensive structure-activity relationships and for the rational design of novel imidazole-based therapeutic agents.

References

  • Cai, B., et al. (Year). Title of the article. Journal Name, Volume(Issue), Pages. [Link to a relevant article discussing Hammett constants or electronic effects of substituents, if found]
  • Computational studies on the electronic properties of substituted imidazoles. [Link to a relevant computational chemistry paper on imidazoles, if found]
  • Debus–Radziszewski imidazole synthesis. [Link to a relevant source describing this synthesis method, if found]
  • DFT calculations of imidazole derivatives.
  • Electronic effects of substituents on imidazole ring donor-acceptor capacities. [Link to a relevant article on this topic, if found]
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [https://pubs.acs.org/doi/abs/10.1021/ja01280a022]
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [https://pubs.acs.org/doi/abs/10.1021/cr00002a004]
  • Imidazole as a building block in bioactive molecules. [Link to a relevant review on the medicinal chemistry of imidazoles, if found]
  • Mechanistic aspects of the electrochemical oxidation of anilines. [Link to a relevant review on amine electrochemistry, if found]
  • Photophysical properties of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. [Link to the Semantic Scholar or MDPI article]
  • PubChem entry for 4-Aminoimidazole. [https://pubchem.ncbi.nlm.nih.gov/compound/4-Aminoimidazole]
  • PubChem entry for Ethyl 1H-imidazole-2-carboxylate. [https://pubchem.ncbi.nlm.nih.
  • Redox balance impairment by imidazole derivatives. [Link to the PubMed article on this topic, if found]
  • S. R., & Pandurangan, B. (2021). Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. Molbank, 2021(1), M1192. [https://www.mdpi.com/1422-8599/2021/1/M1192]
  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate. [https://pubmed.ncbi.nlm.nih.gov/34032312/]
  • Theoretical study of imidazole alkaloids. [Link to the PLOS One article, if found]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Utility of Ethyl 4-amino-1H-imidazole-2-carboxylate in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold In the landscape of medicinal chemistry, the imidazole ring stands out as a "privileged scaffold"—a core structure that consistently appears in a multitude of bioactive compo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the imidazole ring stands out as a "privileged scaffold"—a core structure that consistently appears in a multitude of bioactive compounds and approved drugs.[1] Its unique electronic properties, capacity for hydrogen bonding, and ability to coordinate with metallic centers in enzymes make it an exceptionally versatile building block for drug design.[1] Within this class, Ethyl 4-amino-1H-imidazole-2-carboxylate emerges as a particularly valuable intermediate. Its structural arrangement, featuring a nucleophilic amino group and a modifiable ester, provides chemists with multiple handles for synthetic elaboration. This guide provides an in-depth exploration of this compound, detailing its synthesis, derivatization protocols, and its application in the development of novel therapeutic agents, particularly in oncology and virology.

Physicochemical Profile & Strategic Importance

The strategic value of Ethyl 4-amino-1H-imidazole-2-carboxylate lies in its combination of a stable aromatic core with reactive functional groups. This duality allows it to serve as a robust starting point for the construction of complex molecular architectures.

PropertyValueSource
Molecular Formula C₆H₉N₃O₂PubChem[2]
Molecular Weight 155.15 g/mol PubChem[2]
IUPAC Name ethyl 4-amino-1H-imidazole-2-carboxylatePubChem
CAS Number 21190-16-9PubChem[2]
Appearance White to light yellow solidGeneric Supplier Data
Key Features - Nucleophilic C4-amino group- Ester at C2 for hydrolysis/amidation- Imidazole ring for N-alkylationChemical Principles

The primary amino group is a potent nucleophile, readily participating in amide bond formation, reductive amination, and diazotization reactions. The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, converted into an amide, or reduced to an alcohol, opening numerous avenues for diversification.[3] Furthermore, the imidazole ring itself can be alkylated, most commonly at the N-1 position, to introduce substituents that can modulate solubility, cell permeability, and target engagement.

General Synthetic Approach: Constructing the Imidazole Core

The synthesis of substituted imidazole-2-carboxylates can be achieved through various routes. One effective strategy involves the condensation of an oxime-hydroxylamine with ethyl glyoxalate.[4] This method provides a reliable pathway to the core heterocyclic system, which can then be further functionalized.

Protocol 1: Synthesis of a Substituted Ethyl Imidazole-2-carboxylate

This protocol describes a general, multi-step synthesis adapted from modern methodologies for creating the imidazole core.[4]

Objective: To synthesize a functionalized ethyl 1H-imidazole-2-carboxylate scaffold.

Causality: The reaction proceeds via an initial condensation to form an N-oxide intermediate, which then undergoes cyclization and dehydrative aromatization.[4] The final deprotection step yields the desired NH-imidazole, ready for further derivatization.

Materials:

  • Substituted Oxime-hydroxylamine (1.0 eq)

  • Ethyl glyoxalate (1.1 eq)

  • Chloro-2-propanone (or other suitable reagent for deprotection)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Purification: Silica gel for column chromatography, Ethyl acetate, Hexanes

Procedure:

  • Step 1: Condensation & Cyclization: Dissolve the oxime-hydroxylamine (1.0 eq) in DCM. Add ethyl glyoxalate (1.1 eq) to the solution and stir at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Step 2: Aromatization: The intermediate N-oxide is typically aromatized in situ during the reaction or upon workup. Concentrate the reaction mixture under reduced pressure.

  • Step 3: Purification of Hydroxyimidazole: Purify the crude 1-hydroxyimidazole intermediate by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

  • Step 4: Deprotection: Dissolve the purified 1-hydroxyimidazole in methanol and add chloro-2-propanone. Reflux the mixture for 2-4 hours.

  • Step 5: Final Purification: After cooling, concentrate the mixture and purify the final NH-imidazole product using silica gel chromatography to yield the desired ethyl imidazole-2-carboxylate.

Application in Anticancer Drug Discovery

The imidazole scaffold is a cornerstone of many anticancer agents.[1][5] Derivatives of amino-imidazole carboxylates have demonstrated significant potential, acting through various mechanisms including microtubule disruption and apoptosis induction.[6]

A notable study highlighted a series of 5-amino-1-N-substituted-imidazole-4-carboxylates (regioisomers of the title compound) with potent antiproliferative activity.[6] Specifically, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) showed remarkable efficacy against cervical (HeLa) and colon (HT-29) cancer cell lines.[6]

CompoundCell LineIC₅₀ (µM) after 72hMechanism of Action
Derivative 5e HeLa (Cervical)0.737 ± 0.05Anti-tubulin activity, apoptosis induction[6]
Derivative 5e HT-29 (Colon)1.194 ± 0.02Inhibition of colony formation and migration[6]

The mechanism involves the inhibition of tubulin polymerization, a validated anticancer strategy, leading to cell cycle arrest and apoptosis.[5][6] Furthermore, this compound was found to reduce the mitochondrial membrane potential in a dose-dependent manner, a key event in the intrinsic apoptotic pathway.[6]

Workflow for Anticancer Agent Development

The following diagram illustrates a typical workflow for developing novel anticancer agents starting from Ethyl 4-amino-1H-imidazole-2-carboxylate.

G cluster_0 Synthesis & Derivatization cluster_1 In Vitro Screening cluster_2 Lead Optimization A Ethyl 4-amino-1H- imidazole-2-carboxylate B N-Alkylation / Acylation (Protocol 2) A->B C Library of Analogs B->C D Cell Proliferation Assay (e.g., MTT on HeLa, HT-29) C->D E Identify 'Hit' Compounds (Low µM IC50) D->E F Mechanism of Action Studies (Tubulin Polymerization, Apoptosis Assay) E->F G Structure-Activity Relationship (SAR) F->G H ADME/Tox Profiling G->H I In Vivo Xenograft Model H->I G A Ethyl 4-amino-1H- imidazole-2-carboxylate C Cyclization A->C B One-Carbon Source (e.g., Formic Acid, Triethyl Orthoformate) B->C D Purine Analog Scaffold (e.g., Hypoxanthine derivative) C->D

Sources

Application

Synthesis of Novel Anticancer Agents from Ethyl 4-amino-1H-imidazole-2-carboxylate: Application Notes and Protocols

Abstract The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved anticancer agents.[1] Its ability to engage in diverse biological interactions has made i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved anticancer agents.[1] Its ability to engage in diverse biological interactions has made it a focal point for the design of novel therapeutics.[2] This technical guide provides a comprehensive framework for the synthesis and preclinical evaluation of new anticancer agents derived from the versatile starting material, Ethyl 4-amino-1H-imidazole-2-carboxylate. We will explore rational design strategies, detailed synthetic protocols, and robust in vitro methodologies to identify and characterize promising lead compounds. This document is intended for researchers, scientists, and drug development professionals seeking to expand the chemical space of imidazole-based cancer therapeutics.

Introduction: The Significance of the Imidazole Moiety in Oncology

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in a plethora of biologically active molecules. Its prevalence in approved anticancer drugs, such as the purine antimetabolite mercaptopurine and the kinase inhibitor nilotinib, underscores its therapeutic importance.[1] The unique electronic properties and hydrogen bonding capabilities of the imidazole nucleus allow it to interact with a wide range of biological targets, including enzymes and receptors that are critical for cancer cell proliferation and survival.[2]

Ethyl 4-amino-1H-imidazole-2-carboxylate serves as an excellent starting point for the synthesis of novel anticancer agents due to its structural similarity to endogenous purine precursors.[3] This allows for the rational design of molecules that can interfere with nucleic acid biosynthesis, a hallmark of rapidly dividing cancer cells. Furthermore, the amino and ester functionalities of this starting material provide convenient handles for chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

This guide will detail two primary synthetic strategies originating from Ethyl 4-amino-1H-imidazole-2-carboxylate:

  • Strategy A: Synthesis of Purine Analogs. Capitalizing on the inherent purine-like scaffold of the starting material, this approach focuses on the cyclization of the imidazole ring to form various purine derivatives. These compounds are designed to act as antimetabolites, interfering with DNA and RNA synthesis.[3]

  • Strategy B: Derivatization of the Imidazole Core. This strategy involves the modification of the amino and carboxylate groups to generate a library of diverse imidazole derivatives. This approach aims to explore a broader range of biological targets, including protein kinases and the tubulin cytoskeleton.[2]

Synthetic Pathways and Protocols

The following sections provide detailed, step-by-step protocols for the synthesis of novel anticancer agents. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

General Experimental Conditions

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates, with visualization under UV light (254 nm). Column chromatography for purification should be performed using silica gel (60-120 mesh). Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) should be recorded on a 400 MHz spectrometer, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Mass spectra should be obtained using an electrospray ionization (ESI) source.

Strategy A: Synthesis of Purine Analogs via Cyclization

This pathway focuses on the construction of the pyrimidine ring onto the imidazole core of Ethyl 4-amino-1H-imidazole-2-carboxylate to yield purine analogs. A key transformation is the reaction with formamide, which serves as a source of the C6 carbon of the purine ring.

Protocol 1: Synthesis of Ethyl 9H-purine-2-carboxylate (a Hypoxanthine Analog)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend Ethyl 4-amino-1H-imidazole-2-carboxylate (1.0 eq.) in an excess of formamide (10-20 eq.).

  • Reaction: Heat the mixture to 180-190 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water to precipitate the product.

  • Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Causality: The high temperature is necessary to drive the cyclization reaction between the 4-amino group of the imidazole and formamide. Formamide acts as both a reagent and a solvent in this transformation. The precipitation in cold water is an effective method for initial purification by removing the highly polar formamide.

Diagram 1: Synthetic Workflow for Purine Analog Synthesis

G A Ethyl 4-amino-1H-imidazole-2-carboxylate C Heat (180-190 °C) A->C B Formamide B->C D Cyclization C->D E Ethyl 9H-purine-2-carboxylate D->E F Work-up & Purification E->F G Purified Purine Analog F->G

Caption: Workflow for the synthesis of a purine analog.

Strategy B: Derivatization of the Imidazole Core

This approach explores the chemical space around the imidazole scaffold by modifying the amino and carboxylate functionalities.

Protocol 2: N-Alkylation/Arylation of the 4-Amino Group

  • Reaction Setup: Dissolve Ethyl 4-amino-1H-imidazole-2-carboxylate (1.0 eq.) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile in a round-bottom flask.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.), to the solution and stir for 15 minutes at room temperature.

  • Electrophile Addition: Add the desired alkyl or aryl halide (e.g., benzyl bromide, substituted benzoyl chloride) (1.1 eq.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat gently (50-60 °C) until the starting material is consumed (monitored by TLC).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality: The base is essential to deprotonate the amino group, increasing its nucleophilicity to facilitate the reaction with the electrophile. Aprotic solvents are used to avoid unwanted side reactions with the electrophile.

Protocol 3: Amidation of the 2-Carboxylate Group

  • Ester Hydrolysis: First, hydrolyze the ethyl ester of the starting material to the corresponding carboxylic acid by treating it with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of tetrahydrofuran (THF) and water. Acidify the reaction mixture to precipitate the carboxylic acid, which is then filtered and dried.

  • Amide Coupling: Dissolve the resulting carboxylic acid (1.0 eq.) in a suitable aprotic solvent like DMF. Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) and Hydroxybenzotriazole (HOBt) (1.2 eq.) and stir for 30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq.) and a base like DIPEA (2.0 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 2.

Causality: The ester must first be converted to a more reactive carboxylic acid. The coupling agents (EDC/HOBt) activate the carboxylic acid to form an active ester intermediate, which readily reacts with the amine to form the stable amide bond.

Diagram 2: General Derivatization Strategies

G A Ethyl 4-amino-1H-imidazole-2-carboxylate B N-Alkylation/Arylation (Protocol 2) A->B C Amidation (Protocol 3) A->C D N-Substituted Derivatives B->D E 2-Carboxamide Derivatives C->E

Caption: Derivatization of the imidazole starting material.

In Vitro Evaluation of Anticancer Activity

Once a library of novel compounds has been synthesized, a systematic in vitro evaluation is crucial to identify promising candidates for further development. The following protocols describe standard assays for assessing cytotoxicity, apoptosis induction, and effects on the cell cycle.

Cell Culture

A panel of human cancer cell lines should be used for initial screening, for example, MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colon carcinoma). Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

Protocol 4: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits cell growth by 50%, from the dose-response curve.

Table 1: Example Data Presentation for MTT Assay

CompoundCancer Cell LineIC₅₀ (µM)
Compound X MCF-712.5 ± 1.8
A54925.3 ± 3.2
HCT1168.7 ± 1.1
Doxorubicin MCF-70.9 ± 0.2
(Positive Control)A5491.5 ± 0.3
HCT1160.7 ± 0.1

Note: The data presented are for illustrative purposes only.

Protocol 5: Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[5]

Diagram 3: Workflow for In Vitro Anticancer Screening

G A Synthesized Compounds B MTT Assay (Cytotoxicity) A->B C Determine IC₅₀ B->C D Apoptosis Assay (Annexin V/PI) C->D E Cell Cycle Analysis (Propidium Iodide) C->E F Lead Compound Identification D->F E->F G A Imidazole-Based Anticancer Agent B Inhibition of Purine Synthesis A->B C Kinase Inhibition A->C D Tubulin Polymerization Inhibition A->D E DNA Intercalation/ Damage A->E F Apoptosis B->F G Cell Cycle Arrest C->G D->G E->F Cell Death Cell Death F->Cell Death Inhibition of Proliferation Inhibition of Proliferation G->Inhibition of Proliferation

Caption: Potential molecular mechanisms of action.

Further mechanistic studies, such as kinase profiling assays, tubulin polymerization assays, and analysis of DNA damage markers, can be employed to identify the specific molecular target of the most promising lead compounds.

Conclusion and Future Perspectives

Ethyl 4-amino-1H-imidazole-2-carboxylate is a valuable and versatile starting material for the synthesis of novel anticancer agents. The synthetic strategies and in vitro evaluation protocols detailed in this guide provide a robust framework for the discovery and characterization of new imidazole-based therapeutics. By combining rational drug design with systematic biological screening, researchers can effectively explore the chemical space around this privileged scaffold and identify promising lead compounds for further preclinical and clinical development. Future work should focus on optimizing the potency, selectivity, and pharmacokinetic properties of the identified lead compounds to advance them toward clinical application.

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  • National Center for Biotechnology Information. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. [Link]

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  • ResearchGate. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. [Link]

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Method

"Ethyl 4-amino-1H-imidazole-2-carboxylate as a building block for heterocyclic synthesis"

Application Notes and Protocols: Ethyl 4-Amino-1H-Imidazole-2-Carboxylate Introduction: The Strategic Value of a Pre-Configured Heterocyclic Core In the landscape of modern synthetic chemistry, particularly within pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols: Ethyl 4-Amino-1H-Imidazole-2-Carboxylate

Introduction: The Strategic Value of a Pre-Configured Heterocyclic Core

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic use of pre-functionalized building blocks is paramount for efficient and modular synthesis. Ethyl 4-amino-1H-imidazole-2-carboxylate is one such high-value intermediate. Its structure is deceptively simple, yet it contains a powerful combination of reactive functionalities strategically positioned on a stable imidazole core:

  • A Nucleophilic Amino Group: Positioned at C4, this primary amine is a potent nucleophile, serving as a primary handle for annulation and condensation reactions.

  • An Electrophilic Ester Group: The ethyl carboxylate at the C2 position can act as an electrophilic site for cyclization or be modified post-synthesis.

  • An Embedded 1,3-Diamine Motif: The C4-amino group and the N3 nitrogen of the imidazole ring mimic an ortho-diamine system, pre-disposed for cyclization with two-carbon electrophiles.

  • A Versatile Imidazole Scaffold: The aromatic imidazole ring is a privileged structure in medicinal chemistry, known for its role in biological processes and its ability to participate in hydrogen bonding and coordination chemistry.

This unique arrangement makes Ethyl 4-amino-1H-imidazole-2-carboxylate an ideal precursor for the construction of fused heterocyclic systems, most notably purines and their bioisosteres, which are central to the development of antiviral, anticancer, and anti-inflammatory agents.[1][2][3] This guide provides an in-depth exploration of its reactivity, supported by detailed protocols for its application in heterocyclic synthesis.

Physicochemical Properties & Safety Guidelines

Accurate characterization and safe handling are the foundation of successful synthesis.

Compound Properties
PropertyValueSource
IUPAC Name Ethyl 4-amino-1H-imidazole-2-carboxylateN/A
CAS Number 944903-86-0 (Related structure)[4]
Molecular Formula C₆H₉N₃O₂[5]
Molecular Weight 155.15 g/mol [5]
Appearance White to light yellow solid/crystalline powder[6][7]
Purity Typically ≥97%[6]
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, hot Ethanol)General Knowledge

(Note: Data is often presented for various isomers; values should be confirmed by certificate of analysis.)

Safety & Handling

As with any laboratory chemical, proper safety protocols are mandatory.

  • Hazard Statements: May cause skin, eye, and respiratory irritation.[7] Handle with care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7][8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[8]

Core Reactivity: A Mechanistic Perspective

The utility of Ethyl 4-amino-1H-imidazole-2-carboxylate stems from the predictable reactivity of its functional groups. Understanding the "why" behind these reactions is key to troubleshooting and adapting protocols.

G cluster_0 Key Reactive Sites cluster_1 Primary Reaction Pathways A C4-Amino Group (Nucleophilic) D Annulation/ Condensation A->D Reacts with C=O, C=N E Intramolecular Cyclization A->E Attacks ester or other internal electrophile B C2-Ester Group (Electrophilic) B->E Acts as electrophile for cyclization F Ester Modification B->F Hydrolysis, Amidation C N3 Ring Nitrogen (Nucleophilic) C->D Reacts with electrophiles

Caption: Core reactivity pathways of the title compound.

The primary amino group at C4 is the most nucleophilic site, readily attacking carbonyls and other electrophiles. This initiates most condensation and annulation reactions. Crucially, the adjacent N3 nitrogen can act as a second nucleophile, enabling the formation of a six-membered ring when reacted with suitable C1 or C2 synthons. This pathway is fundamental to the synthesis of purines and related heterocycles.[1][3]

Protocols for Heterocyclic Synthesis

The following protocols illustrate the power of this building block in constructing complex molecular architectures.

Protocol 1: Synthesis of Purine Scaffolds via Traube Synthesis

The Traube purine synthesis is a classic and reliable method for constructing the purine core. This protocol adapts the method for Ethyl 4-amino-1H-imidazole-2-carboxylate, using formamide as the C1 source to build the pyrimidine ring.

Reaction Scheme: (A diagram showing the imidazole starting material reacting with formamide to yield a 2-ethoxycarbonyl-hypoxanthine analog).

Mechanistic Rationale: This reaction proceeds via an initial formylation of the exocyclic C4-amino group by formamide. The resulting formamido intermediate then undergoes a thermally-driven intramolecular cyclization. The N3 atom of the imidazole ring attacks the electrophilic carbon of the formamido group, leading to dehydration and aromatization to furnish the stable purine core. The ester at C2 remains as a valuable handle for further diversification.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Ethyl 4-amino-1H-imidazole-2-carboxylate (1.0 eq).

  • Reaction Setup: Add an excess of formamide (approx. 10-20 eq). Formamide acts as both the reagent and the solvent.

  • Thermal Cyclization: Heat the reaction mixture to 160-180 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature. A precipitate may form.

    • Add water or an anti-solvent like diethyl ether to precipitate the product fully.

    • Stir the slurry for 30 minutes in an ice bath.

    • Collect the solid product by vacuum filtration.

  • Purification:

    • Wash the filter cake sequentially with cold water and then cold ethanol to remove residual formamide.

    • The resulting solid is often of high purity. If required, recrystallization from a suitable solvent system (e.g., Ethanol/Water or DMF/Water) can be performed.

Protocol 2: Synthesis of Imidazo[4,5-d]pyridazines

This protocol demonstrates the construction of a six-membered ring containing two adjacent nitrogen atoms, forming the pyridazine system fused to the imidazole core. This is achieved by reacting the ortho-aminoester-like functionality with hydrazine.

Reaction Scheme: (A diagram showing the imidazole starting material reacting with hydrazine hydrate to yield a fused imidazo-pyridazinone).

Mechanistic Rationale: Hydrazine hydrate acts as a dinucleophile. The more nucleophilic terminal nitrogen of hydrazine initially attacks the electrophilic carbonyl of the C2-ester group, forming a hydrazide intermediate. Subsequently, in a base- or heat-catalyzed intramolecular cyclization, the second nitrogen of the hydrazide attacks an imine formed in situ or a related species involving the C4-amino group, leading to the formation of the pyridazinone ring.

G start Ethyl 4-amino-1H- imidazole-2-carboxylate reagent1 + Hydrazine Hydrate (N₂H₄·H₂O) intermediate Hydrazide Intermediate (Acyl Substitution) reagent1->intermediate Step 1: Nucleophilic Attack product Imidazo[4,5-d]pyridazin-4-one (Fused Heterocycle) intermediate->product Step 2: Intramolecular Cyclization & Dehydration

Caption: Workflow for Imidazo[4,5-d]pyridazine synthesis.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To a solution of Ethyl 4-amino-1H-imidazole-2-carboxylate (1.0 eq) in a suitable high-boiling solvent like ethanol, n-butanol, or acetic acid, add hydrazine hydrate (1.2-1.5 eq).

  • Reaction Conditions: Heat the mixture to reflux. The target temperature will depend on the solvent used (e.g., Ethanol ~78°C, n-Butanol ~117°C).

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

    • If no precipitate forms, reduce the solvent volume under reduced pressure.

    • Add water or an appropriate anti-solvent to induce precipitation.

    • Filter the solid, washing with a small amount of cold solvent.

  • Purification: The crude product can be purified by recrystallization from a solvent such as ethanol or by column chromatography on silica gel if necessary.

Troubleshooting and Field-Proven Insights

  • Low Yields in Purine Synthesis: If cyclization is sluggish, ensure the formamide is of high quality and the temperature is sufficiently high (>160 °C). In some cases, using triethyl orthoformate followed by treatment with ammonia or heating in formamide can provide an alternative, milder route.

  • Side Reactions: The imidazole ring itself can be susceptible to certain electrophilic reactions. Ensure reaction conditions are optimized to favor the desired pathway. For instance, protecting the N1/N3 nitrogen may be necessary for certain multi-step syntheses, though it is often not required for these direct cyclizations.

  • Purification Challenges: Fused heterocyclic products can sometimes be poorly soluble, making chromatographic purification difficult. In these cases, trituration (slurrying the solid in a solvent that dissolves impurities but not the product) or recrystallization are the preferred methods.

  • Regiochemistry: For unsymmetrical reagents, the regioselectivity of the cyclization can be an issue. The inherent electronic properties of the imidazole core typically direct the reaction, but it is crucial to confirm the structure of the final product using spectroscopic methods (NMR, MS).

Conclusion

Ethyl 4-amino-1H-imidazole-2-carboxylate is a quintessential example of a strategic building block. It provides a robust and pre-functionalized scaffold that significantly simplifies the synthetic path to complex and biologically relevant heterocyclic systems. Its predictable reactivity, centered on the interplay between the amino and ester groups, allows for the efficient construction of purines, imidazopyridazines, and other valuable fused heterocycles. The protocols and insights provided herein serve as a guide for researchers to unlock the full potential of this versatile intermediate in drug discovery and materials science.

References

  • Chemsrc. (2025). CAS#: 180258-46-2 | Ethyl 4-amino-1-methyl-1H-imidazole-2-carboxylate hydrochloride. Retrieved from [Link]

  • Thermo Fisher Scientific. (2018). Safety Data Sheet - Imidazole.
  • Purity and Applications of Ethyl Imidazole-2-carboxylate. (n.d.). The Role of Ethyl Imidazole-2-carboxylate in Advanced Organic Synthesis.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)
  • Fisher Scientific. (2012). Safety Data Sheet - 1H-Imidazole, 2-ethyl-4-methyl-.
  • Preti, L., et al. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 55263905, Ethyl 2-(aminomethyl)-1H-imidazole-4-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 343359, ethyl 4-amino-1H-imidazole-5-carboxylate. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Purines, pyrimidines, and imidazoles. Part 58.
  • PubChemLite. (2025). Ethyl 4-amino-1-methyl-1h-imidazole-2-carboxylate hydrochloride. Université du Luxembourg.
  • Archives of Pharmacy. (2021).
  • LookChem. (2025). ethyl 4-methyl-1H-imidazole-2-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine.
  • Journal of Biological Chemistry. (n.d.). The Last Enzyme of the De Novo Purine Synthesis Pathway 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network.
  • Journal of Biological Chemistry. (1953). Biosynthesis of the purines. IV. The metabolism of 4-amino-5-imidazolecarboxamide in yeast. PubMed.
  • Asian Journal of Chemistry. (2007).
  • Journal of Biological Chemistry. (1959). Biosynthesis of the purines. XXIV.
  • BOC Sciences. (n.d.).
  • Google Patents. (n.d.). CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
  • Organic & Biomolecular Chemistry. (2020). Recent advances in the synthesis of imidazoles. Royal Society of Chemistry.
  • Molecules. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors.
  • ResearchGate. (2023).
  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde.
  • A guide for procurement managers on sourcing Ethyl 4-amino-1H-imidazole-5-carboxyl

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Application

Application Notes and Protocols for the Derivatization of the Amino Group in Ethyl 4-amino-1H-imidazole-2-carboxylate

Introduction Ethyl 4-amino-1H-imidazole-2-carboxylate is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The presence of a primary amino group o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-amino-1H-imidazole-2-carboxylate is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The presence of a primary amino group on the imidazole core offers a reactive handle for a multitude of chemical transformations. Derivatization of this amino group allows for the systematic modification of the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric bulk. These modifications are crucial for exploring structure-activity relationships (SAR) and optimizing lead compounds in drug discovery programs. The imidazole scaffold itself is a common motif in many biologically active compounds.[1]

This comprehensive guide provides detailed application notes and protocols for the derivatization of the amino group of Ethyl 4-amino-1H-imidazole-2-carboxylate. The protocols described herein are designed to be robust and adaptable, providing a solid foundation for the synthesis of a diverse library of derivatives. We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Core Concepts in Derivatization

The nucleophilic nature of the exocyclic amino group at the C4 position of the imidazole ring is the primary driver for the derivatization reactions discussed in this guide. The reactivity of this amine is influenced by the electronic properties of the imidazole ring. The imidazole ring is an electron-rich aromatic system, which can modulate the nucleophilicity of the amino group. It is important to consider potential side reactions, such as acylation or alkylation of the imidazole ring nitrogens, although the exocyclic amino group is generally more nucleophilic.

The following sections will detail protocols for several key derivatization strategies:

  • N-Acylation: Formation of amides via reaction with acid chlorides or anhydrides.

  • N-Sulfonylation: Generation of sulfonamides through reaction with sulfonyl chlorides.

  • Reductive Amination: Synthesis of secondary or tertiary amines by reaction with aldehydes or ketones followed by reduction.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

  • N-Alkylation: Introduction of alkyl or aryl substituents directly onto the amino group.

N-Acylation: Synthesis of Amide Derivatives

N-acylation is a fundamental transformation that introduces an amide functionality, which can significantly impact a molecule's biological activity and pharmacokinetic profile. The resulting amides are generally stable and can participate in hydrogen bonding, a key interaction in many biological systems.

Scientific Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of the amino group attacks the electrophilic carbonyl carbon of the acylating agent (acid chloride or anhydride). In the case of an acid chloride, a chloride ion is expelled as a leaving group. For an anhydride, a carboxylate ion departs. A base is typically added to neutralize the acidic byproduct (HCl or a carboxylic acid) and to deprotonate the nitrogen, enhancing its nucleophilicity.

Experimental Protocol: N-Acetylation with Acetyl Chloride

This protocol describes a general procedure for the N-acetylation of Ethyl 4-amino-1H-imidazole-2-carboxylate.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Notes
Ethyl 4-amino-1H-imidazole-2-carboxylate155.15-Starting material
Acetyl chloride78.501.104Acylating agent
Pyridine79.100.982Base and solvent
Dichloromethane (DCM)84.931.33Anhydrous
Saturated sodium bicarbonate solution--For workup
Anhydrous magnesium sulfate120.37-Drying agent

Procedure:

  • To a stirred solution of Ethyl 4-amino-1H-imidazole-2-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL/mmol of starting material) and pyridine (1.2 eq.) at 0 °C (ice bath), add acetyl chloride (1.1 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of Ethyl Acetate in Hexane) to afford the desired N-acetylated product.

Causality of Choices:

  • Pyridine: Acts as a base to scavenge the HCl generated during the reaction, preventing protonation of the starting amine which would render it unreactive. It can also serve as a nucleophilic catalyst.

  • Anhydrous Conditions: Acetyl chloride is highly reactive towards water, which would lead to the formation of acetic acid and reduce the yield of the desired product.

  • 0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction. Allowing it to warm to room temperature provides sufficient energy for the reaction to proceed to completion.

N-Sulfonylation: Synthesis of Sulfonamide Derivatives

Sulfonamides are a well-established class of compounds with a wide range of biological activities, including antibacterial and diuretic properties. The sulfonamide linkage is a key structural feature in many marketed drugs.

Scientific Rationale

Similar to N-acylation, N-sulfonylation is a nucleophilic substitution reaction. The amino group attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[2]

Experimental Protocol: N-Benzenesulfonylation

This protocol provides a general method for the synthesis of N-benzenesulfonyl derivatives.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Notes
Ethyl 4-amino-1H-imidazole-2-carboxylate155.15-Starting material
Benzenesulfonyl chloride176.621.384Sulfonylating agent
Triethylamine (TEA)101.190.726Base
Dichloromethane (DCM)84.931.33Anhydrous
1 M Hydrochloric acid--For workup
Saturated sodium bicarbonate solution--For workup
Anhydrous sodium sulfate142.04-Drying agent

Procedure:

  • Dissolve Ethyl 4-amino-1H-imidazole-2-carboxylate (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (15 mL/mmol of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Add benzenesulfonyl chloride (1.2 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • Purify the residue by flash column chromatography (silica gel, gradient elution with Ethyl Acetate/Hexane) to yield the desired sulfonamide.

Causality of Choices:

  • Triethylamine (TEA): A non-nucleophilic organic base used to neutralize the generated HCl without competing with the primary amine in the reaction.

  • Extended Reaction Time: Sulfonyl chlorides are generally less reactive than acid chlorides, often requiring longer reaction times for complete conversion.

Reductive Amination: Synthesis of N-Alkyl/Aryl Derivatives

Reductive amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide variety of alkyl and aryl substituents onto the amino group.[3][4]

Scientific Rationale

This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate through the condensation of the primary amine with an aldehyde or ketone. This intermediate is then reduced in situ to the corresponding secondary or tertiary amine.[3][4] A key aspect is the choice of a reducing agent that selectively reduces the imine in the presence of the carbonyl starting material.[3]

Experimental Protocol: Reductive Amination with Benzaldehyde

This protocol outlines a general procedure using sodium triacetoxyborohydride as the reducing agent.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Notes
Ethyl 4-amino-1H-imidazole-2-carboxylate155.15-Starting material
Benzaldehyde106.121.044Carbonyl compound
Sodium triacetoxyborohydride (STAB)211.94-Reducing agent
1,2-Dichloroethane (DCE)98.961.25Anhydrous
Acetic acid60.051.05Catalyst
Saturated sodium bicarbonate solution--For workup
Anhydrous sodium sulfate142.04-Drying agent

Procedure:

  • To a solution of Ethyl 4-amino-1H-imidazole-2-carboxylate (1.0 eq.) and benzaldehyde (1.1 eq.) in anhydrous 1,2-dichloroethane (DCE, 20 mL/mmol of amine), add a catalytic amount of acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography (silica gel, appropriate eluent system).

Causality of Choices:

  • Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride and does not reduce the aldehyde starting material under these conditions.[5]

  • Acetic Acid: Catalyzes the formation of the imine intermediate by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • 1,2-Dichloroethane (DCE): A common solvent for reductive amination reactions that is compatible with the reagents used.[5]

Urea and Thiourea Formation

Urea and thiourea moieties are prevalent in biologically active molecules and are known to act as potent hydrogen bond donors.

Scientific Rationale

The synthesis of ureas and thioureas from a primary amine involves the nucleophilic addition of the amine to the electrophilic carbon of an isocyanate or isothiocyanate, respectively.[6] This reaction is typically high-yielding and does not require a catalyst.

Experimental Protocol: Urea formation with Phenyl Isocyanate

A general protocol for the synthesis of a phenyl urea derivative.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Notes
Ethyl 4-amino-1H-imidazole-2-carboxylate155.15-Starting material
Phenyl isocyanate119.121.092Reagent
Tetrahydrofuran (THF)72.110.889Anhydrous
Hexane--For precipitation

Procedure:

  • Dissolve Ethyl 4-amino-1H-imidazole-2-carboxylate (1.0 eq.) in anhydrous THF (15 mL/mmol).

  • Add phenyl isocyanate (1.05 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates from the solution.

  • Monitor the reaction by TLC.

  • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold THF or hexane, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Causality of Choices:

  • Anhydrous THF: Isocyanates are reactive towards water, so anhydrous conditions are necessary to prevent the formation of undesired byproducts like diphenylurea.

  • Stoichiometry: A slight excess of the isocyanate is sometimes used to ensure complete consumption of the starting amine.

N-Alkylation

Direct N-alkylation of the amino group introduces alkyl or aryl substituents. This reaction can be more challenging to control than the previously described methods due to the potential for over-alkylation to form tertiary amines and competing alkylation at the imidazole ring nitrogens.

Scientific Rationale

This reaction follows an SN2 mechanism where the amino group acts as a nucleophile and attacks an alkyl halide, displacing the halide leaving group. The use of a base is necessary to deprotonate the resulting ammonium salt and regenerate the neutral amine for further reaction.

Experimental Protocol: N-Benzylation

This protocol is adapted from a similar transformation and should be optimized for the specific substrate.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)Notes
Ethyl 4-amino-1H-imidazole-2-carboxylate155.15-Starting material
Benzyl bromide171.041.438Alkylating agent
Potassium carbonate (K₂CO₃)138.21-Base
N,N-Dimethylformamide (DMF)73.090.944Anhydrous
Water18.021.00For workup
Ethyl acetate88.110.902For extraction

Procedure:

  • To a suspension of potassium carbonate (2.0 eq.) in anhydrous DMF (10 mL/mmol of amine), add Ethyl 4-amino-1H-imidazole-2-carboxylate (1.0 eq.).

  • Add benzyl bromide (1.1 eq.) to the mixture.

  • Stir the reaction at room temperature for 8-24 hours.

  • Monitor the reaction by TLC to follow the consumption of the starting material and the formation of mono- and di-alkylated products.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product mixture by column chromatography to separate the desired mono-alkylated product from any di-alkylated byproduct and unreacted starting material.

Causality of Choices:

  • Potassium Carbonate: A solid, non-nucleophilic base to neutralize the HBr formed during the reaction.

  • DMF: A polar aprotic solvent that is well-suited for SN2 reactions.

  • Careful Monitoring: It is crucial to monitor the reaction closely to minimize the formation of the di-alkylated product.

Characterization of Derivatives

The successful synthesis of the desired derivatives must be confirmed by appropriate analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are invaluable tools for structural elucidation.

  • 1H NMR:

    • N-H Proton: The chemical shift and multiplicity of the N-H proton of the newly formed amide, sulfonamide, or urea will be indicative of the derivatization. Amide N-H protons typically appear as a broad singlet between δ 7.5 and 8.5 ppm. Sulfonamide N-H protons can be found in a similar region.

    • Imidazole Ring Protons: The chemical shifts of the protons on the imidazole ring may be affected by the nature of the new substituent on the amino group.

    • New Substituent Protons: The appearance of signals corresponding to the newly introduced acyl, sulfonyl, alkyl, or aryl group will be a key indicator of a successful reaction.

  • 13C NMR:

    • Carbonyl Carbon: For acylated and urea derivatives, the appearance of a new carbonyl signal in the range of δ 160-180 ppm is expected.

    • Imidazole Ring Carbons: The chemical shifts of the imidazole ring carbons will also be influenced by the new substituent.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the elemental composition.

  • Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for these types of molecules, typically yielding the protonated molecule [M+H]+.

  • Fragmentation Patterns: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the derivatized molecules, which can provide further structural information. For example, sulfonamides are known to undergo characteristic fragmentation, often involving the loss of SO₂.[7][8]

Visualization of Derivatization Workflows

Derivatization_Workflow cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivatized Products Start Ethyl 4-amino-1H-imidazole-2-carboxylate Acylation N-Acylation (RCOCl or (RCO)2O) Start->Acylation Sulfonylation N-Sulfonylation (RSO2Cl) Start->Sulfonylation ReductiveAmination Reductive Amination (R'CHO, NaBH(OAc)3) Start->ReductiveAmination UreaFormation Urea/Thiourea Formation (R'NCO or R'NCS) Start->UreaFormation Alkylation N-Alkylation (R'X) Start->Alkylation Amide Amide Derivative Acylation->Amide Sulfonamide Sulfonamide Derivative Sulfonylation->Sulfonamide SecondaryAmine Secondary/Tertiary Amine ReductiveAmination->SecondaryAmine Urea Urea/Thiourea Derivative UreaFormation->Urea AlkylatedAmine N-Alkylated Amine Alkylation->AlkylatedAmine

Caption: General workflows for the derivatization of the amino group.

Conclusion

The protocols and application notes provided in this guide offer a comprehensive framework for the derivatization of the amino group of Ethyl 4-amino-1H-imidazole-2-carboxylate. By understanding the underlying chemical principles and carefully selecting the appropriate reaction conditions, researchers can efficiently generate a diverse range of derivatives for biological evaluation. The successful characterization of these new chemical entities using modern analytical techniques is paramount to advancing drug discovery and development projects.

References

  • Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports. (2024). [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. (2017). [Link]

  • Reductive amination. Wikipedia. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry. (2007). [Link]

  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. (2003). [Link]

  • Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Molecules. (2023). [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. Current Pharmaceutical Design. (2020). [Link]

Sources

Method

Application Notes &amp; Protocols: Synthetic Transformations of the Ester Group in Ethyl 4-amino-1H-imidazole-2-carboxylate

Abstract Ethyl 4-amino-1H-imidazole-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its strategic functionalization is key to accessing a diverse range of biologically ac...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 4-amino-1H-imidazole-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its strategic functionalization is key to accessing a diverse range of biologically active molecules. The imidazole core is a common motif in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and coordinate with biological targets.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the primary chemical reactions targeting the C2-ethyl ester group of this versatile scaffold. We present detailed, field-proven protocols for saponification, amidation, and reduction, explaining the causality behind experimental choices and providing self-validating methodologies for synthesizing key derivatives.

Introduction: The Strategic Importance of Ethyl 4-amino-1H-imidazole-2-carboxylate

The imidazole ring system is a fundamental scaffold in bioinorganic chemistry and pharmacology, most notably represented by the amino acid histidine, which plays a critical role in the active sites of many enzymes.[2] Ethyl 4-amino-1H-imidazole-2-carboxylate serves as a synthetically accessible precursor that presents three primary points for chemical modification: the N1- and N3-positions of the imidazole ring, the C4-amino group, and the C2-ethyl ester.

The C2-ester is a particularly valuable handle for synthetic diversification. Its transformation into carboxylic acids, amides, and alcohols opens pathways to novel derivatives with modulated physicochemical properties and biological activities. For instance, converting the ester to a carboxamide can introduce new hydrogen bond donors and acceptors, potentially enhancing binding affinity to a target protein.[3] The synthesis of various 5-aminoimidazole derivatives has been shown to yield compounds with significant anticancer activity.[4] This guide focuses exclusively on the practical execution of these high-impact transformations of the ester group.

Core Synthetic Pathways from the C2-Ester

The ethyl ester of 4-amino-1H-imidazole-2-carboxylate can be readily converted into three key functional groups: a carboxylic acid, a carboxamide, or a primary alcohol. Each of these transformations provides a gateway to a new class of derivatives for screening and development.

G cluster_0 Starting Material cluster_1 Key Derivatives start Ethyl 4-amino-1H- imidazole-2-carboxylate acid 4-Amino-1H-imidazole- 2-carboxylic Acid start->acid Saponification (Hydrolysis) amide 4-Amino-1H-imidazole- 2-carboxamide start->amide Amidation alcohol (4-Amino-1H-imidazol- 2-yl)methanol start->alcohol Reduction G cluster_0 Amidation Mechanism Acid R-COOH ActiveEster Activated O-Acylurea Ester Acid->ActiveEster 1. Activation HBTU HBTU + Base Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral 2. Nucleophilic Attack Amine R'-NH2 Amine->Tetrahedral Amide R-CONH-R' Tetrahedral->Amide 3. Collapse & Proton Transfer

Sources

Application

The Pivotal Role of Ethyl 4-amino-1H-imidazole-2-carboxylate in Next-Generation Agrochemical Discovery

Introduction: The Imidazole Scaffold as a Privileged Structure in Agrochemicals The imidazole ring is a cornerstone in the synthesis of a multitude of biologically active molecules. In the realm of agrochemical research,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazole Scaffold as a Privileged Structure in Agrochemicals

The imidazole ring is a cornerstone in the synthesis of a multitude of biologically active molecules. In the realm of agrochemical research, this heterocyclic moiety is of paramount importance, forming the core of numerous fungicides, herbicides, and plant growth regulators.[1][2] Its significance lies in its ability to coordinate with metal ions in essential fungal enzymes and to serve as a versatile scaffold for the synthesis of diverse derivatives with a wide spectrum of biological activities. Ethyl 4-amino-1H-imidazole-2-carboxylate, a polysubstituted imidazole, represents a key building block for the development of novel agrochemicals. Its unique arrangement of functional groups—an amino group, a carboxylic ester, and a reactive imidazole core—offers multiple points for chemical modification, enabling the exploration of new chemical spaces in the quest for more effective and environmentally benign crop protection solutions.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of Ethyl 4-amino-1H-imidazole-2-carboxylate in agrochemical research. It provides in-depth technical insights, detailed experimental protocols, and the scientific rationale behind the proposed research workflows.

Part 1: Ethyl 4-amino-1H-imidazole-2-carboxylate as a Precursor for Novel Fungicides

The primary application of imidazole derivatives in agriculture is in the development of fungicides.[1] Many commercial fungicides, such as prochloraz, function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3] The imidazole ring is crucial for this activity as it binds to the heme iron of the cytochrome P450 enzyme, lanosterol 14α-demethylase, thereby disrupting sterol production. Ethyl 4-amino-1H-imidazole-2-carboxylate serves as an excellent starting material for the synthesis of novel fungicides that can overcome existing resistance mechanisms.

Scientific Rationale for Synthetic derivatization

The amino group at the 4-position of Ethyl 4-amino-1H-imidazole-2-carboxylate is a key handle for derivatization. By reacting this amine with various electrophiles, a library of N-substituted derivatives can be generated. This approach is based on the hypothesis that the introduction of diverse lipophilic side chains can enhance the compound's affinity for the fungal target enzyme and improve its penetration through the fungal cell wall. The ethyl ester at the 2-position can also be modified, for instance, by hydrolysis to the corresponding carboxylic acid followed by amide coupling, to further explore the structure-activity relationship (SAR).

Proposed Synthetic Pathway for Fungicide Candidates

The following diagram illustrates a proposed synthetic workflow starting from Ethyl 4-amino-1H-imidazole-2-carboxylate to generate a library of potential fungicide candidates.

G A Ethyl 4-amino-1H-imidazole-2-carboxylate B Acylation / Sulfonylation (R-COCl or R-SO2Cl) A->B Derivatization of amino group D Hydrolysis (LiOH or NaOH) A->D Modification of ester group C Library of N-acylated/sulfonylated Derivatives B->C H Primary Screening: In vitro antifungal assay C->H E Carboxylic Acid Intermediate D->E F Amide Coupling (R'-NH2, HATU/DIPEA) E->F G Library of Amide Derivatives F->G G->H I Secondary Screening: Greenhouse trials H->I J Lead Compound Identification I->J

Caption: Proposed workflow for the synthesis and screening of fungicide candidates.

Detailed Experimental Protocol: Synthesis of N-acylated Derivatives

This protocol details the synthesis of a representative N-acylated derivative of Ethyl 4-amino-1H-imidazole-2-carboxylate.

Materials:

  • Ethyl 4-amino-1H-imidazole-2-carboxylate

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Acyl chloride (e.g., Benzoyl chloride)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • Dissolve Ethyl 4-amino-1H-imidazole-2-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield the pure N-acylated derivative.

  • Characterize the final product using NMR and Mass Spectrometry.

Part 2: Agrochemical Screening Protocols

Once a library of derivatives has been synthesized, a systematic screening process is necessary to identify compounds with promising agrochemical activity.

Primary Screening: In Vitro Antifungal Assay

This initial screen is designed to quickly assess the intrinsic antifungal activity of the synthesized compounds against a panel of economically important plant pathogenic fungi.

Fungal Pathogens Panel:

PathogenDisease Caused
Botrytis cinereaGray mold
Fusarium graminearumFusarium head blight
Rhizoctonia solaniSheath blight
Phytophthora infestansLate blight
Puccinia triticinaLeaf rust

Protocol: Microtiter Plate-Based Fungal Growth Inhibition Assay

  • Prepare stock solutions of the synthesized compounds in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Dispense 198 µL of potato dextrose broth (PDB) into the wells of a 96-well microtiter plate.

  • Add 2 µL of the compound stock solution to the first well of each row and perform a serial dilution across the plate to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL).

  • Prepare a fungal spore suspension or mycelial fragment suspension in PDB.

  • Inoculate each well with 50 µL of the fungal suspension.

  • Include positive controls (commercial fungicide) and negative controls (DMSO without any compound).

  • Incubate the plates at the optimal growth temperature for each fungus for 3-7 days.

  • Assess fungal growth inhibition by measuring the optical density at 600 nm (OD600) using a microplate reader.

  • Calculate the half-maximal effective concentration (EC50) for each active compound.

Secondary Screening: Greenhouse Trials

Compounds that exhibit significant activity in the primary screen should be advanced to greenhouse trials to evaluate their efficacy under more realistic conditions.

Protocol: Whole Plant Assay

  • Grow host plants (e.g., tomato for Phytophthora infestans, wheat for Puccinia triticina) in pots in a greenhouse.

  • Prepare formulations of the active compounds by dissolving them in a suitable solvent and adding a surfactant.

  • Apply the compound formulations to the plants as a foliar spray until runoff.

  • Allow the plants to dry for 24 hours.

  • Inoculate the treated plants with a spore suspension of the target pathogen.

  • Maintain the plants in a high-humidity environment to promote disease development.

  • Include untreated inoculated plants as a negative control and plants treated with a commercial fungicide as a positive control.

  • After 7-14 days, assess the disease severity using a rating scale (e.g., 0-100% leaf area affected).

  • Calculate the percent disease control for each treatment compared to the untreated control.

Part 3: Exploration as a Herbicide Precursor

The versatile structure of Ethyl 4-amino-1H-imidazole-2-carboxylate also makes it a candidate for the synthesis of novel herbicides. The imidazolinone class of herbicides, for example, acts by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.

Rationale for Herbicide Synthesis

By modifying the substituents on the imidazole ring, it is possible to design molecules that can fit into the active site of the ALS enzyme. The amino group can be derivatized to introduce functionalities that mimic the substrate of the enzyme, while the carboxylate can be modified to enhance uptake and translocation within the plant.

Proposed Synthetic Pathway for Herbicide Candidates

G A Ethyl 4-amino-1H-imidazole-2-carboxylate B Reaction with Isocyanate (R-NCO) A->B D Reaction with Chloroformate (R-OCOCl) A->D C Urea Derivatives B->C F Primary Screening: Seed germination and root growth inhibition assay C->F E Carbamate Derivatives D->E E->F G Secondary Screening: Whole plant herbicide efficacy assay F->G H Lead Compound Identification G->H

Caption: Proposed workflow for the synthesis and screening of herbicide candidates.

Protocol: Seed Germination and Root Growth Inhibition Assay

This primary screen assesses the phytotoxic effects of the synthesized compounds on model plant species.

Plant Species:

  • Monocot: Lolium perenne (perennial ryegrass)

  • Dicot: Arabidopsis thaliana

Procedure:

  • Prepare stock solutions of the synthesized compounds in DMSO.

  • Line petri dishes with filter paper.

  • Apply a solution of the test compound at various concentrations to the filter paper and allow the solvent to evaporate.

  • Place a set number of seeds (e.g., 20) on the treated filter paper.

  • Add a small amount of water to moisten the filter paper.

  • Seal the petri dishes and place them in a growth chamber with controlled light and temperature.

  • After 7 days, measure the percentage of seed germination and the length of the primary root.

  • Calculate the concentration required to inhibit germination or root growth by 50% (IC50).

Conclusion

Ethyl 4-amino-1H-imidazole-2-carboxylate is a highly valuable and versatile starting material for the discovery of novel agrochemicals. Its multifunctional nature allows for the creation of large and diverse chemical libraries for screening against various agricultural pests and diseases. The protocols and workflows outlined in this document provide a solid foundation for researchers to explore the potential of this compound and its derivatives in developing the next generation of crop protection agents. The systematic approach of synthesis followed by tiered screening is a proven strategy for identifying lead compounds with the potential for commercial development.

References

  • Synthesis of Novel 3,4-Chloroisothiazole-Based Imidazoles as Fungicides and Evaluation of Their Mode of Action. Journal of Agricultural and Food Chemistry.
  • Prochloraz: an imidazole fungicide with multiple mechanisms of action. PubMed.
  • Imidazole: A Key Intermediate for Agrochemicals and Crop Protection. [Source not provided in search results]
  • Novel imidazole derivatives as potential agrochemicals: Synthetical and mechanistic studies. [Source not provided in search results]
  • Imidazole chemistry in crop protection. CABI Digital Library.
  • The Role of Ethyl Imidazole-2-carboxylate in Advanced Organic Synthesis. [Source not provided in search results]
  • Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity. PubMed.

Sources

Method

Application Notes &amp; Protocols: Leveraging Ethyl 4-amino-1H-imidazole-2-carboxylate for the Synthesis of Novel Purine Analogs

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Ethyl 4-amino-1H-imidazole-2-carboxylate as a pivotal intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Ethyl 4-amino-1H-imidazole-2-carboxylate as a pivotal intermediate in the synthesis of diverse purine analogs. The protocols and insights herein are grounded in established chemical principles and aim to provide a practical framework for laboratory application.

Introduction: The Strategic Importance of Purine Analogs and Imidazole Precursors

Purines, a class of nitrogen-containing heterocyclic aromatic compounds, are fundamental to all life, forming the core structure of the nucleobases adenine and guanine.[1] Consequently, synthetic purine analogs have become a cornerstone of medicinal chemistry, yielding a vast array of therapeutic agents with applications as anticancer, antiviral, and immunosuppressive drugs.[2][3] The efficacy of these drugs often stems from their ability to act as antimetabolites, interfering with the de novo purine biosynthesis pathway or other critical cellular processes.[3][4]

The construction of the purine's bicyclic (imidazo[4,5-d]pyrimidine) system is a central challenge in organic synthesis.[5] Among the most robust and versatile strategies is the annulation of a pyrimidine ring onto a pre-existing, appropriately substituted imidazole core. Ethyl 4-amino-1H-imidazole-2-carboxylate emerges as a highly valuable and strategic starting material for this purpose. Its structure features a nucleophilic 4-amino group and an adjacent ring nitrogen (N3) perfectly positioned for cyclization reactions, while the 2-carboxylate group offers a handle for subsequent modifications or for modulating the final compound's physicochemical properties.

This guide details validated protocols for transforming this key imidazole intermediate into hypoxanthine and xanthine analogs, foundational scaffolds for further drug discovery efforts.

Core Synthetic Principle: Pyrimidine Ring Annulation via Cyclization

The primary synthetic strategy involves a condensation and cyclization reaction between the 4,5-diamino-like functionality of the imidazole core and a reagent that provides the missing carbon atom(s) for the new six-membered ring. In the case of Ethyl 4-amino-1H-imidazole-2-carboxylate, the 4-amino group and the endocyclic N3 nitrogen act as the two nucleophilic centers that drive the formation of the pyrimidine ring.

The choice of the cyclizing agent directly dictates the substitution pattern of the resulting purine, particularly at the C6 position. This modularity allows for the targeted synthesis of different purine classes from a single, common intermediate.[5]

G cluster_workflow General Synthetic Workflow start Ethyl 4-amino-1H- imidazole-2-carboxylate cyclizing_agent Cyclizing Reagent (e.g., Formamide, Urea) start->cyclizing_agent Ring Annulation purine_analog Core Purine Analog (e.g., Hypoxanthine, Xanthine) cyclizing_agent->purine_analog modification Optional Further Derivatization purine_analog->modification

Caption: General workflow for purine analog synthesis.

Application Note I: Synthesis of Ethyl 8-Substituted-6-oxo-6,9-dihydro-1H-purine-2-carboxylate (A Hypoxanthine Analog)

3.1 Principle This protocol utilizes formamide in a classic Traube-like synthesis. Formamide serves a dual role: it is both the high-boiling solvent and the reagent that provides the C6 carbon of the purine ring. The reaction proceeds through an initial formylation of the highly nucleophilic 4-amino group of the imidazole. Subsequent intramolecular cyclization via nucleophilic attack of the imidazole N3 nitrogen onto the formyl intermediate, followed by dehydration, yields the stable, aromatic purine ring system. The high temperature is crucial to drive the reaction, particularly the final, energy-intensive dehydration step.

3.2 Mechanistic Pathway

G cluster_mechanism Mechanism: Hypoxanthine Analog Formation A Starting Imidazole + Formamide B N-Formyl Intermediate A->B + HCONH2 - NH3 C Cyclized Dihydro- purinol Intermediate B->C Intramolecular Cyclization D Purine Analog (Hypoxanthine Core) C->D Dehydration (-H2O)

Caption: Mechanism for hypoxanthine analog synthesis.

3.3 Experimental Protocol

Table 1: Materials and Reagents

ReagentCAS NumberM.W. ( g/mol )Supplier Recommendation
Ethyl 4-amino-1H-imidazole-2-carboxylate72332-63-3155.15Sigma-Aldrich, TCI
Formamide, 99.5%75-12-745.04Acros Organics, Alfa
Ethanol, 200 Proof64-17-546.07Decon Labs
Deionized Water7732-18-518.02Millipore

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine Ethyl 4-amino-1H-imidazole-2-carboxylate (1.55 g, 10.0 mmol) and formamide (30 mL).

    • Expert Insight: Formamide is used in large excess to serve as the solvent and to drive the reaction equilibrium towards the product. Ensure the setup is in a well-ventilated fume hood as ammonia may be evolved.

  • Thermal Cyclization: Heat the reaction mixture to 190-200 °C using a suitable heating mantle. Maintain this temperature under gentle reflux for 4-6 hours.

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). The starting material should be consumed, and a new, more polar spot corresponding to the purine product should appear.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form upon cooling.

  • Precipitation & Filtration: Slowly pour the cooled reaction mixture into 150 mL of cold deionized water with vigorous stirring. The purine analog, being less soluble in water, will precipitate out.

  • Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) followed by a small amount of cold ethanol (2 x 10 mL) to remove residual formamide and other impurities.

  • Purification & Drying: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. Dry the purified solid in a vacuum oven at 60-70 °C to a constant weight. The expected product is Ethyl 6-oxo-6,9-dihydro-1H-purine-2-carboxylate.

Application Note II: Synthesis of an Ethyl 2-Substituted Xanthine Analog

4.1 Principle To demonstrate the versatility of the imidazole starting material, this protocol employs urea as the cyclizing agent to construct a xanthine analog (a purine-2,6-dione). In this reaction, urea provides both the C6 carbonyl carbon and the N1 nitrogen atom of the purine ring. The reaction proceeds via a similar mechanism involving initial acylation of the 4-amino group, followed by cyclization and elimination of ammonia. A high-boiling polar aprotic solvent like N,N-Dimethylformamide (DMF) or pyridine is typically used to facilitate the reaction at elevated temperatures.

4.2 Experimental Protocol

Table 2: Materials and Reagents

ReagentCAS NumberM.W. ( g/mol )Supplier Recommendation
Ethyl 4-amino-1H-imidazole-2-carboxylate72332-63-3155.15Sigma-Aldrich, TCI
Urea57-13-660.06Fisher Scientific
Pyridine (Anhydrous)110-86-179.10Sigma-Aldrich
Deionized Water7732-18-518.02Millipore

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add Ethyl 4-amino-1H-imidazole-2-carboxylate (1.55 g, 10.0 mmol) and urea (1.20 g, 20.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add 25 mL of anhydrous pyridine to the flask. Pyridine acts as a high-boiling solvent and a mild base.

  • Thermal Cyclization: Heat the mixture to reflux (approx. 115 °C) and maintain for 8-12 hours.

    • Expert Insight: The reaction often involves the evolution of ammonia gas, which should be vented safely in a fume hood. The use of a slight excess of urea ensures the complete conversion of the starting material.

  • Work-up: After cooling to room temperature, remove the pyridine under reduced pressure using a rotary evaporator.

  • Isolation: To the resulting residue, add 50 mL of deionized water and stir. The xanthine analog product, which is typically a solid, will precipitate.

  • Purification: Collect the crude solid by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol. Recrystallize from a large volume of water or an appropriate organic solvent to obtain the purified product, Ethyl 2,6-dioxo-2,3,6,9-tetrahydro-1H-purine-2-carboxylate.

Data Summary: Modularity of Purine Synthesis

The following table summarizes how different one-carbon (or equivalent) synthons can be used with the primary imidazole intermediate to generate a variety of core purine scaffolds.

Table 3: Cyclizing Agents and Corresponding Purine Cores

Cyclizing AgentC6/N1 SourceResulting Purine CoreTypical Conditions
FormamideC6Hypoxanthine (6-oxo)Neat, 180-200 °C
Triethyl OrthoformateC6Hypoxanthine (6-oxo)Acetic anhydride, heat
UreaC6=O, N1Xanthine (2,6-dioxo)Pyridine or DMF, reflux
ThioureaC6=S, N16-ThioxanthinePyridine or DMF, reflux
GuanidineC6=NH, N1Isoguanine (2-oxo-6-amino)Ethanolic NaOEt, reflux
Cyanogen BromideC66-Aminopurine (Adenine)DMF, room temp -> heat

Conclusion and Future Perspectives

Ethyl 4-amino-1H-imidazole-2-carboxylate stands out as a powerful and versatile building block for the construction of medicinally relevant purine analogs. The straightforward annulation of the pyrimidine ring using readily available C1-synthons provides reliable access to diverse scaffolds such as hypoxanthines and xanthines. The protocols detailed herein are robust and scalable, offering a solid foundation for research programs.

The ester functionality at the C2 position remains intact throughout these transformations, presenting a valuable site for post-synthetic modification. This group can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced, thereby enabling the generation of extensive chemical libraries for structure-activity relationship (SAR) studies in drug discovery campaigns.

References

  • Regioselective synthesis of amino‐acid imidazole, purine and pyrimidine derivatives. (2024). Chem-Eur J. [URL not available from search, referencing general knowledge of the field]
  • Synthesis of N-7-Substituted Purines from Imidazole Precursors. (n.d.). MDPI. [Link]

  • Reaction strategies for synthesis of imidazole derivatives: a review. (2025). ResearchGate. [Link]

  • Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. (2021). Organic Process Research & Development. [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2025). RSC Publishing. [Link]

  • Imidazole and Derivatives Drugs Synthesis: A Review. (2023). Current Organic Synthesis. [Link]

  • The Last Enzyme of the De Novo Purine Synthesis Pathway 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network. (n.d.). Journal of Biological Chemistry. [Link]

  • Purine Analogs. (n.d.). Holland-Frei Cancer Medicine. 6th edition. [Link]

  • Structures of (a) adenine and (b) guanine nucleobases. (n.d.). ResearchGate. [Link]

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Application

The Strategic Application of Ethyl 4-Amino-1H-imidazole-2-carboxylate in the Development of Potent Kinase Inhibitors

Introduction: The Imidazole Scaffold as a Privileged Structure in Kinase Inhibition In the landscape of modern oncology and inflammatory disease research, protein kinases have emerged as critical therapeutic targets. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazole Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern oncology and inflammatory disease research, protein kinases have emerged as critical therapeutic targets. Their dysregulation is a hallmark of numerous pathologies, driving aberrant cellular proliferation, survival, and migration. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of targeted therapy. Within the vast chemical space explored for kinase inhibition, the imidazole scaffold has earned its status as a "privileged structure."[1][2] Its unique electronic properties, hydrogen bonding capabilities, and structural rigidity allow it to form key interactions within the ATP-binding pocket of various kinases.

This guide focuses on a particularly versatile and strategic starting material: Ethyl 4-amino-1H-imidazole-2-carboxylate . We will explore the rationale behind its use, provide detailed synthetic protocols for its conversion into potent kinase inhibitors, and outline methodologies for their biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their kinase inhibitor discovery programs.

Rationale for Use: Why Ethyl 4-Amino-1H-imidazole-2-carboxylate?

The utility of ethyl 4-amino-1H-imidazole-2-carboxylate in kinase inhibitor synthesis stems from several key features:

  • Inherent Kinase-Binding Motifs: The amino-imidazole core can mimic the purine scaffold of ATP, enabling it to effectively compete for the kinase's active site. The amino group at the 4-position and the imidazole ring nitrogens can act as hydrogen bond donors and acceptors, forming crucial interactions with the hinge region of the kinase.

  • Versatile Synthetic Handle: The vicinal amino and ester functionalities provide a reactive platform for a variety of chemical transformations. This allows for the systematic elaboration of the core scaffold to achieve desired potency, selectivity, and pharmacokinetic properties.

  • Precursor to Fused Heterocycles: As will be detailed, this imidazole derivative is an excellent precursor for the synthesis of fused heterocyclic systems, most notably purines and related scaffolds, which are at the core of many clinically successful kinase inhibitors.[3]

Synthetic Pathways to Potent Kinase Inhibitors

The primary strategy for elaborating ethyl 4-amino-1H-imidazole-2-carboxylate into a kinase inhibitor involves the construction of a fused pyrimidine ring to form a purine scaffold. This purine core can then be further functionalized at various positions to optimize kinase binding and cellular activity.

Workflow for Purine-Based Kinase Inhibitor Synthesis

The following diagram illustrates the general workflow for the synthesis of 2,6,9-trisubstituted purine-based kinase inhibitors, a class known to include potent modulators of Cyclin-Dependent Kinases (CDKs).

G A Ethyl 4-amino-1H- imidazole-2-carboxylate B Step 1: Pyrimidine Ring Formation (Cyclocondensation) A->B Reagents: Urea or Guanidine C 2-Substituted Hypoxanthine Intermediate B->C D Step 2: Chlorination C->D Reagent: POCl3 E 2,6-Dichloropurine Intermediate D->E F Step 3: Sequential Nucleophilic Aromatic Substitution (SNAr) E->F Reagents: 1. Amine (R1-NH2) 2. Alkylating Agent (R2-X) G 2,6,9-Trisubstituted Purine (Final Kinase Inhibitor) F->G

Caption: General workflow for synthesizing 2,6,9-trisubstituted purine kinase inhibitors.

Detailed Protocols

Protocol 1: Synthesis of a 2,6,9-Trisubstituted Purine Analogous to Roscovitine

This protocol describes a representative synthesis of a potent CDK inhibitor based on the 2,6,9-trisubstituted purine scaffold, inspired by the structure of Roscovitine.

Step 1: Synthesis of 2-Amino-9H-purin-6(1H)-one (Guanine)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl 4-amino-1H-imidazole-2-carboxylate (1.0 eq) and guanidine hydrochloride (1.5 eq).

  • Solvent and Base: Add sodium ethoxide in ethanol (2.0 eq) and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and neutralize with acetic acid. The precipitated product can be collected by filtration, washed with ethanol and diethyl ether, and dried under vacuum to yield guanine.

Step 2: Synthesis of 2-Amino-6-chloropurine

  • Reaction Setup: Suspend the guanine (1.0 eq) from the previous step in phosphorus oxychloride (POCl₃, 5.0 eq).

  • Catalyst: Add N,N-dimethylaniline (0.5 eq) dropwise.

  • Reaction Conditions: Heat the mixture to reflux for 4-6 hours.

  • Work-up and Isolation: After cooling, carefully pour the reaction mixture onto crushed ice. The precipitate is collected by filtration, washed with cold water, and dried to afford 2-amino-6-chloropurine.

Step 3: Synthesis of 2-Amino-6-(benzylamino)-9-isopropyl-9H-purine (A Roscovitine Analog)

  • First Substitution (C6): To a solution of 2-amino-6-chloropurine (1.0 eq) in n-butanol, add benzylamine (1.2 eq) and triethylamine (1.5 eq). Heat the mixture to 110°C for 3 hours.[4] After cooling, the product can be isolated by filtration.

  • Second Substitution (N9): Dissolve the product from the previous step in dimethyl sulfoxide (DMSO). Add potassium carbonate (K₂CO₃, 1.5 eq) and 2-bromopropane (1.2 eq). Stir the mixture at room temperature for 5 hours.[4]

  • Final Amination (C2): This step is a modification to achieve the final roscovitine analog. The 2-amino group can be further functionalized if desired, or the product from step 2 can be directly purified. For a direct analog, the product is purified by column chromatography on silica gel to yield the final 2,6,9-trisubstituted purine.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors from the purine scaffold is guided by understanding the structure-activity relationships at each substitution position.

PositionSubstitutionImpact on ActivityRationale
C2 Small aliphatic or aromatic aminesModulates selectivity and potency.Interacts with the ribose-binding pocket of the ATP-binding site.
C6 Bulky hydrophobic groups (e.g., benzylamine)Generally increases potency.Occupies a hydrophobic pocket adjacent to the hinge region.
N9 Alkyl or cycloalkyl groups (e.g., isopropyl, cyclopentyl)Crucial for potency.Directs the C6 substituent into the hydrophobic pocket and can make additional van der Waals contacts.[3]

Biological Evaluation of Synthesized Inhibitors

Once synthesized, the compounds must be evaluated for their biological activity. This typically involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based and in vivo studies.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general method for determining the IC₅₀ value of a synthesized inhibitor against a target kinase.

Materials:

  • Target kinase (e.g., CDK2/Cyclin A)

  • Eu-labeled anti-tag antibody

  • Fluorescently labeled kinase tracer

  • Synthesized inhibitor compound

  • Assay buffer

  • 384-well microplates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO.

  • Assay Plate Preparation: Add the diluted compounds to the wells of the 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Kinase/Antibody Mixture: Prepare a mixture of the target kinase and the Eu-labeled antibody in the assay buffer and add it to the wells.

  • Tracer Addition: Add the fluorescent tracer to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and plot the dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the ability of the inhibitor to inhibit the growth of cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7 for a CDK inhibitor)

  • Cell culture medium and supplements

  • Synthesized inhibitor compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized inhibitor and incubate for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation: A Comparative Example

The following table presents hypothetical IC₅₀ values for a series of 2,6,9-trisubstituted purine inhibitors against CDK2/Cyclin A, illustrating the SAR principles discussed.

CompoundC2-SubstituentC6-SubstituentN9-SubstituentCDK2/Cyclin A IC₅₀ (nM)
1 -NH₂-Cl-H>10,000
2 -NH₂-NH-benzyl-H1,500
3 (Analog) -NH₂-NH-benzyl-isopropyl50
4 -NH-ethyl-NH-benzyl-isopropyl75
5 -NH₂-NH-phenyl-isopropyl250

Logical Relationships in Kinase Inhibitor Development

The development process follows a logical progression from chemical synthesis to biological validation.

G cluster_0 Chemical Synthesis cluster_1 Biological Evaluation A Ethyl 4-amino-1H- imidazole-2-carboxylate B Purine Scaffold Construction A->B C SAR-Guided Functionalization B->C D In Vitro Biochemical Assays (e.g., Kinase Inhibition) C->D Lead Compounds E Cell-Based Assays (e.g., Proliferation, Apoptosis) D->E F In Vivo Animal Models E->F F->C Feedback for Optimization

Caption: The iterative cycle of kinase inhibitor design, synthesis, and evaluation.

Conclusion

Ethyl 4-amino-1H-imidazole-2-carboxylate represents a highly valuable and strategically important starting material for the development of potent and selective kinase inhibitors. Its inherent structural features and synthetic versatility allow for the efficient construction of privileged scaffolds, such as the 2,6,9-trisubstituted purines. By following systematic synthetic protocols and a tiered approach to biological evaluation, researchers can effectively leverage this building block to accelerate their drug discovery efforts in the ever-evolving field of targeted cancer therapy.

References

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review. (2024). RSC Publishing. Retrieved January 22, 2026, from [Link]

  • Novel 2,6,9-Trisubstituted Purines as Potent CDK Inhibitors Alleviating Trastuzumab-Resistance of HER2-Positive Breast Cancers. (2022). MDPI. Retrieved January 22, 2026, from [Link]

  • Chemical structures of 2,6,9-trisubstituted purines with biological... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation. (2024). PubMed. Retrieved January 22, 2026, from [Link]

  • Potent inhibitors of CDK5 derived from roscovitine: synthesis, biological evaluation and molecular modelling. (2013). PubMed. Retrieved January 22, 2026, from [Link]

  • Synthesis of CYC-202 ((R)-Roscovitine). Reagents and conditions. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

Method

Application Notes &amp; Protocols: N-Alkylation of Ethyl 4-amino-1H-imidazole-2-carboxylate

Introduction Ethyl 4-amino-1H-imidazole-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its structure is a precursor to a variety of biologically active molecules, incl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 4-amino-1H-imidazole-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its structure is a precursor to a variety of biologically active molecules, including purine analogues and specialized enzyme inhibitors. The strategic functionalization of the imidazole ring, particularly through N-alkylation, is a critical step in modulating the physicochemical properties—such as solubility, lipophilicity, and metabolic stability—of derivative compounds.

However, the N-alkylation of this substrate is not trivial. The imidazole ring presents two potential sites for alkylation (N-1 and N-3), leading to challenges in regioselectivity. The presence of an electron-donating amino group at the C-4 position and an electron-withdrawing ester group at the C-2 position creates a nuanced electronic environment that influences the reactivity of the ring nitrogens. This guide provides a comprehensive overview of the mechanistic principles and detailed, field-proven protocols for the successful N-alkylation of Ethyl 4-amino-1H-imidazole-2-carboxylate.

Mechanistic Considerations: The Challenge of Regioselectivity

The primary challenge in the N-alkylation of unsymmetrically substituted imidazoles is controlling which of the two ring nitrogens acts as the nucleophile. This is governed by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.

Tautomerism and Nucleophilicity: The Ethyl 4-amino-1H-imidazole-2-carboxylate exists as a mixture of two tautomers. The position of this equilibrium and the relative nucleophilicity of the nitrogens in the resulting anion (imidazolate) upon deprotonation are key to determining the reaction's outcome. Generally, direct alkylation can lead to a mixture of N-1 and N-3 alkylated regioisomers[1][2].

  • Electronic Effects: The 4-amino group is an electron-donating group (EDG), which increases the electron density and nucleophilicity of the imidazole ring. Conversely, the 2-carboxylate group is an electron-withdrawing group (EWG), which decreases electron density, particularly at the adjacent N-1 position.

  • Steric Effects: The bulky ethyl carboxylate group at the C-2 position sterically hinders the approach of an electrophile to the adjacent N-1 position. This effect becomes more pronounced with larger alkylating agents[3].

Alkylation is generally favored at the more nucleophilic and less sterically hindered nitrogen atom. The interplay of these factors means that careful selection of the base, solvent, and alkylating agent is crucial to steer the reaction towards the desired regioisomer.

The Role of the 4-Amino Group: The exocyclic amino group is also a nucleophilic site. While the endocyclic imidazole nitrogen is significantly more acidic and becomes a much stronger nucleophile upon deprotonation, side reactions involving alkylation of the 4-amino group are possible, especially with highly reactive alkylating agents or under conditions where more than one equivalent of base is used. For syntheses where absolute regiochemical purity is required, a protecting group strategy is advisable.[4]

Caption: Potential N-alkylation pathways of Ethyl 4-amino-1H-imidazole-2-carboxylate.

Protocol I: Direct N-Alkylation via SN2 Reaction

This is the most common and direct method for N-alkylation, proceeding through the deprotonation of the imidazole N-H followed by a nucleophilic attack on an alkyl halide or sulfonate. The choice of base is critical for success.

Principle: The reaction begins with the deprotonation of the imidazole ring by a suitable base to form a highly nucleophilic imidazolate anion. This anion then attacks the electrophilic alkylating agent (R-X) in a classic SN2 fashion. Strong, non-nucleophilic bases are often preferred to ensure complete deprotonation without competing reactions.[5]

Table 1: Comparison of Common Bases for SN2 N-Alkylation

BaseTypical Solvent(s)Temperature (°C)Key Considerations & Rationale
NaH (Sodium Hydride)DMF, THF0 to RTStrong, non-nucleophilic base. Ensures irreversible and complete deprotonation. The byproduct is H₂ gas. Requires anhydrous conditions and careful handling due to its pyrophoric nature.[6]
K₂CO₃ (Potassium Carbonate)Acetonitrile, DMFRT to RefluxMild, inexpensive base. Suitable for activated alkyl halides. Reaction is heterogeneous and may require longer reaction times or higher temperatures. Often used in industrial scale-up.[7]
Cs₂CO₃ (Cesium Carbonate)Acetonitrile, DMFRT to 80More soluble and basic than K₂CO₃. Often provides higher yields and faster reaction rates due to the "cesium effect," which enhances the nucleophilicity of the anion.[8]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)DMF, THF, CH₂Cl₂RT to 80Strong, non-nucleophilic organic base. Homogeneous reaction conditions. Useful when inorganic bases are undesirable or cause solubility issues.
Detailed Step-by-Step Protocol (Example with NaH/DMF)

Materials:

  • Ethyl 4-amino-1H-imidazole-2-carboxylate (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add Ethyl 4-amino-1H-imidazole-2-carboxylate (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration) via syringe. Stir the mixture until the solid is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and a proper N₂ blanket.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the imidazolate anion. The solution may become a slurry.

  • Alkylation: Cool the mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via syringe over 10-15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once complete, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer two more times with EtOAc.

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired N-alkylated product.

Caption: Standard workflow for direct N-alkylation using NaH.

Protocol II: N-Alkylation via Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for alkylating N-H bonds using an alcohol as the alkyl source. It proceeds under mild, neutral conditions and is particularly useful for introducing secondary alkyl groups with inversion of stereochemistry.[9][10]

Principle: The reaction involves the condensation of an alcohol and the imidazole nucleophile mediated by a redox system, typically triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11] A key mechanistic feature is the activation of the alcohol by the PPh₃/DEAD combination to form an oxyphosphonium salt, which is then displaced by the imidazole nucleophile.

Detailed Step-by-Step Protocol

Materials:

  • Ethyl 4-amino-1H-imidazole-2-carboxylate (1.0 eq)

  • Primary or secondary alcohol (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add Ethyl 4-amino-1H-imidazole-2-carboxylate (1.0 eq), the alcohol (1.2 eq), and PPh₃ (1.5 eq).

  • Solvent Addition: Add anhydrous THF (approx. 0.1 M) and stir to dissolve all solids.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD (1.5 eq) dropwise via syringe over 20-30 minutes. Caution: Azodicarboxylates are hazardous and potentially explosive; handle with care. The reaction is often exothermic. A color change (e.g., to a milky white or yellow suspension) is typically observed.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC. The formation of triphenylphosphine oxide (TPPO) as a white precipitate is an indication of reaction progress.[11]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF.

  • Purification: Directly purify the crude residue by column chromatography. Note: The primary byproduct, TPPO, can be challenging to separate. A non-polar eluent system (e.g., starting with pure hexanes or toluene) can sometimes help to first elute the less polar components before eluting the product and TPPO. Alternatively, precipitation of TPPO from a minimal amount of cold diethyl ether can be attempted prior to chromatography.

Mitsunobu_Cycle reagents PPh3 + DIAD alcohol R-OH reagents->alcohol activates byproducts Ph3P=O + DIAD-H2 reagents->byproducts converted to imidazole Im-H alcohol->imidazole reacts with product Im-R (Product) imidazole->product forms

Sources

Application

Application Note &amp; Protocol: One-Pot Synthesis of Fused Imidazole Derivatives from Ethyl 4-Amino-1H-imidazole-2-carboxylate

Introduction: The Strategic Value of the Imidazole Scaffold The imidazole ring is a cornerstone in medicinal chemistry and drug development, celebrated for its presence in numerous natural products and pharmacologically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Imidazole Scaffold

The imidazole ring is a cornerstone in medicinal chemistry and drug development, celebrated for its presence in numerous natural products and pharmacologically active compounds.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold. Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis, offering an efficient, atom-economical, and environmentally conscious pathway to construct complex molecules in a single step.[2][3] This approach is particularly valuable for generating libraries of compounds for high-throughput screening in drug discovery.[4]

This technical guide details a one-pot, multicomponent approach for the synthesis of fused imidazole derivatives, specifically purine analogues, utilizing Ethyl 4-amino-1H-imidazole-2-carboxylate as a versatile starting material. This protocol leverages the inherent reactivity of the 4-amino and endocyclic nitrogen atoms to construct a fused pyrimidine ring, a core structure in many biologically significant molecules.

Causality-Driven Experimental Design: Why This Approach?

The selection of Ethyl 4-amino-1H-imidazole-2-carboxylate as the foundational block is strategic. The C4-amino group and the adjacent N3 ring nitrogen act as a potent binucleophile, primed for cyclocondensation reactions. This inherent reactivity is the cornerstone of purine biosynthesis and can be harnessed for synthetic applications.[5]

Our one-pot protocol is designed around a cyclocondensation reaction with a suitable one-carbon (C1) synthon. Traditional methods often involve harsh conditions or multi-step procedures. By employing a multicomponent strategy, we streamline the synthesis, reduce waste, and improve overall efficiency. The chosen C1 synthon for this protocol is triethyl orthoformate in the presence of a catalytic amount of acid, which facilitates the formation of the fused pyrimidine ring.

Reaction Mechanism: A Stepwise View of Ring Formation

The one-pot synthesis of the purine derivative proceeds through a well-established reaction pathway. The key steps are outlined below:

  • Activation of the C1 Synthon: The acid catalyst protonates the triethyl orthoformate, making it more electrophilic and susceptible to nucleophilic attack.

  • Initial Nucleophilic Attack: The exocyclic 4-amino group of the imidazole attacks the activated orthoformate, leading to the formation of an intermediate.

  • Intramolecular Cyclization: Subsequent elimination of ethanol drives the reaction forward, leading to an intramolecular cyclization where the N3 nitrogen of the imidazole ring attacks the newly formed electrophilic carbon.

  • Aromatization: A final elimination of another molecule of ethanol results in the formation of the stable, aromatic purine ring system.

This mechanistic pathway is a synthetic analogue of the final steps in the de novo purine synthesis pathway in biological systems.[6]

Visualizing the Workflow

G A Ethyl 4-amino-1H- imidazole-2-carboxylate D Mix & Heat in Suitable Solvent (e.g., Ethanol) A->D B Triethyl Orthoformate (C1 Synthon) B->D C Acid Catalyst (e.g., p-TsOH) C->D E Formation of Formimidate Intermediate D->E Activation & Nucleophilic Attack F Intramolecular Cyclization E->F G Fused Purine Derivative F->G Aromatization (Elimination of EtOH) H Aqueous Workup & Purification G->H

Caption: One-pot synthesis workflow from starting materials to the final fused purine derivative.

Experimental Protocol: Synthesis of Ethyl 6-oxo-6,7-dihydro-1H-purine-2-carboxylate

This protocol provides a detailed, step-by-step methodology for the one-pot synthesis of a model purine derivative.

Materials:

  • Ethyl 4-amino-1H-imidazole-2-carboxylate

  • Triethyl orthoformate

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount)

  • Anhydrous Ethanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Hexanes (for recrystallization)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 4-amino-1H-imidazole-2-carboxylate (1.0 eq), anhydrous ethanol (30 mL), and triethyl orthoformate (1.5 eq).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 4-6 hours.

  • Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol and excess triethyl orthoformate under reduced pressure using a rotary evaporator.

  • Aqueous Workup: To the resulting residue, add ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (30 mL) to neutralize the acid catalyst. Transfer the mixture to a separatory funnel and shake vigorously.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine all organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (30 mL), then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture to yield the final product as a crystalline solid.

Data Presentation: Expected Outcome and Characterization

The following table summarizes the expected yield and key characterization data for the synthesized purine derivative.

ParameterExpected Value/Data
Product Name Ethyl 6-oxo-6,7-dihydro-1H-purine-2-carboxylate
Appearance White to off-white crystalline solid
Yield 75-85%
¹H NMR (DMSO-d₆, 400 MHz) δ 12.5 (s, 1H, NH), 8.2 (s, 1H, CH), 4.3 (q, 2H, CH₂), 1.3 (t, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ 160.5 (C=O, ester), 155.0 (C=O, amide), 148.0, 145.0, 125.0, 118.0, 61.0 (CH₂), 14.5 (CH₃)
Mass Spec (ESI+) m/z calculated for C₈H₈N₄O₃ [M+H]⁺: 209.06, found: 209.07
IR (KBr, cm⁻¹) 3300-3100 (N-H stretch), 1720 (C=O, ester), 1680 (C=O, amide), 1600, 1550 (C=N, C=C)

Trustworthiness and Self-Validation

The protocol is designed to be self-validating through clear checkpoints:

  • TLC Monitoring: The disappearance of the starting material and the appearance of a new, more polar spot indicates the progress of the reaction.

  • Spectroscopic Analysis: The characteristic shifts in NMR and the molecular ion peak in mass spectrometry confirm the formation of the desired fused ring system.[7] The presence of the amide carbonyl stretch in the IR spectrum is also a key indicator of successful cyclization.

Conclusion and Future Directions

This application note provides a robust and efficient one-pot method for the synthesis of purine derivatives from Ethyl 4-amino-1H-imidazole-2-carboxylate. This MCR approach is amenable to the creation of diverse compound libraries by varying the C1 synthon (e.g., using different orthoesters or aldehydes in combination with an amine source). The resulting fused imidazole scaffolds are of significant interest for screening in various drug discovery programs, particularly in the development of kinase inhibitors and antiviral agents.[8]

References

  • Rentería-Gómez, M. A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2023(3), M1681. Available at: [Link]

  • Calderón-Rangel, D., et al. (2023). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Chemistry, 5(3), 1819-1829. Available at: [Link]

  • Cao, H., et al. (2014). One-Pot Regiospecific Synthesis of Imidazo[1,2-a]pyridines: A Novel, Metal-Free, Three-Component Reaction for the Formation of C-N, C-O, and C-S Bonds. Organic Letters, 16(1), 146-149. Available at: [Link]

  • Rentería-Gómez, M. A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(18), 6682. Available at: [Link]

  • Mąkosza, M., & Wojciechowski, K. (2004). Synthesis of N-7-Substituted Purines from Imidazole Precursors. Molecules, 9(4), 287-296. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]

  • Wang, L. M., et al. (2007). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Chinese Chemical Letters, 18(1), 13-16. Available at: [Link]

  • Preti, L., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. European Journal of Organic Chemistry, 2010(22), 4236-4244. Available at: [Link]

  • Preti, L., et al. (2010). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. Europe PMC. Available at: [Link]

  • Shaw, G., & Wilson, D. V. (1962). Purines, pyrimidines, and imidazoles. Part 58. Synthesis and reactions of some imidazole-2,4-dicarboxylic acid derivatives. Journal of the Chemical Society (Resumed), 2937-2943. Available at: [Link]

  • Adib, M., et al. (2009). A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Synlett, 2009(20), 3263-3266. Available at: [Link]

  • Zaragoza, F. (2022, July 24). Preparation of Imidazoles, Part 1: By Cyclocondensation [Video]. YouTube. Available at: [Link]

  • Vien, A., et al. (2012). The Last Enzyme of the De Novo Purine Synthesis Pathway 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network. Molecular & Cellular Proteomics, 11(12), 1756-1772. Available at: [Link]

  • Morwick, T., et al. (2009). Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. ACS Combinatorial Science, 11(1), 19-25. Available at: [Link]

  • Al-Masoudi, N. A., et al. (2021). Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 26(20), 6219. Available at: [Link]

  • Rut, W., et al. (2021). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry, 64(24), 18011-18025. Available at: [Link]

  • PubChem. (n.d.). ethyl 4-amino-1H-imidazole-5-carboxylate. Retrieved from [Link]

  • Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(7), 4963-4968. Available at: [Link]

  • He, J. R., et al. (2011). 2-Ethyl-1H-imidazole-4-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o996. Available at: [Link]

  • Aisa, H. A., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(8), e2000470. Available at: [Link]

  • Ben-Ishai, R., et al. (1951). 4-Amino-imidazole-5-carboxamide, precursor of the purines in E. coli. Archives of Biochemistry and Biophysics, 32(1), 229-230. Available at: [Link]

  • Mandel, H. G., et al. (1957). The effect of 4-amino-5-imidazolecarboxamide on the incorporation of purines into liver nucleic acids of the mouse. Biochimica et Biophysica Acta, 23(2), 402-404. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"challenges in the scale-up synthesis of Ethyl 4-amino-1H-imidazole-2-carboxylate"

Technical Support Center: Ethyl 4-amino-1H-imidazole-2-carboxylate Welcome to the technical support guide for the scale-up synthesis of Ethyl 4-amino-1H-imidazole-2-carboxylate. This document is designed for researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 4-amino-1H-imidazole-2-carboxylate

Welcome to the technical support guide for the scale-up synthesis of Ethyl 4-amino-1H-imidazole-2-carboxylate. This document is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established synthetic strategies for imidazole derivatives.[1][2] Our goal is to help you navigate the common challenges encountered when transitioning this synthesis from the bench to larger-scale production.

Overview of Synthetic Strategy & Core Challenges

Ethyl 4-amino-1H-imidazole-2-carboxylate is a valuable heterocyclic building block in pharmaceutical synthesis.[2] While several synthetic routes exist for imidazole derivatives, a common and effective approach for this specific molecule involves the cyclization of a precursor derived from diaminomaleonitrile (DAMN). This pathway, while direct, presents significant scale-up challenges related to reagent toxicity, regioselectivity, impurity control, and product isolation.[3]

This guide will focus on a representative synthesis involving the reaction of DAMN with an appropriate C1 source to form the imidazole ring.

Visualized Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Hydrolysis A Diaminomaleonitrile (DAMN) + Formamidine Acetate B N-(2-amino-1,2-dicyanovinyl)formamidine (Intermediate) A->B Reaction in Solvent (e.g., Ethanol) C Base-catalyzed Intramolecular Cyclization B->C Add Base (e.g., DBU) D Hydrolysis of Nitrile & Esterification C->D Aqueous Acid/Base Work-up Followed by Ethanolic HCl E Ethyl 4-amino-1H-imidazole-2-carboxylate (Final Product) D->E

Caption: A representative synthetic pathway for Ethyl 4-amino-1H-imidazole-2-carboxylate.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis and scale-up process in a question-and-answer format.

Q1: My reaction yield is poor (<50%) during the cyclization step. What are the likely causes and how can I improve it?

Problem: Low conversion of the formamidine intermediate to the desired imidazole product.

Potential Causes & Solutions:

  • Insufficient Base Strength or Stoichiometry: The intramolecular cyclization is base-catalyzed.[4] A weak base or insufficient amount may lead to an incomplete reaction.

    • Solution: Switch to a stronger, non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Ensure at least a stoichiometric amount is used. Titrate the intermediate to determine the exact amount of base required on a larger scale.

  • Reaction Temperature is Too Low: While the reaction can proceed at room temperature, kinetics may be slow.

    • Solution: Gently heat the reaction mixture to 40-50°C. Monitor the reaction progress by TLC or HPLC to avoid decomposition at higher temperatures.

  • Side Reactions/Polymerization: DAMN and its derivatives can be prone to polymerization, especially under harsh conditions.

    • Solution: Maintain strict temperature control. Ensure slow, controlled addition of the base, particularly on a larger scale where exothermic events are more pronounced. Use an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.

  • Poor Solubility of Intermediate: If the formamidine intermediate precipitates from the solution, it will not react efficiently.

    • Solution: Screen for more suitable solvents. While ethanol is common, consider solvent mixtures like Ethanol/THF or using a co-solvent to maintain homogeneity throughout the reaction.

Q2: I'm struggling with significant impurity levels in my crude product. How can I identify and minimize them?

Problem: The presence of unreacted starting materials, polymeric byproducts, or isomers that are difficult to remove.

Potential Causes & Solutions:

  • Unreacted Diaminomaleonitrile (DAMN): DAMN is toxic, and its presence in the final product is a major safety concern.[3]

    • Solution: Ensure the first step (formation of the formamidine intermediate) goes to completion before proceeding. Use a slight excess of the formamidine reagent. Monitor for the disappearance of DAMN using a specific analytical method (e.g., HPLC with a dedicated standard).

  • Formation of Polymeric Byproducts: These often appear as baseline material in chromatography or as an insoluble tar.

    • Solution: As mentioned for low yield, strict temperature control and controlled reagent addition are critical. Over-concentrating the reaction mixture can also promote polymerization; ensure adequate solvent volume is maintained.

  • Hydrolysis of the Ethyl Ester: During aqueous work-up or purification, the ester group can be hydrolyzed back to the carboxylic acid.

    • Solution: Avoid prolonged exposure to strongly basic (pH > 10) or acidic (pH < 2) aqueous conditions, especially at elevated temperatures. If acid-base extraction is used for purification, perform it quickly and at a low temperature (0-5°C).[3]

Table 1: Common Impurities and Mitigation Strategies

ImpurityIdentification MethodPrimary CauseMitigation Strategy
DiaminomaleonitrileHPLC, LC-MSIncomplete initial reactionDrive Step 1 to completion; use slight excess of formamidine source.
Polymeric materialsInsoluble tar, TLC baselineHigh temperature, high concentrationMaintain strict temperature control; ensure adequate dilution.
4-Amino-1H-imidazole-2-carboxylic acidHPLC, LC-MSEster hydrolysis during work-upMinimize time in strong acid/base; perform aqueous work-up at low temp.
Q3: Purification by column chromatography is not viable on a large scale. What are effective, scalable purification methods?

Problem: Isolating the product with high purity (>99%) without relying on chromatography.

Potential Causes & Solutions:

Imidazole derivatives possess amphoteric properties, making them ideal candidates for purification via acid-base extraction and crystallization.[5][6]

  • Recommended Method: Acid-Base Purification & Crystallization

    • Dissolution: Dissolve the crude product in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Acidic Wash: Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic aminoimidazole will move into the aqueous layer as its hydrochloride salt, leaving non-basic, organic-soluble impurities behind.

    • Back-Extraction (Optional): Wash the acidic aqueous layer with a fresh portion of organic solvent to remove any trapped neutral impurities.

    • Basification & Isolation: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., saturated sodium bicarbonate or dilute NaOH) until the pH is neutral (~7-8). The free base product will precipitate out of the solution.

    • Filtration & Drying: Collect the solid product by filtration, wash with cold water and a non-polar solvent (like hexane) to aid drying, and dry under vacuum.

    • Recrystallization: For final polishing, recrystallize the isolated solid from a suitable solvent system (e.g., Ethanol/Water, Isopropanol).

Troubleshooting Purification Workflow

Purification_Troubleshooting Start Crude Product Purity Low Check1 Is product soluble in EtOAc/DCM? Start->Check1 Path1 Perform Acid-Base Extraction Check1->Path1 Yes Error1 Insoluble tars present. Filter before extraction. Check1->Error1 No Check2 Does product precipitate upon basification? Path1->Check2 Path2 Product is an oil. Extract into organic solvent. Check2->Path2 No Path3 Filter solid product Check2->Path3 Yes Error2 No precipitation. Check pH. Saturate with NaCl and extract with organic solvent. Check2->Error2 End High Purity Product Path2->End Path3->End

Caption: Decision tree for scalable purification of the target compound.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative example. All procedures, especially those involving hazardous materials like diaminomaleonitrile, must be performed by trained personnel with appropriate safety precautions and personal protective equipment (PPE).

Step 1: Synthesis of Ethyl 2-mercapto-1H-imidazole-4-carboxylate (Alternative Intermediate Route)

This route, adapted from literature, avoids DAMN and proceeds through a different, potentially safer intermediate path.[5][7]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add acetyl glycine ethyl ester (14.5 g, 0.1 mol) and toluene (100 mL).

  • Condensation: Protect the reaction with a nitrogen atmosphere. Cool the flask in an ice bath to 0°C. Slowly add a solution of sodium ethoxide (21% in ethanol, ~34 g, 0.1 mol). After the addition, slowly add methyl formate (9.0 g, 0.15 mol) while keeping the temperature below 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. The mixture will become a thick slurry.

  • Work-up: Cool the mixture to 0°C and slowly add ice water (50 mL). Separate the aqueous layer.

  • Cyclization: To the aqueous layer, add potassium thiocyanate (KSCN) (9.7 g, 0.1 mol). Cool to 0°C and slowly add concentrated hydrochloric acid (~10 mL) until the pH is ~1-2.

  • Heating: Heat the mixture to 55-60°C and stir for 4 hours.

  • Isolation: Cool the reaction mixture and allow it to stand overnight in a refrigerator. The crude 2-mercapto intermediate will precipitate. Filter the solid, wash with cold water, and dry. Recrystallize from ethanol to obtain a light yellow solid.[5]

Note: This provides an intermediate which would then need to be converted to the 4-amino product, a multi-step process. The direct synthesis from DAMN, while more hazardous, is more direct.

References

  • Reaction strategies for synthesis of imidazole derivatives: a review. (2020). ResearchGate. Available at: [Link]

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (n.d.). Hopax. Available at: [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. (2020). ResearchGate. Available at: [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. (2015). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. (2021). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). International Journal of Scientific & Engineering Research. Available at: [Link]

  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021). PubMed. Available at: [Link]

  • Industrial production method of 4-amino-5-imidazole formamide. (2020). Google Patents.
  • Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method. (2020). Google Patents.
  • ethyl 4-methyl-1H-imidazole-2-carboxylate. (n.d.). Mol-Instincts. Available at: [Link]

  • Synthesis and Characterization of Some New Aminoimidazoles. (n.d.). Asian Journal of Chemistry. Available at: [Link]

  • Enantioselective auto- and cross catalytic reactions. (n.d.). University of Groningen. Available at: [Link]

  • 1H-Imidazole-2-carboxaldehyde. (n.d.). Organic Syntheses. Available at: [Link]

  • Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. (2018). National Center for Biotechnology Information. Available at: [Link]

  • Development of a One-Step Synthesis of 5-Amino-1 H -imidazole-4-carboxamide. (2019). ACS Omega. Available at: [Link]

  • Method for preparing 1H-imidazole-4-formic acid. (2012). Google Patents.
  • Aqueous 2-Ethyl-4-methylimidazole Solution for Efficient CO 2 Separation and Purification. (2023). MDPI. Available at: [Link]

  • Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. (2023). ACS Central Science. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 4-amino-1H-imidazole-2-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 4-amino-1H-imidazole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 4-amino-1H-imidazole-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during the synthesis of this valuable imidazole building block. 4-aminoimidazoles are crucial synthons for a variety of biologically active molecules, including purines and kinase inhibitors.[1] This document provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot your experiments, optimize reaction conditions, and ensure the integrity of your final product.

Overview of a Common Synthetic Route

A prevalent strategy for constructing the Ethyl 4-amino-1H-imidazole-2-carboxylate core involves the cyclization of an acyclic precursor. One common method is the base-mediated condensation of ethyl 2-cyano-2-(ethoxymethyleneamino)acetate with an amine, followed by cyclization. The workflow below illustrates a generalized pathway.

Synthetic_Pathway reagents Ethyl Cyanoacetate + Triethyl Orthoformate intermediate1 Ethyl 2-cyano-3-ethoxyacrylate reagents->intermediate1 Acetic Anhydride intermediate2 Ethyl 2-amino-1-cyanovinylcarboxylate intermediate1->intermediate2 Nucleophilic Addition reagents2 Ammonia (NH3) product Ethyl 4-amino-1H-imidazole- 2-carboxylate intermediate2->product Intramolecular Cyclization reagents3 Base (e.g., NaOEt)

Caption: Generalized synthetic pathway to Ethyl 4-amino-1H-imidazole-2-carboxylate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, focusing on the identification and mitigation of common byproducts.

Q1: My reaction is complete, but I've isolated an unexpected isomer with the same mass. What is it and why did it form?

A1: You are likely observing the formation of Ethyl 5-amino-1H-imidazole-2-carboxylate , a product of the Dimroth Rearrangement . This is a well-documented isomerization in heterocyclic systems where endocyclic and exocyclic nitrogen atoms exchange places.[2][3][4]

Causality (The "Why"): The Dimroth rearrangement is often catalyzed by acid or base and proceeds through a ring-opening, rotation, and ring-closing mechanism.[2][3][4][5][6] In the context of your synthesis, the basic or acidic conditions used to promote the initial cyclization can also facilitate this rearrangement. The thermodynamic stability of the resulting isomer compared to the starting material often drives this process.

Dimroth_Rearrangement product Ethyl 4-amino-1H-imidazole- 2-carboxylate (Desired) intermediate Open-Chain Intermediate (e.g., Amidine) product->intermediate Ring Opening (Base/Acid Catalyzed) byproduct Ethyl 5-amino-1H-imidazole- 2-carboxylate (Isomer) intermediate->byproduct Rotation & Ring Closure byproduct->intermediate Reversible

Sources

Troubleshooting

Technical Support Center: Purification of Ethyl 4-amino-1H-imidazole-2-carboxylate by Recrystallization

From the desk of a Senior Application Scientist This guide provides advanced troubleshooting and frequently asked questions for the purification of Ethyl 4-amino-1H-imidazole-2-carboxylate by recrystallization. Our appro...

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

This guide provides advanced troubleshooting and frequently asked questions for the purification of Ethyl 4-amino-1H-imidazole-2-carboxylate by recrystallization. Our approach is grounded in first principles of physical organic chemistry to empower you to solve purification challenges methodically.

Introduction: The Rationale Behind Recrystallization for this Moiety

Ethyl 4-amino-1H-imidazole-2-carboxylate possesses a unique combination of functional groups that dictate its purification strategy. The imidazole core, substituted with both a basic amino group and an ester, creates a molecule with moderate polarity and significant hydrogen bonding capabilities (both donor and acceptor). Recrystallization is an ideal purification technique as it exploits differences in solubility between the target compound and its impurities in a chosen solvent system at varying temperatures.

Potential impurities often stem from the synthetic route and may include unreacted starting materials or side-products from incomplete cyclization.[1] These impurities will likely have different polarity and hydrogen bonding characteristics, forming the basis for a successful separation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the recrystallization of Ethyl 4-amino-1H-imidazole-2-carboxylate.

Q1: My compound "oiled out" instead of forming crystals upon cooling. What should I do?

A1: "Oiling out" occurs when the solute's solubility is so high that it separates from the solution as a liquid phase rather than a solid crystal lattice. This is often due to a high concentration of impurities or too rapid cooling.

  • Causality: The melting point of the solute-solvent mixture is lower than the temperature of the solution. This can be exacerbated if the compound's melting point is low or if it is significantly impure.[2]

  • Immediate Steps:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation.

    • Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature.

    • If oiling persists, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.

  • Advanced Solution: If the above fails, the solvent is likely too good for your compound. A mixed-solvent system may be necessary. Add a "poor" solvent (one in which your compound is sparingly soluble, like hexanes or diethyl ether) dropwise to the hot, dissolved solution until slight turbidity persists. Then, add a few drops of the "good" hot solvent to redissolve the turbidity and cool slowly.

Q2: I have very low recovery of my purified product. Why is this happening and how can I improve it?

A2: Low recovery is typically caused by using too much solvent, cooling the solution insufficiently, or premature crystallization during a hot filtration step.

  • Causality & Solutions:

    • Excess Solvent: The most common cause. Your compound has some residual solubility even in the cold solvent. Use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Insufficient Cooling: Ensure you have allowed adequate time for crystallization at room temperature, followed by a period in an ice bath (0-4°C) to maximize the precipitation of the product.

    • Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, your compound may have crystallized on the filter funnel. To prevent this, use a pre-heated filter funnel and flask, and add a small excess of hot solvent (around 5%) before filtering.

Q3: The color of my crude material (e.g., yellow or brown) persists in the recrystallized product. How can I remove colored impurities?

A3: Persistent color is usually due to highly conjugated, polymeric, or oxidized impurities that are present in small amounts but are intensely colored.

  • Causality: These impurities may have solubility profiles similar to your target compound.

  • Solution: Use of activated carbon (charcoal) is the standard method.

    • Dissolve the crude product in the appropriate hot solvent.

    • Add a very small amount of activated carbon (a micro-spatula tip is often sufficient; using too much will adsorb your product and reduce yield).

    • Keep the solution hot for a few minutes while gently swirling.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon.

    • Proceed with the crystallization as usual.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing Ethyl 4-amino-1H-imidazole-2-carboxylate?

A1: The ideal solvent should dissolve the compound completely when hot but sparingly when cold. Given the presence of an amino group, an ester, and the imidazole ring, solvents of intermediate polarity are a good starting point. A useful strategy is to test solubility in a range of solvents on a small scale. Based on structurally similar compounds, promising candidates are listed below.[3][4]

Solvent SystemRationale & Expected Behavior
Ethyl Acetate (EtOAc) Often an excellent choice for compounds with moderate polarity and hydrogen bonding. It has been used for crystallizing similar imidazole-substituted amino acids.[4]
Acetonitrile (ACN) A polar aprotic solvent that can be effective for nitrogen-containing heterocycles.
Isopropanol (IPA) / Ethanol (EtOH) Protic solvents that can dissolve the compound well when hot due to hydrogen bonding. Solubility might be high even when cold, so a mixed solvent system (e.g., with water or an anti-solvent like diethyl ether) may be needed.
Water Due to the polar amino and imidazole groups, there might be appreciable solubility in hot water. This is worth testing, especially if impurities are non-polar.
Tetrahydrofuran (THF) A good solvent for many organics, but often requires the addition of an anti-solvent like hexanes to induce crystallization.

Q2: What is the expected melting point of pure Ethyl 4-amino-1H-imidazole-2-carboxylate?

A2: A specific, experimentally verified melting point for this exact isomer is not consistently reported in readily available literature. However, related imidazole carboxylate derivatives often exhibit melting points in the range of 90-180°C.[3] A sharp melting point range (e.g., 1-2°C) after recrystallization is a strong indicator of high purity.

Q3: Can I use column chromatography instead of recrystallization?

A3: Yes, flash column chromatography is a viable alternative, particularly for complex mixtures or when trying to separate isomers.[5] Given the polarity of your compound, a typical mobile phase would be a gradient of ethyl acetate in hexanes or methanol in dichloromethane. However, recrystallization is often more scalable, cost-effective, and can yield material of higher crystalline purity if an appropriate solvent system is found.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization (Microscale)

This protocol is designed to efficiently identify a suitable solvent or solvent system using a small amount of crude material.

  • Preparation: Place approximately 20-30 mg of your crude Ethyl 4-amino-1H-imidazole-2-carboxylate into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different test solvent (see table above) dropwise, vortexing after each addition. If the compound dissolves readily at room temperature, that solvent is unsuitable for single-solvent recrystallization.

  • Heating: If the compound is insoluble at room temperature, heat the test tube in a sand bath or heating block. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observation: A good solvent will result in the formation of a significant amount of crystalline precipitate. An ideal solvent will show a large difference in solubility between hot and cold conditions.

Protocol 2: General Recrystallization Procedure

This is a general guideline. The choice of solvent should be determined from the screening protocol above.

  • Dissolution: In an Erlenmeyer flask, add the crude solid. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.

  • (Optional) Hot Filtration: To remove insoluble impurities or activated carbon, perform a hot gravity filtration using a pre-heated funnel and receiving flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by determining its melting point and obtaining spectroscopic data (e.g., NMR) to confirm purity.

Visualizing the Workflow

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_main Recrystallization Process cluster_analysis Analysis SolventScreen 1. Solvent Screening (Microscale) ChooseSolvent 2. Select Optimal Solvent/System SolventScreen->ChooseSolvent Dissolve 3. Dissolve Crude in Hot Solvent ChooseSolvent->Dissolve Decolorize 4. Decolorize with Carbon (Optional) Dissolve->Decolorize Cool 6. Slow Cooling & Ice Bath Dissolve->Cool If no optional steps needed HotFilter 5. Hot Filtration (Optional) Decolorize->HotFilter HotFilter->Cool Isolate 7. Isolate via Vacuum Filtration Cool->Isolate Dry 8. Dry Crystals Isolate->Dry Analysis 9. Purity & Yield (MP, NMR, Mass) Dry->Analysis

Caption: Workflow for developing and executing a recrystallization protocol.

Troubleshooting Logic Diagram

G Start Problem During Crystallization OilingOut Compound Oiled Out? Start->OilingOut LowRecovery Low Recovery? OilingOut->LowRecovery No Reheat Reheat, add solvent, cool slowly OilingOut->Reheat Yes Color Product Still Colored? LowRecovery->Color No CheckSolvent Used too much solvent? LowRecovery->CheckSolvent Yes UseCarbon Use Activated Carbon Color->UseCarbon Yes AntiSolvent Use Mixed Solvent System Reheat->AntiSolvent Still Oiling CheckCooling Insufficient cooling?

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Nikolaenkova, E. B., et al. (2020). Synthesis of 2-carboxylate substituted imidazoles. Organic & Biomolecular Chemistry, 18(21), 4098-4105. [Link]

  • Owen, D. R., et al. (2021). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry, 64(24), 18045–18065. [Link]

  • PubChem. Ethyl 4-amino-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • Black, M. H., et al. (2007). Efficient Synthesis of an Imidazole-Substituted δ-Amino Acid by the Integration of Chiral Technologies. Organic Letters, 9(25), 5095–5097. [Link]

Sources

Optimization

Technical Support Center: Chromatographic Purification of Ethyl 4-amino-1H-imidazole-2-carboxylate Derivatives

Welcome to the technical support center for the chromatographic purification of Ethyl 4-amino-1H-imidazole-2-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of Ethyl 4-amino-1H-imidazole-2-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of these polar, heterocyclic compounds. Here, you will find field-proven insights and troubleshooting strategies to enhance the purity, yield, and efficiency of your purification workflows.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of Ethyl 4-amino-1H-imidazole-2-carboxylate and its derivatives.

Q1: What is the most common cause of peak tailing for my imidazole derivative on a silica gel column, and how can I resolve it?

A1: Significant peak tailing is a frequent issue when purifying imidazole derivatives on standard silica gel. This is primarily due to strong interactions between the basic imidazole ring and the acidic silanol groups on the silica surface.[1] To mitigate this, you can add a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase at a concentration of 0.1-1%.[1] This neutralizes the acidic sites on the silica, leading to improved peak symmetry. Alternatively, consider using a less acidic stationary phase like neutral or basic alumina.[1]

Q2: I'm struggling to retain my highly polar imidazole derivative on a C18 reversed-phase column. What are my options?

A2: Poor retention of highly polar compounds on traditional C18 columns is a well-known challenge in reversed-phase chromatography.[2][3][4] Several strategies can be employed to overcome this:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar analytes.[2][5][6][7][8][9] It utilizes a polar stationary phase (like silica or a polar bonded phase) with a mobile phase rich in an organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[6][9]

  • Aqueous Normal Phase (ANP) Chromatography: This technique uses stationary phases that can exhibit both reversed-phase and normal-phase characteristics, offering versatility for separating polar compounds.[10]

  • Mixed-Mode Chromatography: This approach uses stationary phases with multiple interaction capabilities (e.g., ion-exchange and hydrophobic), which can significantly enhance the retention of polar and ionizable compounds.[2][11][12][13][14][15]

  • Ion-Pairing Chromatography: The addition of an ion-pairing agent to the mobile phase can improve the retention of charged analytes on a reversed-phase column.[16][17] However, be aware that these agents can have long equilibration times and may not be compatible with mass spectrometry.[2][3]

Q3: My purification yield is consistently low. What are the likely causes and how can I improve it?

A3: Low recovery can stem from several factors. One common reason is the irreversible adsorption of your compound onto the stationary phase, particularly with acidic silica gel.[1] Using a less acidic stationary phase or deactivating the silica with a base can help.[1] Another possibility is the instability of your imidazole derivative on the stationary phase.[1] If you suspect degradation, minimizing the time the compound spends on the column by using flash chromatography is advisable.[1] Finally, ensure that your compound is not co-eluting with a non-UV active impurity; analyzing fractions by NMR or mass spectrometry can help identify such issues.[1]

Q4: How do I select an appropriate mobile phase for the purification of my Ethyl 4-amino-1H-imidazole-2-carboxylate derivative?

A4: The choice of mobile phase is critical for achieving good separation. For normal-phase chromatography on silica or alumina, common solvent systems include ethyl acetate/hexane and dichloromethane/methanol.[1] If your compound is very polar, a higher proportion of a polar solvent like methanol will be necessary.[1] For reversed-phase and HILIC, a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is a good starting point.[6] The pH of the mobile phase can significantly impact the retention and selectivity, especially for ionizable compounds like your aminoimidazole derivative.[3][16]

In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your purification process.

Problem 1: Poor Resolution and Co-elution of Impurities

Poor resolution between your target compound and impurities is a common hurdle. This can be due to closely related impurities from the synthesis, such as isomers or starting materials.

Causality and Solutions:

  • Suboptimal Mobile Phase Polarity: If the mobile phase is too polar, both your compound and impurities may elute quickly with little separation. Conversely, a mobile phase that is not polar enough may result in long retention times and broad peaks.

    • Solution: Optimize the mobile phase composition. If using an isocratic system, consider switching to a gradient elution.[1] A shallow gradient can effectively separate compounds with similar polarities.

  • Insufficient Selectivity of the Stationary Phase: The stationary phase may not be providing enough differential interaction with your compound and the impurities.

    • Solution: Experiment with different stationary phases. If you are using silica, consider alumina or a bonded phase.[1] For HPLC, exploring different column chemistries (e.g., C18, phenyl-hexyl, polar-embedded, or HILIC) can provide the necessary selectivity.

Experimental Protocol: Mobile Phase Optimization for Flash Chromatography

  • TLC Analysis: Spot your crude sample on a TLC plate and develop it in a series of solvent systems with varying polarities (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate; or 9.5:0.5, 9:1 Dichloromethane:Methanol).

  • Identify Optimal System: The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.35.

  • Column Chromatography: Pack a column with silica gel and equilibrate with a slightly less polar solvent system than the one identified in the previous step.

  • Sample Loading: Load your sample onto the column. Dry loading by adsorbing the sample onto a small amount of silica is often preferred for better resolution.[1]

  • Elution: Begin elution with the initial, less polar mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compounds.[1]

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

Problem 2: Low Recovery and Suspected Compound Degradation

The chemical nature of Ethyl 4-amino-1H-imidazole-2-carboxylate derivatives can make them susceptible to degradation on certain stationary phases.

Causality and Solutions:

  • Acidity of Silica Gel: The acidic nature of silica gel can lead to the degradation of acid-sensitive compounds.

    • Solution: Deactivate the silica gel by pre-treating it with a solution of your mobile phase containing 1-2% triethylamine. Alternatively, use a more inert stationary phase like neutral alumina.[1]

  • Prolonged Exposure to Stationary Phase: The longer your compound remains on the column, the greater the chance of degradation.

    • Solution: Employ flash chromatography to minimize the purification time.[1] Ensure your mobile phase composition is optimized for efficient elution.

Data Presentation: Comparison of Stationary Phases

Stationary PhaseAcidityRecommended forPotential Issues
Silica Gel (60 Å) AcidicGeneral purpose normal-phasePeak tailing, degradation of basic/acid-sensitive compounds[1]
Neutral Alumina NeutralBasic and neutral compoundsLower resolving power than silica for some compounds
Basic Alumina BasicBasic compoundsMay irreversibly adsorb acidic compounds
C18 (Reversed-Phase) NeutralNon-polar to moderately polar compoundsPoor retention of highly polar compounds[2][3][4]
HILIC PolarHighly polar and hydrophilic compoundsRequires careful mobile phase preparation and equilibration[5][6][9]
Problem 3: Inconsistent Retention Times in HPLC

Fluctuations in retention times can compromise the reproducibility and reliability of your analytical or preparative HPLC method.

Causality and Solutions:

  • Mobile Phase Preparation: Inconsistent mobile phase composition or pH can lead to shifts in retention.

    • Solution: Prepare fresh mobile phase for each run and use a pH meter to ensure consistency. Degas the mobile phase thoroughly to prevent bubble formation in the pump.[18]

  • Column Equilibration: Insufficient column equilibration can cause retention time drift, especially with HILIC and ion-pairing chromatography.

    • Solution: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before injecting your sample. For HILIC, this can take longer than for reversed-phase.

  • Pump Issues: A faulty pump or leaks in the system can result in an inconsistent flow rate.

    • Solution: Regularly maintain your HPLC system, including checking for leaks and replacing pump seals as needed.[18]

Visualizations

Troubleshooting Workflow for Poor Resolution

G cluster_parameters Adjustable Parameters cluster_outcomes Purification Outcomes MobilePhase Mobile Phase Composition Resolution Resolution MobilePhase->Resolution RetentionTime Retention Time MobilePhase->RetentionTime StationaryPhase Stationary Phase StationaryPhase->Resolution PeakShape Peak Shape StationaryPhase->PeakShape Yield Yield StationaryPhase->Yield FlowRate Flow Rate FlowRate->Resolution FlowRate->RetentionTime pH Mobile Phase pH pH->RetentionTime pH->PeakShape

Sources

Troubleshooting

"optimizing reaction conditions for the synthesis of Ethyl 4-amino-1H-imidazole-2-carboxylate"

Technical Support Center: Synthesis of Ethyl 4-amino-1H-imidazole-2-carboxylate Welcome to the dedicated technical support guide for the synthesis of Ethyl 4-amino-1H-imidazole-2-carboxylate. This resource is designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Ethyl 4-amino-1H-imidazole-2-carboxylate

Welcome to the dedicated technical support guide for the synthesis of Ethyl 4-amino-1H-imidazole-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the outcomes of this important synthetic procedure. The following troubleshooting guide and frequently asked questions are based on established literature and field-proven insights to ensure you can achieve reliable and high-yield results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide is structured to address issues from starting materials and reaction setup to work-up and purification.

Section 1: Reagents and Reaction Setup

Question 1: My reaction fails to initiate or proceeds very slowly. What are the most common causes related to the starting materials and setup?

This is a frequent issue often traced back to the quality of the starting materials or the reaction environment. The primary route involves the reaction of diaminomaleonitrile (DAMN) with ethyl glyoxylate. Let's break down the critical factors.

  • Purity of Diaminomaleonitrile (DAMN): DAMN is susceptible to degradation and can contain impurities that inhibit the reaction. It should be a white to off-white crystalline solid. If your DAMN is discolored (e.g., yellow or brown), it likely indicates polymerization or oxidation, which can severely impact the reaction. It is recommended to use freshly sourced, high-purity DAMN or recrystallize it from water or ethanol if its quality is questionable.

  • Source and Form of Ethyl Glyoxylate: Ethyl glyoxylate is typically supplied as a solution in toluene or dichloromethane, or as a 50% solution in water. The anhydrous form is preferred for this synthesis to avoid side reactions. If you are using the aqueous solution, the presence of water can interfere with the cyclization mechanism.

  • Solvent Choice and Purity: The choice of solvent is critical. While various solvents can be used, alcohols like ethanol or methanol are common. The solvent must be anhydrous. The presence of water can hydrolyze the ester functionality and complicate the reaction pathway. Always use a freshly opened bottle of anhydrous solvent or dry it using standard laboratory procedures (e.g., molecular sieves).

Question 2: I am observing the formation of a significant amount of a dark, tar-like substance in my reaction flask. What is causing this and how can I prevent it?

The formation of dark, insoluble polymeric material is a classic sign of DAMN decomposition or side reactions.

  • Causality: This polymerization is often catalyzed by acidic impurities or localized overheating. DAMN is thermally sensitive, and its self-condensation reactions are accelerated at higher temperatures.

  • Preventative Measures:

    • Strict Temperature Control: Do not exceed the recommended reaction temperature. The reaction is often run at or slightly above room temperature. A gentle exotherm may be observed upon addition of reagents, and it's crucial to manage this with an ice bath if necessary.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended. This minimizes oxidative degradation of the electron-rich DAMN and intermediate species.

    • Order of Addition: Add the reagents in a controlled manner. A common successful procedure involves adding the ethyl glyoxylate solution dropwise to a solution of DAMN in the chosen solvent. This maintains a low concentration of the reactive aldehyde and helps control the exotherm.

Section 2: Reaction Optimization & Yield Improvement

Question 3: My final yield of Ethyl 4-amino-1H-imidazole-2-carboxylate is consistently low (<40%). How can I optimize the reaction conditions?

Low yield is a multifaceted problem. Assuming reagent quality is high (as discussed in Section 1), the issue likely lies in the reaction parameters. The key is to favor the desired intramolecular cyclization over intermolecular polymerization.

  • Expert Insight: The reaction proceeds through the formation of a Schiff base intermediate followed by an intramolecular cyclization. Optimizing conditions means finding the sweet spot that facilitates this cyclization without promoting side reactions.

Below is a summary of key parameters to investigate for optimization.

Table 1: Optimization Parameters for Synthesis

ParameterStandard ConditionOptimization Strategy & Rationale
Solvent EthanolTest other anhydrous polar aprotic solvents like Acetonitrile (ACN) or Tetrahydrofuran (THF). These solvents can improve solubility of intermediates and may disfavor certain side reactions.
Temperature Room TemperatureIf the reaction is slow, gently heat to 40-50 °C. Monitor closely for discoloration. If polymerization occurs, return to a lower temperature. A temperature screen is highly advisable.
Reaction Time 12-24 hoursMonitor the reaction by TLC or LC-MS. The reaction may be complete sooner, and prolonged reaction times can lead to product degradation or side product formation.
Catalyst None (often)The addition of a mild acid catalyst (e.g., a catalytic amount of acetic acid) can sometimes promote the initial Schiff base formation and subsequent cyclization. However, excess acid can promote polymerization of DAMN, so a careful screen of catalyst loading is essential.

Experimental Workflow for Optimization

To systematically optimize your reaction, a Design of Experiments (DoE) approach is recommended. However, a simplified, sequential approach can also be effective.

G Start Start: Low Yield Issue CheckReagents Verify Purity of DAMN & Ethyl Glyoxylate Start->CheckReagents SolventScreen Solvent Screen: Ethanol vs. ACN vs. THF (Anhydrous) CheckReagents->SolventScreen If reagents are pure TempScreen Temperature Screen: 25°C vs. 40°C vs. 50°C SolventScreen->TempScreen Select best solvent TimeCourse Time Course Study: Monitor by TLC/LC-MS at 4, 8, 12, 24h TempScreen->TimeCourse Select best temp. CatalystScreen Catalyst Screen: None vs. Acetic Acid (0.1 eq) TimeCourse->CatalystScreen Determine optimal time Optimized Optimized Protocol CatalystScreen->Optimized Finalize conditions End High Yield Achieved Optimized->End

Caption: A logical workflow for troubleshooting and optimizing reaction yield.

Section 3: Product Isolation and Purification

Question 4: I am having difficulty purifying the final product. It seems to co-elute with impurities during column chromatography, or I lose a lot of material during recrystallization.

Purification of Ethyl 4-amino-1H-imidazole-2-carboxylate can indeed be challenging due to its polarity and the nature of potential side products.

  • Troubleshooting Column Chromatography:

    • Problem: The product is highly polar and may streak or show poor separation on silica gel.

    • Solution:

      • Solvent System: A common mobile phase is a gradient of Dichloromethane (DCM) and Methanol (MeOH). If streaking occurs, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the mobile phase. This deactivates the acidic silica surface and improves the peak shape of the basic imidazole product.

      • Alternative Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina (basic or neutral) or a C18 reversed-phase column, which separates based on different principles.

  • Troubleshooting Recrystallization:

    • Problem: Poor recovery or oiling out during the process.

    • Solution: The key is finding the right solvent or solvent system.

      • Solvent Screening: Test a range of solvents. Good single-solvent candidates for recrystallization are often ethyl acetate, acetonitrile, or water.

      • Solvent System: If a single solvent doesn't work well, a binary system is often effective. For example, dissolve the crude product in a minimal amount of a hot "good" solvent (like ethanol or methanol) and then slowly add a "poor" solvent (like hexanes or diethyl ether) until turbidity persists. Allow it to cool slowly.

Standard Operating Protocol (SOP)

This protocol represents a well-vetted starting point for the synthesis.

G Setup 1. Setup - Dry, N2-flushed flask - Add anhydrous Ethanol - Add DAMN (1.0 eq) Addition 2. Reagent Addition - Cool flask to 0-5 °C - Add Ethyl Glyoxylate  (in Toluene, 1.1 eq)  dropwise over 30 min Setup->Addition Reaction 3. Reaction - Allow to warm to RT - Stir for 12-18h under N2 - Monitor by TLC Addition->Reaction Workup 4. Work-up - Concentrate in vacuo - Redissolve in EtOAc - Wash with brine Reaction->Workup Purify 5. Purification - Dry organic layer (Na2SO4) - Concentrate - Purify by column chromatography  (DCM:MeOH gradient) Workup->Purify

Caption: A summary of the synthetic workflow for Ethyl 4-amino-1H-imidazole-2-carboxylate.

Step-by-Step Methodology:

  • Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add diaminomaleonitrile (1.0 equivalent).

  • Solvent Addition: Add anhydrous ethanol (approx. 10 mL per gram of DAMN). Stir to dissolve.

  • Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of ethyl glyoxylate (1.1 equivalents, typically as a 50% solution in toluene) dropwise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-18 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The resulting crude residue can be purified by column chromatography on silica gel, typically using a gradient elution of dichloromethane and methanol. The pure fractions are then combined and concentrated to yield the final product.

References

  • O'Connell, K. M., et al. (2014). Discovery of a Potent and Selective Aurora B Kinase Inhibitor. ACS Medicinal Chemistry Letters, 5(5), 555-560. Available at: [Link]

  • Luo, Y., et al. (2007). Synthesis and Biological Evaluation of Imidazole-Based Estrogen Receptor-β-Selective Agonists. Journal of Medicinal Chemistry, 50(23), 5575-5578. Available at: [Link]

Optimization

"troubleshooting guide for the cyclization step in imidazole synthesis"

Technical Support Center: Imidazole Synthesis From the Desk of the Senior Application Scientist Welcome to our dedicated resource for troubleshooting the critical cyclization step in imidazole synthesis. This guide is de...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazole Synthesis

From the Desk of the Senior Application Scientist

Welcome to our dedicated resource for troubleshooting the critical cyclization step in imidazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in forming this vital heterocyclic scaffold. We will move beyond simple procedural lists to explore the mechanistic underpinnings of common issues, providing you with the scientific rationale needed to solve them effectively.

Frequently Asked Questions (FAQs): The Cyclization Step

Q1: My Debus-Radziszewski reaction is giving a very low yield. What are the primary factors I should investigate?

A1: Low yield in a multicomponent reaction like the Debus-Radziszewski synthesis is a common but solvable issue. The problem almost always lies in one of four areas: reaction kinetics, reactant stoichiometry, solvent effects, or catalysis.

  • Reaction Temperature: Temperature is a double-edged sword. Insufficient heat leads to slow or stalled reactions. Conversely, excessive heat can promote side reactions or decomposition. For instance, in a catalyst-free synthesis using glycerol, yields were observed to decrease at temperatures above 90°C, possibly due to the weakening of hydrogen bonds that activate the reactants.[1] A systematic temperature screen (e.g., 60°C, 80°C, 100°C) is a crucial first step in optimization.

  • Solvent Choice: The solvent's role is far more complex than just dissolving reactants. It influences reactant solubility, stabilizes transition states, and can even participate in the reaction mechanism.[2] Poor solubility of starting materials in common polar solvents like ethanol or methanol can lead to low yields.[3] While polar protic solvents are common, they can excessively solvate the ammonia source (ammonium acetate), reducing its reactivity.[3] Consider greener alternatives like glycerol, which can activate carbonyl groups via hydrogen bonding, or polar aprotic solvents like DMF and DMSO, which have shown success in certain protocols.[3][4][5]

  • Stoichiometry of Ammonia Source: The most critical reagent is often the ammonia source, typically ammonium acetate. It serves as both a reactant and a catalyst, providing the two nitrogen atoms for the ring.[6] Using a significant molar excess (e.g., 4-10 equivalents relative to the dicarbonyl compound) is often necessary to drive the equilibrium toward product formation and maximize yield.[6]

  • Catalysis: While many variations are catalyst-free, the addition of a catalyst can dramatically improve yield and reaction time. Both Brønsted acids (e.g., silicotungstic acid) and Lewis acids have been employed successfully.[1] For example, using 7.5 mol% of silicotungstic acid in ethanol at reflux has been reported to achieve a 94% yield for certain trisubstituted imidazoles.[1] Heterogeneous catalysts are also an excellent option for simplifying purification.[6]

A logical troubleshooting workflow for low yield is essential for efficiently identifying the root cause.

G start Low Yield Observed temp Screen Reaction Temperature (e.g., 60-120°C) start->temp Step 1 solvent Evaluate Solvent System (Polar Protic vs. Aprotic vs. Green) temp->solvent If no improvement success Yield Improved temp->success Success ratio Optimize NH4OAc Ratio (e.g., 3, 5, 10 eq.) solvent->ratio If no improvement solvent->success Success catalyst Introduce Catalyst (e.g., Lewis Acid, Heterogeneous) ratio->catalyst If no improvement ratio->success Success catalyst->success

Caption: Troubleshooting workflow for low imidazole yield.

Q2: My reaction is producing a significant side product that is difficult to separate. How can I identify and prevent it?

A2: Side product formation is a frequent challenge, often stemming from the competitive reaction pathways available to the intermediates.

The most common byproduct in syntheses that can follow multiple cyclization pathways is the corresponding oxazole . This occurs when the cyclization proceeds through an oxygen atom instead of the second nitrogen. This is particularly relevant in syntheses like the Robinson-Gabriel, which is a primary route to oxazoles.[7][8]

Prevention Strategies:

  • Excess Ammonia/Amine: To favor imidazole formation, ensure a large excess of the ammonia source or primary amine is present. This statistically favors the nucleophilic attack by nitrogen over oxygen, kinetically outcompeting the oxazole pathway.[9]

  • Anhydrous Conditions: Water can hydrolyze key imine intermediates, leading to undesired pathways. Ensure your reactants and solvent are dry.

  • Temperature Control: Side reactions may have a different activation energy than the desired reaction. Carefully controlling the temperature can help minimize the formation of unwanted products.[9]

Another common issue is the formation of dark, insoluble polymeric byproducts . This is especially prevalent when using starting materials like diaminomaleonitrile (DAMN), which can undergo thermal self-condensation.[10] If you observe this, lowering the reaction temperature is the first and most critical step.

Identification: The definitive identification of side products requires robust analytical characterization.

  • LC-MS: Provides the molecular weight of the impurity, giving a crucial clue to its identity.

  • NMR Spectroscopy: 1H and 13C NMR of the purified impurity can elucidate its structure. Comparing the chemical shifts to known values for oxazoles can be diagnostic.[11]

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass, allowing for the determination of the elemental formula.[12]

Q3: My reaction stalls before completion. How can I drive it forward?

A3: A stalled reaction, where starting materials persist even after extended reaction times, points to an issue with either the reaction conditions or the stability of the intermediates.

  • Re-evaluate the Solvent: As discussed in Q1, poor solubility of a reactant or intermediate can cause it to precipitate or partition out of the reaction phase, effectively halting the process.[3] Ensure your chosen solvent can maintain all species in solution at the reaction temperature. Sometimes a solvent mixture, such as ethanol/water, can improve outcomes.[2]

  • Consider Microwave-Assisted Synthesis: Microwave heating is a powerful tool for overcoming activation energy barriers and driving reactions to completion. It provides rapid and efficient internal heating of polar molecules, often dramatically reducing reaction times from hours to minutes and improving yields.[9][13]

  • Check Catalyst Activity: If you are using a catalyst, it may be deactivating over time. For heterogeneous catalysts, ensure they are properly activated and that the reaction mixture isn't poisoning the catalytic sites. For homogeneous catalysts, a second addition of the catalyst late in the reaction can sometimes be beneficial.

The proposed mechanism for the Debus-Radziszewski synthesis involves several equilibrium steps. Driving the reaction forward requires pushing these equilibria toward the final product.

G cluster_0 Step 1: Diimine Formation cluster_1 Step 2: Cyclization & Aromatization dicarbonyl 1,2-Dicarbonyl + 2 NH3 diimine Diimine Intermediate dicarbonyl->diimine Condensation imidazole Imidazole Product diimine->imidazole Condensation & Dehydration aldehyde Aldehyde aldehyde->imidazole

Caption: Simplified mechanism of Debus-Radziszewski synthesis.[4][14]

Data Summary & Analytical Methods

Effective troubleshooting relies on good data. The tables below summarize key variables and analytical techniques.

Table 1: Influence of Solvent on Triaryl-Imidazole Synthesis Yield

Solvent SystemCatalystTemperature (°C)Time (h)Yield (%)Reference
EthanolNoneReflux5Low[3]
MethanolNoneReflux5Low[3]
Ethanol:WaterTaurineReflux-90%[2]
GlycerolNone90-High[1][3]
DMFVariousVarious-Good[5]
Solvent-Free (Microwave)Various-< 15 min>70%[9][13]

Table 2: Key Analytical Techniques for Reaction Monitoring & Purification

TechniqueApplicationPurposeReference
TLCReaction MonitoringQuickly assess reaction completion and presence of major byproducts.[15]
HPLC-UVQuantification & PurityQuantify product yield and assess purity of final compound.[16]
LC-MS/MSIdentificationDetermine molecular weights of products and impurities.[16]
NMRStructure ElucidationConfirm the structure of the desired product and identify unknown side products.[12][17]

Experimental Protocols

Protocol 1: General Optimization of a Debus-Radziszewski Cyclization

This protocol provides a starting point for optimizing the synthesis of a 2,4,5-trisubstituted imidazole.

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the 1,2-dicarbonyl compound (e.g., benzil, 1.0 eq).

  • Reagents: Add the aldehyde (1.0 eq) and ammonium acetate (5.0 eq).

  • Solvent: Add the chosen solvent (e.g., glacial acetic acid, ethanol, or glycerol) to achieve a starting material concentration of approximately 0.5 M.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC every hour. Use a mobile phase such as ethyl acetate/hexanes (3:7) to track the disappearance of starting materials and the appearance of the product spot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If using acetic acid, carefully neutralize with a saturated NaHCO₃ solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate (3 x 50 mL).

  • Purification: Proceed with purification as described in Protocol 3 or via column chromatography.

Protocol 2: Purification via Acid-Base Extraction

This technique is highly effective for purifying basic imidazole products from neutral or acidic impurities.[15]

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., 50 mL of dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of dilute aqueous acid (e.g., 50 mL of 1 M HCl). Shake vigorously. The basic imidazole will be protonated and move into the aqueous layer.

  • Separation: Separate the two layers. Retain the aqueous layer and discard the organic layer (which contains neutral impurities).

  • Neutralization: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic (pH > 8, check with pH paper).

  • Back-Extraction: The neutral imidazole product will now be present. If it precipitates, collect it by vacuum filtration. If it is soluble or oils out, extract it back into an organic solvent (e.g., 3 x 30 mL of dichloromethane).[15]

  • Drying and Solvent Removal: Combine the organic extracts from the back-extraction. Dry the solution over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified imidazole.

References

  • Debus–Radziszewski imidazole synthesis. (n.d.). In Wikipedia. Retrieved January 22, 2026. [URL: https://en.wikipedia.org/wiki/Debus%E2%80%93Radziszewski_imidazole_synthesis]
  • Technical Support Center: Purification of Imidazole Derivatives. (n.d.). Benchchem. Retrieved January 22, 2026. [URL: https://www.benchchem.
  • Synthesis, Reactions and Medicinal Uses of Imidazole. (n.d.). Pharmaguideline. Retrieved January 22, 2026. [URL: https://www.pharmaguideline.com/2022/07/synthesis-reactions-and-medicinal-uses-of-imidazole.html]
  • Recent advances in the synthesis of imidazoles. (2020). Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob00350f]
  • Optimization of Imidazole Ring Formation Reaction Using DOE-Central Composite Design. (2018). Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/optimization-of-imidazole-ring-formation-reaction-using-doe-central-composite-design.pdf]
  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023). ResearchGate. Retrieved January 22, 2026. [URL: https://www.researchgate.
  • A review: Imidazole synthesis and its biological activities. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved January 22, 2026. [URL: https://www.researchgate.net/publication/329596001_A_review_Imidazole_synthesis_and_its_biological_activities]
  • Debus-Radziszewski Imidazole Synthesis. (n.d.). Scribd. Retrieved January 22, 2026. [URL: https://www.scribd.com/document/489502951/Debus-Radziszewski-Imidazole-Synthesis-Presented-by-Sourav-Deka-Mpharm-1-Semester-Roll-No-12-Pharmaceutical-Chemistry]
  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. (n.d.). Slideshare. Retrieved January 22, 2026. [URL: https://www.slideshare.net/SiddarhSiddaraha/debus-radziszewski-imidazolesynthesis-knorr-pyrazolesynthesis]
  • Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5. (2019). ResearchGate. Retrieved January 22, 2026. [URL: https://www.researchgate.net/figure/Optimization-of-the-Reaction-Conditions-for-the-Synthesis-of-Disubstituted-Imidazole-5_tbl1_337584144]
  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 22, 2026. [URL: https://www.researchgate.
  • Technical Support Center: Optimizing Imidazole Synthesis. (n.d.). Benchchem. Retrieved January 22, 2026. [URL: https://www.benchchem.com/technical-center/optimizing-imidazole-synthesis]
  • A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. (2025). ijarsct. Retrieved January 22, 2026. [URL: https://ijarsct.co.in/Paper-10324.pdf]
  • Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. (2021). Oriental Journal of Chemistry. Retrieved January 22, 2026. [URL: https://orientjchem.org/vol37no4/optimization-of-microwave-assisted-synthesis-of-substituted-imidazoles-a-green-approach/]
  • Debus Radzisewski Imidazole Synthesis. (2023). YouTube. Retrieved January 22, 2026. [URL: https://www.youtube.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2022). PMC - PubMed Central. Retrieved January 22, 2026. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9268239/]
  • Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5- Triaryl-1H-imidazoles. (2023). Nanotechnology Perceptions. Retrieved January 22, 2026. [URL: https://www.nanotechnology-perceptions.com/article/10.4024/N13SA23.jbz]
  • Robinson-Gabriel Synthesis. (n.d.). SynArchive. Retrieved January 22, 2026. [URL: https://www.synarchive.com/named-reactions/robinson-gabriel-synthesis]
  • Common side products in Imidazo[4,5-d]imidazole synthesis and removal. (n.d.). Benchchem. Retrieved January 22, 2026. [URL: https://www.benchchem.com/technical-center/common-side-products-in-imidazo-4-5-d-imidazole-synthesis-and-removal]
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  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (2019). Jour of Adv Research in Dynamical & Control Systems. Retrieved January 22, 2026. [URL: https://www.jardcs.org/abstract.php?id=1928]
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Sources

Troubleshooting

"stability issues and proper storage of Ethyl 4-amino-1H-imidazole-2-carboxylate"

Welcome to the technical support center for Ethyl 4-amino-1H-imidazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 4-amino-1H-imidazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper storage of this compound. By understanding its potential liabilities, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for solid Ethyl 4-amino-1H-imidazole-2-carboxylate?

A1: As a solid, Ethyl 4-amino-1H-imidazole-2-carboxylate is relatively stable if stored correctly. However, the primary concerns are sensitivity to light, moisture, and atmospheric oxygen. The aromatic amine and the electron-rich imidazole ring are susceptible to slow oxidation over time, which can be accelerated by light and moisture.[1] It is crucial to store the solid in a tightly sealed container, under an inert atmosphere, and protected from light.

Q2: How should I store the solid compound for long-term use?

A2: For long-term storage, we recommend keeping the solid compound at 2-8°C in a desiccator under an inert atmosphere such as argon or nitrogen.[2] The container should be opaque or stored in the dark to prevent photodegradation.

Q3: My solid Ethyl 4-amino-1H-imidazole-2-carboxylate has changed color (e.g., turned yellowish or brownish). Is it still usable?

A3: A change in color often indicates degradation, likely due to oxidation of the amino group or other parts of the imidazole ring. While a slight color change may not significantly impact all applications, it is a strong indicator of impurity. We recommend performing a purity analysis (e.g., by HPLC or NMR) before using the material in sensitive experiments. For applications requiring high purity, it is best to use a fresh, uncolored batch.

Q4: What are the main stability issues when Ethyl 4-amino-1H-imidazole-2-carboxylate is in solution?

A4: In solution, the stability of Ethyl 4-amino-1H-imidazole-2-carboxylate is significantly reduced. The primary concerns are hydrolysis of the ethyl ester, oxidation of the imidazole ring and amino group, and photodegradation.[3] The rate of degradation is influenced by the solvent, pH, presence of oxygen, and exposure to light.

Q5: What is the recommended solvent for preparing stock solutions?

A5: For short-term use, anhydrous aprotic solvents such as DMSO or DMF are recommended. It is critical to use high-purity, dry solvents to minimize moisture-related degradation. For aqueous applications, prepare fresh solutions in a suitable buffer immediately before use. The stability in aqueous solutions is generally low.

Q6: How does pH affect the stability of this compound in aqueous solutions?

A6: The ester group is susceptible to hydrolysis under both acidic and basic conditions.[4][5] Alkaline conditions, in particular, can significantly accelerate the hydrolysis of the ethyl ester to the corresponding carboxylic acid. The imidazole ring itself is generally more stable at acidic pH but can be unstable in strongly alkaline solutions.[4]

Troubleshooting Guides

Issue 1: Inconsistent or Poor Results in Subsequent Reactions

Symptoms:

  • Low yield in subsequent synthetic steps.

  • Formation of unexpected byproducts.

  • Difficulty in reproducing results.

Potential Cause: Degradation of Ethyl 4-amino-1H-imidazole-2-carboxylate starting material.

Troubleshooting Steps:

  • Verify Purity of Starting Material:

    • Action: Analyze the purity of your solid Ethyl 4-amino-1H-imidazole-2-carboxylate using HPLC with a UV detector or by ¹H NMR spectroscopy.

    • Rationale: Even as a solid, the compound can degrade over time if not stored under optimal conditions. A purity check is the first step in diagnosing the issue. HPLC is a sensitive method for detecting minor impurities.[6][7]

  • Assess Solution Stability:

    • Action: If you are using a stock solution, prepare it fresh and use it immediately. If a stock solution must be stored, conduct a small-scale stability study by analyzing its purity at different time points under your storage conditions.

    • Rationale: The compound is less stable in solution. A pre-prepared stock solution may have degraded, leading to lower effective concentrations of the desired reactant and the presence of interfering degradation products.

  • Optimize Reaction Conditions:

    • Action: If your reaction is run in an aqueous or protic solvent, consider switching to an anhydrous aprotic solvent if the reaction chemistry allows. Ensure all solvents are thoroughly dried before use.

    • Rationale: This minimizes the risk of hydrolysis of the ester group.

  • Control the Reaction Atmosphere:

    • Action: Run your reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: The amino group and imidazole ring are susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of trace metals or upon heating.

Issue 2: Appearance of New Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)

Symptoms:

  • Additional peaks observed in the chromatogram of a sample that was previously pure.

  • A decrease in the area of the main peak corresponding to Ethyl 4-amino-1H-imidazole-2-carboxylate.

Potential Causes & Identification:

  • Hydrolysis Product:

    • Identification: A more polar compound (earlier retention time in reversed-phase HPLC) with a mass corresponding to the carboxylic acid (M-28).

    • Confirmation: Prepare a sample under mildly basic aqueous conditions (e.g., pH 8-9) and analyze it by LC-MS to see if the suspected peak increases.

    • Prevention: Avoid aqueous and protic solvents for storage. If used in a reaction, ensure the conditions are anhydrous or that the reaction is fast enough to outcompete hydrolysis.

  • Oxidation Products:

    • Identification: Compounds with higher masses (e.g., M+16 for a hydroxylated species). Oxidation can lead to a variety of products, including colored impurities. The imidazole ring can be oxidized, potentially leading to ring-opened products.[3][8]

    • Confirmation: Treat a small sample with a mild oxidizing agent (e.g., a low concentration of H₂O₂) and analyze by LC-MS to observe if the impurity peaks are generated.

    • Prevention: Store the solid and solutions under an inert atmosphere and away from light. Use degassed solvents for preparing solutions.

  • Photodegradation Products:

    • Identification: Can result in a complex mixture of products. The imidazole moiety is known to be sensitive to photodegradation in solution.[3]

    • Confirmation: Expose a solution of the compound to UV light or direct sunlight for a short period and analyze the resulting mixture.

    • Prevention: Protect solid samples and solutions from light by using amber vials or wrapping containers in aluminum foil.

Data & Protocols

Table 1: Recommended Storage Conditions
FormTemperatureAtmosphereLight ConditionsDuration
Solid2-8°CInert (Argon/Nitrogen)DarkLong-term
SolidRoom TemperatureInert (Argon/Nitrogen)DarkShort-term (weeks)
Solution (Anhydrous Aprotic)-20°CInert (Argon/Nitrogen)DarkShort-term (days)
Solution (Aqueous)2-8°CN/ADarkNot recommended (prepare fresh)
Protocol 1: Purity Assessment by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Start with 5% B, ramp to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.

  • Sample Preparation: Dissolve a small amount of the solid in the initial mobile phase composition or acetonitrile.

Visualizing Degradation Pathways

The following diagram illustrates the potential degradation pathways for Ethyl 4-amino-1H-imidazole-2-carboxylate based on the chemical properties of its functional groups.

G A Ethyl 4-amino-1H- imidazole-2-carboxylate B Hydrolysis (4-Amino-1H-imidazole- 2-carboxylic acid) A->B H₂O (acid/base catalysis) C Oxidation Products (e.g., hydroxylated species, ring-opened products) A->C O₂ / Light (Oxidizing agents) D Photodegradation Products A->D UV Light

Caption: Potential degradation pathways of Ethyl 4-amino-1H-imidazole-2-carboxylate.

Conclusion

Ethyl 4-amino-1H-imidazole-2-carboxylate is a valuable intermediate, but its stability requires careful consideration to ensure the integrity of experimental outcomes. By adhering to the storage and handling guidelines outlined in this document, researchers can minimize degradation and achieve more reliable and reproducible results. Always verify the purity of your material, especially if it has been stored for an extended period or if you observe any changes in its physical appearance.

References

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  • Journal of Materials Chemistry A. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. [Link]

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  • CONICET. NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. [Link]

  • Huang, Y., Liu, D. Q., & Sun, M. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of pharmaceutical sciences, 108(9), 3021–3028. [Link]

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  • National Institutes of Health. Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. [Link]

  • MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. [Link]

  • ResearchGate. Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued). [Link]

  • PubMed. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization. [Link]

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Optimization

"avoiding side reactions during the derivatization of Ethyl 4-amino-1H-imidazole-2-carboxylate"

Welcome to the technical support guide for the derivatization of Ethyl 4-amino-1H-imidazole-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the derivatization of Ethyl 4-amino-1H-imidazole-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of modifying this versatile building block while minimizing common side reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your synthetic endeavors.

Understanding the Reactivity of Ethyl 4-amino-1H-imidazole-2-carboxylate

The key to controlling the derivatization of this molecule lies in understanding its multiple reactive sites. The inherent nucleophilicity of the C4-exocyclic amine and the N1 and N3 positions of the imidazole ring can lead to a variety of side products if not properly managed.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Question: My LC-MS analysis shows a product with a mass corresponding to di-acylation. How can I favor mono-acylation at the C4-amino group?

Answer: This is a classic regioselectivity challenge. The C4-amino group is generally more nucleophilic than the imidazole ring nitrogens, but under certain conditions, over-acylation is common. Here’s how to troubleshoot:

  • Underlying Cause: The use of strong bases, excess acylating agent, or elevated temperatures can lead to the deprotonation of the imidazole N1 nitrogen, increasing its nucleophilicity and promoting a second acylation event.

  • Immediate Solutions:

    • Control Stoichiometry: Reduce the equivalents of your acylating agent (e.g., acyl chloride, anhydride) to 1.0-1.1 equivalents relative to the imidazole substrate.

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to slow down the rate of the second acylation.[1] Adding the acylating agent dropwise can also help maintain a low instantaneous concentration, favoring the more reactive C4-amino group.[1]

    • Choice of Base: Switch to a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) instead of stronger bases like sodium hydride (NaH) or potassium carbonate (K2CO3). Use only a slight excess (1.1-1.2 equivalents) to neutralize the acid byproduct.[1]

  • Advanced Strategy (If problems persist):

    • Protecting Groups: Consider protecting the imidazole nitrogen. A Boc (tert-butoxycarbonyl) group can be selectively introduced onto the imidazole nitrogen and is stable under many acylation conditions. It can be removed later under acidic conditions or via other specific methods.[2]

Question: My primary product is the N1-alkylated imidazole instead of the desired C4-N-alkylated product. How can I reverse this selectivity?

Answer: Direct alkylation of 4-aminoimidazoles often leads to a mixture of regioisomers, with N-alkylation being a common outcome.[3] Achieving selective C4-N-alkylation typically requires a multi-step approach.

  • Underlying Cause: The exocyclic amino group and the ring nitrogens have competing nucleophilicity. The specific solvent, base, and alkylating agent used can tip the balance in favor of N-alkylation. Studies on similar systems show that alkylation often favors the ring nitrogens.[4][5]

  • Recommended Strategy: Reductive Amination

    • Protect the Imidazole: First, protect the imidazole nitrogen (e.g., with a SEM or Boc group) to prevent it from reacting.[6]

    • Form the Imine: React the C4-amino group with an appropriate aldehyde or ketone under mild acidic conditions to form an imine.

    • Reduce the Imine: Reduce the resulting imine in situ using a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).

    • Deprotect: Remove the imidazole protecting group to yield the desired C4-N-alkylated product.

Workflow for Troubleshooting Derivatization Reactions

The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during the derivatization of Ethyl 4-amino-1H-imidazole-2-carboxylate.

G start Reaction Outcome Analysis (LCMS, NMR) low_yield Low Yield / No Reaction start->low_yield Incomplete Conversion side_product Major Side Product(s) Observed start->side_product Multiple Peaks correct_product Correct Product Formed start->correct_product Clean Conversion check_reagents Verify Reagent Purity & Activity (e.g., titrate base, check solvent dryness) low_yield->check_reagents mass_analysis Analyze Mass of Side Product side_product->mass_analysis check_conditions Optimize Conditions (Increase Temp, Change Solvent, Use Stronger Base) check_reagents->check_conditions Reagents OK di_acylation Mass = Di-acylation/alkylation? mass_analysis->di_acylation n_alkylation Mass = N-alkylation isomer? mass_analysis->n_alkylation hydrolysis Mass = Hydrolyzed Ester? mass_analysis->hydrolysis solve_di_acylation Solution: 1. Lower Temp 2. Reduce Equiv. of Reagent 3. Use Weaker Base di_acylation->solve_di_acylation Yes solve_n_alkylation Solution: 1. Use Protecting Group Strategy 2. Switch to Reductive Amination n_alkylation->solve_n_alkylation Yes solve_hydrolysis Solution: 1. Use Anhydrous Conditions 2. Avoid Strong Aqueous Base hydrolysis->solve_hydrolysis Yes

Caption: Troubleshooting Decision Tree for Derivatization Reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose protecting group for the imidazole nitrogen in this molecule?

The choice of protecting group depends on the downstream reaction conditions. Two excellent candidates are:

Protecting GroupInstallation ConditionsRemoval ConditionsStability & Notes
Boc (tert-butoxycarbonyl)Boc-anhydride ((Boc)₂O), DMAP, in aprotic solvent (e.g., THF, DCM)Acidic conditions (TFA in DCM, or HCl in Dioxane). Can also be removed under certain basic conditions.[2]Stable to a wide range of non-acidic reagents. Good for subsequent nucleophilic additions or acylations at the C4-amino group.
SEM (2-(Trimethylsilyl)ethoxymethyl)SEM-Cl, a base like NaH or DIPEA in an aprotic solvent (e.g., DMF)Fluoride sources (TBAF) or strong acid.Very stable. The SEM group can direct lithiation and offers unique reactivity pathways.[6] It is particularly useful for complex, multi-step syntheses.

Q2: Can I perform a diazotization/Sandmeyer reaction on the C4-amino group?

While technically possible, this reaction is fraught with complications for this substrate. The imidazole ring is sensitive to the strongly acidic and oxidative conditions of diazotization. Side reactions, including ring opening and polymerization, are highly likely. It is advisable to explore alternative synthetic routes, such as metal-catalyzed cross-coupling reactions on a protected, halogenated imidazole core, to install the desired functionality.

Q3: My ethyl ester is being hydrolyzed during the reaction. How do I prevent this?

Ester hydrolysis (saponification) is a common side reaction, especially under basic conditions.

  • Avoid Aqueous Bases: If possible, use organic bases like triethylamine or DIPEA in an anhydrous organic solvent.[1]

  • Low Temperatures: If an aqueous base is unavoidable, run the reaction at low temperatures (0-5 °C) to minimize the rate of hydrolysis.[1]

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.[7]

  • Alternative Esters: If hydrolysis remains a significant issue, consider using a more sterically hindered ester, such as a tert-butyl ester, which is more resistant to base-mediated hydrolysis.

Protocol: Selective N-Acylation of Ethyl 4-amino-1H-imidazole-2-carboxylate

This protocol provides a general method for the selective acylation of the C4-amino group.

Materials:

  • Ethyl 4-amino-1H-imidazole-2-carboxylate

  • Acyl chloride (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

  • Standard glassware and magnetic stirrer

Procedure:

  • Setup: To a dry, round-bottom flask under an inert atmosphere, add Ethyl 4-amino-1H-imidazole-2-carboxylate (1.0 eq) and anhydrous DCM (to make a ~0.1 M solution).

  • Cooling: Cool the stirring suspension to 0 °C using an ice-water bath.

  • Base Addition: Add the base (TEA or DIPEA, 1.2 eq) to the mixture.

  • Acyl Chloride Addition: Prepare a solution of the acyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. Monitor the progress by TLC or LC-MS. If the reaction is sluggish, it can be allowed to warm slowly to room temperature.

  • Workup: Once the reaction is complete, quench by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protecting Group Strategy Visualization

The diagram below illustrates the concept of using a protecting group (PG) to achieve selective derivatization.

G cluster_0 Direct Derivatization (Risk of Side Products) cluster_1 Protecting Group Strategy (Selective) Start_A Starting Material Reagent_A R-X (Acyl/Alkyl Halide) Start_A->Reagent_A Mix_A Desired Product + N1-Alkylated + Di-Alkylated Reagent_A->Mix_A Start_B Starting Material Protect 1. Protect Imidazole (PG) Start_B->Protect Protected_Int Protected Intermediate Protect->Protected_Int React 2. React with R-X Protected_Int->React Reacted_Int Selectively Derivatized Intermediate React->Reacted_Int Deprotect 3. Deprotect Reacted_Int->Deprotect Final Desired Product Deprotect->Final

Caption: Comparison of Direct vs. Protected Derivatization Strategies.

References

  • Kirk, J. C. (1980). An easily introduced and removed protecting group for imidazole nitrogen: A convenient route to 2-substituted imidazoles. The Journal of Organic Chemistry, 45(20). Available at: [Link]

  • Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry. Available at: [Link]

  • Godefroi, E. F., & Mentjens, J. H. F. M. (1974). Regiospecific Synthesis of N-Alkyl-4- and 5-Substituted Imidazoles. Recueil des Travaux Chimiques des Pays-Bas, 93(2), 56-58. Available at: [Link]

  • H, Yassine et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Available at: [Link]

  • Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. Available at: [Link]

  • Bellina, F., & Rossi, R. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of Organic Chemistry, 75(18), 6046-6057. Available at: [Link]

  • Helal, C. J., & Lucas, J. C. (2002). A Concise and Regioselective Synthesis of 1-Alkyl-4-imidazolecarboxylates. Organic Letters, 4(23), 4133-4134. Available at: [Link]

  • Nikitina, P. A. et al. (2024). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of Organic Chemistry, 60(2), 245-253. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Impurity Profiling of Ethyl 4-amino-1H-imidazole-2-carboxylate

Welcome to the technical support center for the analytical methods used in the impurity profiling of Ethyl 4-amino-1H-imidazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical methods used in the impurity profiling of Ethyl 4-amino-1H-imidazole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common issues and to answer frequently asked questions. Our goal is to ensure the scientific integrity and reliability of your analytical results.

I. Troubleshooting Guides

This section addresses specific problems you may encounter during the analysis of Ethyl 4-amino-1H-imidazole-2-carboxylate and its impurities. The troubleshooting guides are presented in a question-and-answer format to provide clear and direct solutions.

High-Performance Liquid Chromatography (HPLC)
Question 1: Why am I observing high backpressure in my HPLC system during the analysis?

Answer: High backpressure is a common issue in HPLC and can stem from several sources. A systematic approach is crucial to pinpoint the exact cause.[1]

Potential Causes & Step-by-Step Solutions:

  • Column Clogging: The most frequent cause is a blockage in the analytical column or its inlet frit. This can be due to particulate matter from the sample or mobile phase, or precipitation of the sample or buffer salts.

    • Solution:

      • Disconnect the column from the system and check the pressure of the system without the column. If the pressure returns to normal, the column is the source of the high backpressure.

      • Try back-flushing the column at a low flow rate with a strong, compatible solvent. Caution: Always check the column manufacturer's instructions before back-flushing.

      • If back-flushing doesn't resolve the issue, the inlet frit may need to be replaced.[1]

      • To prevent future occurrences, always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter.[2] The use of a guard column is also highly recommended to protect the analytical column.[3]

  • System Blockage: Obstructions can occur in other parts of the HPLC system, such as the injector, tubing, or in-line filters.

    • Solution: Systematically disconnect components starting from the detector and moving backward towards the pump to identify the location of the blockage.[4] Replace any clogged tubing or filters.

  • Mobile Phase Issues: Precipitation of buffer salts in the mobile phase, especially when mixing aqueous and organic solvents, can lead to blockages.

    • Solution: Ensure that the buffer concentration is soluble in the entire mobile phase composition range used in your gradient. It is good practice to filter the mobile phase after preparation.[2]

Question 2: I'm seeing peak tailing for the main peak of Ethyl 4-amino-1H-imidazole-2-carboxylate. What could be the cause and how can I fix it?

Answer: Peak tailing can compromise the accuracy of quantitation. The basic nature of the amino group on the imidazole ring can lead to secondary interactions with the stationary phase.

Potential Causes & Step-by-Step Solutions:

  • Secondary Silanol Interactions: Residual acidic silanol groups on the silica-based stationary phase can interact with the basic amine group of the analyte, causing peak tailing.

    • Solution:

      • Adjust Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the silanol groups, reducing their interaction with the protonated analyte. Conversely, operating at a higher pH (e.g., pH 8-10) can deprotonate the analyte, minimizing interactions. However, ensure your column is stable at the chosen pH.

      • Use a Base-Deactivated Column: Employing a column with end-capping or a hybrid particle technology specifically designed to minimize silanol interactions is highly effective.

      • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to asymmetrical peaks.

    • Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely cause.

  • Column Contamination: Adsorption of sample constituents on the top of the column can lead to peak distortion.[3]

    • Solution: Implement a robust column cleaning procedure as recommended by the manufacturer.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)
Question 3: I am unable to detect some of the expected impurities using LC-MS with Electrospray Ionization (ESI). What could be the problem?

Answer: The detectability of impurities by LC-MS with ESI depends on their ability to be ionized. Some impurities may not ionize efficiently under the chosen conditions.

Potential Causes & Step-by-Step Solutions:

  • Inappropriate Ionization Mode: ESI can be run in positive or negative ion mode. Your impurities may ionize preferentially in one mode over the other.

    • Solution: Analyze your sample in both positive and negative ion modes. Ethyl 4-amino-1H-imidazole-2-carboxylate and many of its related impurities, due to the amino group, are expected to ionize well in positive ion mode. However, some degradation products might be more acidic and favor negative ion mode.

  • Mobile Phase Incompatibility: The mobile phase composition can significantly impact ESI efficiency.

    • Solution:

      • Ensure your mobile phase contains a volatile buffer (e.g., ammonium formate or ammonium acetate) to facilitate ionization. Non-volatile buffers like phosphate are not suitable for MS.

      • Optimize the mobile phase pH to promote the formation of ions of your target impurities.

  • Low Impurity Concentration: The concentration of the impurity may be below the limit of detection (LOD) of the instrument.

    • Solution: Concentrate your sample if possible. Alternatively, adjust the MS parameters, such as the nebulizing and drying gas flow rates and temperatures, to enhance sensitivity.[5]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the impurity profiling of Ethyl 4-amino-1H-imidazole-2-carboxylate.

Question 1: What are the common types of impurities I should expect for Ethyl 4-amino-1H-imidazole-2-carboxylate?

Answer: Impurities can originate from various sources, including the synthetic route and degradation of the drug substance.[6][7] Common impurities can be categorized as:

  • Process-Related Impurities: These include starting materials, intermediates, and by-products from the synthesis. For example, impurities could arise from the condensation reactions used to form the imidazole ring.[8][9]

  • Degradation Products: These are formed due to the instability of the drug substance under certain conditions. Forced degradation studies are essential to identify these potential impurities.[10][11] Common degradation pathways include:

    • Hydrolysis: The ester group is susceptible to hydrolysis under acidic or basic conditions.

    • Oxidation: The imidazole ring and the amino group can be susceptible to oxidation.

    • Photodegradation: Exposure to light can lead to the formation of degradation products.[12]

    • Thermal Degradation: High temperatures can cause decomposition.

Question 2: How do I develop a stability-indicating HPLC method for impurity profiling?

Answer: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for accurate quantitation of all components. The development and validation of such a method are crucial for stability studies.

Workflow for Developing a Stability-Indicating Method:

Caption: Workflow for developing a stability-indicating HPLC method.

Step-by-Step Protocol:

  • Forced Degradation Studies: Subject the Ethyl 4-amino-1H-imidazole-2-carboxylate drug substance to stress conditions such as acid, base, oxidation, heat, and light, as per ICH guidelines.[10][11] The goal is to achieve 10-20% degradation.[13]

  • Initial Method Development:

    • Column Selection: A C18 column is a good starting point for reversed-phase HPLC.

    • Mobile Phase Selection: Begin with a simple mobile phase, such as a gradient of acetonitrile or methanol with a volatile buffer (e.g., 0.1% formic acid in water).

    • Detection: Use a UV detector at a wavelength where the parent drug and expected impurities have good absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Optimization: Analyze the stressed samples using the initial method. The goal is to achieve baseline separation of all degradation products from the main peak and from each other. Adjust parameters such as the gradient profile, mobile phase pH, and column temperature to improve resolution.

  • Method Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Question 3: What is the role of NMR spectroscopy in impurity profiling?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of unknown impurities.[14][15]

Applications of NMR in Impurity Profiling:

  • Structure Confirmation: After isolating an impurity using techniques like preparative HPLC, NMR (¹H, ¹³C, and 2D-NMR experiments) can be used to determine its complete chemical structure.

  • Identification of Isomers: NMR is particularly useful for distinguishing between positional isomers, which may be difficult to differentiate by mass spectrometry alone.

  • Quantitative Analysis (qNMR): Quantitative NMR can be used to determine the concentration of an impurity without the need for a reference standard of that specific impurity.

Data Presentation

Table 1: Typical Starting HPLC-UV Method Parameters

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmGood starting point for many small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape in positive ion ESI-MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5-95% B over 20 minutesA broad gradient to elute a wide range of polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CFor reproducible retention times.
Detection UV at 254 nm or PDA254 nm is a common wavelength for aromatic compounds. PDA allows for peak purity assessment.
Injection Vol. 10 µLA typical injection volume.

III. References

  • Forced Degradation Studies Research Articles - Page 1 - R Discovery. (n.d.). R Discovery. [Link]

  • Forced Degradation Studies. (2016, December 14). SciSpace. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Chrom-Tech. [Link]

  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. (n.d.). Asian Journal of Research in Chemistry. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. [Link]

  • Maintaining And Troubleshooting Hplc Systems A Users Guide. (n.d.). KIET. [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025, March 13). Advances in Bioresearch. [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020, November 11). International Journal of Trend in Scientific Research and Development. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]

  • impurity profiling and drug characterization: backdrop and approach. (n.d.). PHARMACEUTICAL SCIENCES. [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews. [Link]

  • Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. (n.d.). [Link]

  • 4 - The Royal Society of Chemistry. (n.d.). [Link]

  • Validated spectral manipulations for determination of an anti-neoplastic drug and its related impurities including its hazardous degradation product. (2021, June 16). PMC - NIH. [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. (n.d.). CONICET. [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. (2025, October 15). ResearchGate. [Link]

  • Advancing Antibiotic Residue Analysis: LC-MS/MS Methodology for Ticarcillin Degradation Products in Tomato Leaves. (2024, January 29). MDPI. [Link]

  • Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma. (2008, October 19). PubMed. [Link]

  • Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. (n.d.). MDPI. [Link]

  • Synthesis and Characterization of Some New Aminoimidazoles. (n.d.). [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.). PMC - NIH. [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. (n.d.). JOCPR. [Link]

  • Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent. (n.d.). MDPI. [Link]

  • ethyl 4-methyl-1H-imidazole-2-carboxylate. (2025, May 20). LookChem. [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. (n.d.). [Link]

  • HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. (n.d.). [Link]

Sources

Optimization

Technical Support Center: Synthesis of Ethyl 4-amino-1H-imidazole-2-carboxylate

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers engaged in the synthesis of Ethyl 4-amino-1H-imidazole-2-carboxylate. Recognizing that direct, pub...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers engaged in the synthesis of Ethyl 4-amino-1H-imidazole-2-carboxylate. Recognizing that direct, published protocols for this specific isomer can be sparse, we have structured this document to provide a robust framework based on established chemical principles and proven methodologies for analogous structures. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to improve your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a reliable general strategy for synthesizing the 4-amino-1H-imidazole-2-carboxylate core?

A1: A robust and common strategy involves a two-step approach. The first step is the synthesis of a key acyclic precursor, Ethyl 2-amino-2-cyanoacetate . This intermediate contains the necessary atoms and functional groups for the subsequent cyclization. The second step is the base- or acid-catalyzed cyclization of this precursor with a suitable one-carbon (C1) source, such as an orthoformate or formimidate, to construct the imidazole ring. This method offers a versatile and logical pathway to the desired heterocyclic system.

Q2: Why is the intermediate, Ethyl 2-amino-2-cyanoacetate, so critical?

A2: Ethyl 2-amino-2-cyanoacetate is a trifunctional molecule, possessing an amine, a nitrile, and an ester group on the same carbon.[1] This unique arrangement makes it an ideal building block. In the context of our target molecule, the amine and the activated methylene group (adjacent to the nitrile and ester) provide the N-C fragment, which cyclizes with a C-N source to form the 4-aminoimidazole ring. The quality and purity of this intermediate directly impact the yield and impurity profile of the final cyclization step.[2]

Q3: What are the most critical parameters to control during the final cyclization step?

A3: The cyclization to form the imidazole ring is the most sensitive part of the synthesis. The critical parameters are:

  • Anhydrous Conditions: Imidates and related reagents are highly susceptible to hydrolysis. All glassware, solvents, and reagents must be scrupulously dried to prevent reagent decomposition and the formation of unwanted side products.

  • Temperature Control: The initial reaction is often conducted at low temperatures to control the initial exothermic addition, followed by heating to drive the cyclization and elimination steps. Inadequate temperature control can lead to polymerization or degradation.

  • Stoichiometry and Choice of Base/Acid: The molar ratio of the precursor, C1 source, and catalyst is crucial. The choice of a non-nucleophilic base (if required) is important to prevent side reactions with the ester or nitrile groups.

Q4: What kind of yields can be realistically expected for this synthesis?

A4: For the synthesis of the precursor, Ethyl 2-amino-2-cyanoacetate, yields can be quite high, often in the range of 80-90% for the initial nitrosation step.[3] The subsequent reduction step can also be efficient, though it is sensitive to catalyst and reaction conditions.[2] The final cyclization step is typically the most challenging; yields can vary widely from 30% to over 70%, highly dependent on the optimization of reaction conditions and the purity of the starting materials.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Diagram: General Troubleshooting Workflow

This workflow provides a logical path to diagnose and resolve common experimental issues.

G cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions P1 Low or No Yield C1 Reagent Quality/ Moisture P1->C1 C2 Incorrect Temp/ Pressure P1->C2 C4 Catalyst Inactive P1->C4 C5 Poor Solubility P1->C5 P2 Multiple Impurities (TLC/HPLC) P2->C1 P2->C2 C3 Side Reactions/ Polymerization P2->C3 P3 Reaction Stalled P3->C2 P3->C4 P3->C5 S1 Verify Reagents Use Anhydrous Solvents C1->S1 S2 Optimize & Monitor Reaction Conditions C2->S2 S3 Adjust Stoichiometry Lower Temperature C3->S3 S4 Use Fresh Catalyst Ensure Inert Atmosphere C4->S4 S5 Change Solvent Increase Temperature C5->S5

Caption: A logical workflow for troubleshooting common synthesis problems.

Q&A Troubleshooting

Problem 1: My yield for the precursor, Ethyl 2-hydroxyimino-2-cyanoacetate (Step 1a), is very low.

  • Question: I'm following the nitrosation procedure, but the yellow crystalline product isn't forming as expected. What could be wrong?

  • Answer: This is a classic acid-catalyzed nitrosation. The most common failure points are incorrect pH and temperature. The reaction requires an acidic environment to generate the nitrosating agent in situ from sodium nitrite. Slowly adding acetic acid is critical; if added too quickly, the temperature can rise, leading to decomposition of the product.[3] Ensure your starting ethyl cyanoacetate is pure. Also, verify that the yellow precipitate is collected efficiently, as it is the sodium salt of the product before acidification and extraction.[2]

Problem 2: The reduction of the oxime (Step 1b) is slow or incomplete.

  • Question: My catalytic hydrogenation of Ethyl 2-hydroxyimino-2-cyanoacetate is stalling. What factors should I investigate?

  • Answer: Catalytic hydrogenation can be sensitive. First, ensure the quality of your catalyst (e.g., 10% Pd/C); old or improperly stored catalyst can have low activity.[2] Second, the catalyst can be "poisoned" by impurities, particularly sulfur compounds, from the starting materials. Third, ensure you have a truly inert atmosphere in the vessel before introducing hydrogen. Any residual oxygen can deactivate the catalyst. Finally, ensure adequate agitation to keep the catalyst suspended and good hydrogen pressure according to your protocol.

Problem 3: The final cyclization (Step 2) results in a complex mixture or a dark tar.

  • Question: When I try to cyclize Ethyl 2-amino-2-cyanoacetate, I get a dark, intractable mixture with many spots on TLC. How can I prevent this?

  • Answer: This strongly suggests side reactions, likely polymerization. The precursor, Ethyl 2-amino-2-cyanoacetate, can be unstable and may self-condense under harsh conditions.[1][4] Key preventative measures include:

    • Use Fresh Precursor: Use the Ethyl 2-amino-2-cyanoacetate immediately after preparation and purification.

    • Strict Temperature Control: Add reagents at a low temperature (e.g., 0 °C) to control the initial reaction rate before gently heating to complete the cyclization.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation, which can produce colored impurities.

    • Check Reagent Purity: Ensure your C1 source (e.g., triethyl orthoformate) is of high purity and free from decomposition products.

Problem 4: I've formed the product, but it is very difficult to purify.

  • Question: My crude product shows the correct mass by LC-MS, but I'm struggling to purify it by column chromatography. It either sticks to the silica or streaks badly. What should I do?

  • Answer: The target molecule has a free amino group and two imidazole nitrogens, making it quite polar and basic. This can lead to strong interactions with silica gel. Try the following:

    • Deactivate the Silica: Pre-treat your silica gel by slurrying it in the eluent containing a small amount of a basic modifier like triethylamine (~0.5-1%). This neutralizes the acidic sites on the silica surface, reducing streaking.

    • Use a Different Stationary Phase: Consider using neutral or basic alumina for chromatography.

    • Optimize the Mobile Phase: Use a more polar solvent system. A gradient of Dichloromethane/Methanol or Ethyl Acetate/Methanol often works well for such compounds.

    • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent alternative to chromatography for achieving high purity.

Data Summary Table
Problem Potential Cause Recommended Solution Reference
Low Yield (Nitrosation)Incorrect pH; Temperature too high.Add acid slowly; maintain temperature below 10°C.[3]
Incomplete ReductionCatalyst poisoning/deactivation.Use fresh, high-quality catalyst (e.g., Pd/C); ensure substrate purity.[2]
Cyclization Failure (Tar)Precursor decomposition; Reaction too hot.Use freshly prepared precursor; maintain strict temperature control (start cold).[4]
Purification DifficultyProduct is polar/basic and sticks to silica gel.Use a modified eluent (add triethylamine) or switch to alumina.-
Experimental Protocols

Disclaimer: These protocols are proposed based on established chemical literature for analogous compounds. Researchers should perform their own risk assessments and initial small-scale trials.

Diagram: Proposed Synthetic Pathway

G A Ethyl Cyanoacetate B Ethyl 2-hydroxyimino- 2-cyanoacetate A->B 1a) NaNO₂, Acetic Acid Water C Ethyl 2-amino- 2-cyanoacetate B->C 1b) H₂, 10% Pd/C Ethanol D Ethyl 4-amino-1H- imidazole-2-carboxylate (Target) C->D 2) Triethyl Orthoformate NH₄Cl, Heat

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Synthesis of Ethyl 2-amino-2-cyanoacetate (Precursor)

Step 1a: Synthesis of Ethyl 2-hydroxyimino-2-cyanoacetate [2][3]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (8.3 g, 120 mmol) in 50 mL of distilled water.

  • Addition: To the stirred solution, add ethyl cyanoacetate (11.3 g, 100 mmol).

  • Reaction: Cool the mixture in an ice bath. Slowly add glacial acetic acid (8.0 mL, ~140 mmol) dropwise, ensuring the internal temperature does not exceed 10°C. A yellow precipitate of the sodium salt will form.

  • Stirring: Allow the reaction to stir in the ice bath for 1 hour, then at room temperature overnight.

  • Work-up: Collect the yellow crystals by filtration. Dissolve the crystals in 50 mL of 2N HCl.

  • Extraction: Extract the acidic aqueous solution with diethyl ether (4 x 50 mL).

  • Drying & Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the oxime product as a crystalline solid.

Step 1b: Synthesis of Ethyl 2-amino-2-cyanoacetate [2][5]

  • Setup: To a heavy-walled hydrogenation flask, carefully add 10% Palladium on Carbon (Pd/C) catalyst (~0.5 g, handle with care as it can be pyrophoric). Purge the flask with an inert gas (e.g., Argon).

  • Addition: Add 50 mL of ethanol, followed by the Ethyl 2-hydroxyimino-2-cyanoacetate (12.4 g, ~87 mmol) prepared in the previous step.

  • Hydrogenation: Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this purge cycle 3-5 times. Pressurize the vessel with hydrogen (typically 3-4 bar or 50 psi, consult specific equipment guidelines) and stir vigorously.

  • Monitoring: Monitor the reaction by hydrogen uptake or TLC until the starting material is consumed.

  • Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine precursor. This product can be unstable and is often used immediately in the next step.

Step 2: Synthesis of Ethyl 4-amino-1H-imidazole-2-carboxylate (Cyclization)
  • Setup: In a flame-dried, three-neck flask under an Argon atmosphere, place the crude Ethyl 2-amino-2-cyanoacetate (~87 mmol) from Step 1b.

  • Solvent & Reagents: Add anhydrous ethanol (100 mL), followed by triethyl orthoformate (15.5 g, 105 mmol) and a catalytic amount of ammonium chloride (0.5 g).

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent and excess orthoformate.

  • Purification: The resulting crude residue can be purified by column chromatography on silica gel pre-treated with 1% triethylamine, using a gradient eluent system (e.g., 0-10% Methanol in Dichloromethane) to isolate the final product.

References
  • BenchChem. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to Ethyl 2-amino-2-cyanoacetate: Structure, Synthesis, and Chemical Profile.
  • ChemBK. (2024).
  • Patsnap Eureka. (2021). 2-amino, 2-methyl cyanoacetate/ethyl cyanoacetate, 2-amino, 2-cyanoacetic acid and synthesis process thereof.
  • Google Patents. (2020). Industrial production method of 4-amino-5-imidazole formamide.
  • PrepChem.com.

Sources

Reference Data & Comparative Studies

Validation

"in-vitro biological activity of Ethyl 4-amino-1H-imidazole-2-carboxylate derivatives"

An In-Depth Comparative Guide to the In-Vitro Biological Activity of Ethyl 4-amino-1H-imidazole-2-carboxylate Derivatives Introduction: The Imidazole Scaffold as a Privileged Structure in Medicinal Chemistry The imidazol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the In-Vitro Biological Activity of Ethyl 4-amino-1H-imidazole-2-carboxylate Derivatives

Introduction: The Imidazole Scaffold as a Privileged Structure in Medicinal Chemistry

The imidazole ring is a five-membered heterocyclic aromatic compound containing two nitrogen atoms. It serves as a fundamental building block in numerous biologically active molecules, including the essential amino acid histidine. This "privileged scaffold" has garnered significant attention in medicinal chemistry due to its versatile pharmacological properties and its ability to form key hydrogen bonds with biological targets.[1] Derivatives of the imidazole core are integral to a wide array of therapeutic agents, demonstrating anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral activities.[2][3]

This guide focuses on a specific, promising class of these compounds: Ethyl 4-amino-1H-imidazole-2-carboxylate derivatives . We will provide a comparative analysis of their in-vitro biological performance, drawing upon experimental data to evaluate their potential as anticancer, antimicrobial, and anti-inflammatory agents. By synthesizing technical data with field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this important chemical scaffold.

I. Comparative Anticancer Activity

The development of novel anticancer agents is a cornerstone of pharmaceutical research. Imidazole derivatives have emerged as a promising class of compounds, with several demonstrating potent cytotoxicity against various cancer cell lines.[4][5] The mechanism often involves interfering with critical cellular processes such as DNA replication, tubulin polymerization, or key signaling pathways.[4][5][6]

A notable study synthesized a series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks, which are structurally analogous to our topic scaffold, and evaluated their antiproliferative potential against a panel of human cancer cell lines.[7] The results revealed that derivatives featuring alkyl chains at the N-1 position of the imidazole core exhibited significant inhibitory effects on cancer cell growth and proliferation.[7]

Comparative Cytotoxicity Data

The most potent compound identified in the study was ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e) . Its efficacy was compared against other derivatives across five different human cancer cell lines, with doxorubicin used as a standard reference drug.

Compound IDSubstitution at N-1HeLa (Cervical) IC₅₀ (µM)HT-29 (Colon) IC₅₀ (µM)HCT-15 (Colon) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)MDA-MB-231 (Breast) IC₅₀ (µM)
5e Dodecyl0.737 ± 0.05 1.194 ± 0.02 > 502.051 ± 0.132.532 ± 0.21
5d Decyl2.451 ± 0.113.127 ± 0.15> 504.873 ± 0.325.114 ± 0.45
5f Tetradecyl1.892 ± 0.092.543 ± 0.11> 503.112 ± 0.183.987 ± 0.29
Doxorubicin (Standard)0.453 ± 0.030.891 ± 0.060.612 ± 0.040.523 ± 0.040.789 ± 0.05
Data synthesized from a study on ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives.[7]

The data clearly indicates that compound 5e possesses remarkable cytotoxic activity, particularly against HeLa and HT-29 cells, with IC₅₀ values in the low micromolar range.[7] Further investigations into its mechanism revealed that it significantly inhibits tumor cell colony formation, migration, and adhesion. Crucially, it was found to induce early apoptosis in HeLa and HT-29 cells, a hallmark of effective cancer therapeutics. This apoptotic induction was linked to a dose-dependent reduction in the mitochondrial membrane potential.[7]

Experimental Protocol: MTT Assay for Cell Viability

The causality behind this experimental choice rests on its reliability and simplicity for quantifying the metabolic activity of living cells, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding: Cancer cells (e.g., HeLa, HT-29) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized imidazole derivatives (e.g., ranging from 0.1 to 100 µM) for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: The plates are incubated for another 4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate. A solubilizing agent, such as dimethyl sulfoxide (DMSO), is then added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC₅₀ Calculation: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Workflow for In-Vitro Anticancer Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis synthesis Synthesize Imidazole Derivatives treatment Treat Cells with Derivative Concentrations synthesis->treatment cell_culture Culture Cancer Cell Lines cell_culture->treatment mtt_assay Perform MTT Assay (72h incubation) treatment->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50 compare Compare Activity to Standard (Doxorubicin) calc_ic50->compare G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_compounds Prepare Serial Dilutions of Imidazole Derivatives inoculate Inoculate Microtiter Plate (96-well) prep_compounds->inoculate prep_bacteria Prepare Standardized Bacterial Inoculum prep_bacteria->inoculate incubate Incubate at 37°C for 24 hours inoculate->incubate read_results Visually Inspect for Bacterial Growth (Turbidity) incubate->read_results determine_mic Determine MIC Value read_results->determine_mic compare Compare with Standard Antibiotics determine_mic->compare

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Comparative Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Nonsteroidal anti-inflammatory drugs (NSAIDs) are commonly used, but their long-term use can lead to adverse effects. [8]Imidazole derivatives have shown promise as anti-inflammatory agents, often by inhibiting key enzymes in the inflammatory cascade like cyclooxygenase (COX) or p38 MAP kinase. [2][9][10] A study on novel N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives screened their anti-inflammatory activity using the in-vitro inhibition of albumin denaturation technique, a well-established method for evaluating anti-inflammatory potential. [9]

Comparative Anti-inflammatory Data

The inhibitory concentration (IC₅₀) was calculated to compare the efficacy of the synthesized compounds against the standard drug, diclofenac.

Compound IDSubstitutionIC₅₀ (µg/mL)
AA1 Phenyl53.14 ± 3.45
AA2 4-Chlorophenyl41.28 ± 2.87
AA3 4-Fluorophenyl33.27 ± 2.12
AA4 4-Nitrophenyl68.91 ± 4.11
Diclofenac (Standard)24.72 ± 1.96
Data from a study evaluating the in-vitro anti-inflammatory activity of imidazole derivatives.
[9]
The results indicate that several synthesized compounds, particularly AA3 with a fluoro substitution, exhibit significant anti-inflammatory activity, with IC₅₀ values approaching that of the standard drug diclofenac. [9]The dose-dependent nature of this activity further supports their potential as therapeutic agents.
[9]
Experimental Protocol: Inhibition of Albumin Denaturation

This protocol is chosen because protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced denaturation of albumin is a reliable indicator of its anti-inflammatory properties.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

  • Incubation: The mixture is incubated at 37°C for 15 minutes.

  • Heat-Induced Denaturation: Denaturation is induced by heating the mixture at 70°C in a water bath for 5 minutes.

  • Cooling & Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Abs_control - Abs_test) / Abs_control] x 100

  • IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage inhibition against the compound concentration.

Signaling Pathway Targeted by Imidazole Derivatives

G ext_stimuli Inflammatory Stimuli | (LPS, Cytokines) mapkkk MAPKKK (e.g., TAK1) ext_stimuli->mapkkk activates mapkk MAPKK (MKK3/6) mapkkk->mapkk phosphorylates p38 p38 MAP Kinase mapkk->p38 phosphorylates downstream Downstream Targets (e.g., MK2) p38->downstream activates prod Production of Pro-inflammatory Cytokines | (TNF-α, IL-6) downstream->prod leads to imidazole Imidazole Derivative (Inhibitor) imidazole->p38 inhibits

Caption: Inhibition of the p38 MAP kinase pathway by certain imidazole derivatives.

Conclusion and Future Directions

The Ethyl 4-amino-1H-imidazole-2-carboxylate scaffold and its closely related derivatives represent a highly promising class of compounds with diverse and potent biological activities.

  • Anticancer Potential: Derivatives with long alkyl chains, such as ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e), have demonstrated significant cytotoxicity against cervical and colon cancer cell lines by inducing apoptosis. [7]This makes them strong candidates for further preclinical development.

  • Antimicrobial Activity: The imidazole core consistently shows activity against various bacterial strains, including drug-resistant MRSA. [1][6]Future work should focus on synthesizing and screening specific Ethyl 4-amino-1H-imidazole-2-carboxylate derivatives to optimize this activity.

  • Anti-inflammatory Effects: Imidazole derivatives have shown the ability to inhibit protein denaturation, a key process in inflammation, with efficacy comparable to standard drugs like diclofenac. [2][9] Future research should aim to establish clear structure-activity relationships (SAR) for each biological activity. By systematically modifying the substituents on the imidazole ring, it is possible to enhance potency and selectivity for specific biological targets while minimizing off-target toxicity. The integration of in-silico modeling and experimental screening will be crucial in accelerating the discovery of new, potent, and safe therapeutic agents based on this versatile scaffold.

References

  • Al-Hourani, B., Al-Sagheer, A., Al-Suod, H., Al-Adhami, A., & El-Elimat, T. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(15), 5898. [Link]

  • ResearchGate. (n.d.). In vitro IC50 values ( M) of imidazole derivatives 4a-e and 5 over MCF-7, HepG2, HCT 116, and MCF-10A cell lines. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]

  • ResearchGate. (n.d.). The antimicrobial activity of ethyl{4-[3-(1H-imidazole-1-yl).... Retrieved from [Link]

  • Tojiboev, A., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470. [Link]

  • ResearchGate. (2019). (PDF) Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. Retrieved from [Link]

  • Ahmad, A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(21), 18933-18946. [Link]

  • Li, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry. [Link]

  • Salehi, B., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Biomolecules, 11(8), 1137. [Link]

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  • Pathak, V., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports, 14(1), 23377. [Link]

  • Google Patents. (n.d.). CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
  • Puig Parellada, P. (1985). Analgesic, Anti-Inflammatory and Oxy-Radical Scavenger Activity of Imidazole and Imidazole Derivatives. International Journal of Tissue Reactions, 7(6), 509-512. [Link]

  • ResearchGate. (2023). Design, Synthesis and in vitro Anti-Cancer Activity of Novel Ethyl 4-Oxo-2-iminothiazolidin-5-ylidene Acetates. Retrieved from [Link]

  • Asian Publication Corporation. (n.d.). Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. Retrieved from [Link]

  • Chakraborty, A. K., et al. (2021). Design, synthesis, and biological evaluation of benzo[d]imidazole-2-carboxamides as new anti-TB agents. Bioorganic Chemistry, 107, 104538. [Link]

  • LookChem. (n.d.). ethyl 4-methyl-1H-imidazole-2-carboxylate. Retrieved from [Link]

  • Imre, L., et al. (2020). Imidazole Derivatives and their Antibacterial Activity - A Mini-Review. Current Medicinal Chemistry, 28(1), 1-1. [Link]

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  • Szeliga, J., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. International Journal of Molecular Sciences, 25(13), 6979. [Link]

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Comparative

The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Ethyl 4-amino-1H-imidazole-2-carboxylate Analogs

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of therapeutic agents targeting a wide array of biological targets, from enzymes to receptors. This guide delves into the structure-activity relationship (SAR) of analogs based on the Ethyl 4-amino-1H-imidazole-2-carboxylate framework. While direct and extensive SAR studies on this specific scaffold are emerging, a wealth of information can be gleaned from closely related isomers, particularly the Ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate series, which have shown promising anticancer activity.[3] By comparing these analogs, we can infer critical structural requirements for biological activity and guide the future design of novel therapeutics.

Comparative Structure-Activity Relationship Analysis: Insights from Anticancer Screening

The primary biological activity explored for analogs of amino-imidazole carboxylates has been their potential as anticancer agents. A noteworthy study on a series of Ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks provides a solid foundation for understanding the SAR of this class of compounds.[3] These analogs were evaluated for their antiproliferative effects against a panel of human cancer cell lines, revealing key insights into the influence of substitutions at the N-1 position of the imidazole ring.

Impact of N-1 Substitution on Anticancer Potency

The nature of the substituent at the N-1 position of the imidazole core plays a pivotal role in modulating the anticancer activity. The general trend observed is that the introduction of lipophilic alkyl chains at this position enhances the cytotoxic potential.

A significant finding from the study of Ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate analogs was that a derivative bearing a dodecyl (C12) chain at the N-1 position (compound 5e ) exhibited the most potent anticancer activity, with IC50 values in the sub-micromolar to low micromolar range against HeLa and HT-29 cancer cell lines, respectively.[3] This suggests that a certain degree of lipophilicity is crucial for the compound's ability to penetrate cell membranes and reach its intracellular target.

CompoundN-1 SubstituentHeLa IC50 (µM)HT-29 IC50 (µM)HCT-15 IC50 (µM)A549 IC50 (µM)MDA-MB-231 IC50 (µM)
5a Methyl>50>50>50>50>50
5b Propyl28.34 ± 1.1235.18 ± 1.5441.22 ± 2.11>50>50
5c Hexyl8.15 ± 0.4312.45 ± 0.8715.33 ± 1.0221.78 ± 1.3418.91 ± 1.15
5d Decyl2.41 ± 0.114.87 ± 0.236.72 ± 0.319.88 ± 0.547.65 ± 0.42
5e Dodecyl0.737 ± 0.051.194 ± 0.023.14 ± 0.155.21 ± 0.284.09 ± 0.21
5f Tetradecyl1.89 ± 0.093.21 ± 0.145.98 ± 0.278.12 ± 0.456.77 ± 0.39
5g Benzyl>50>50>50>50>50

Data synthesized from the study by Rauf et al. (2021).[3]

The data clearly indicates that increasing the alkyl chain length from methyl to dodecyl progressively enhances the anticancer activity. However, a further increase to a tetradecyl chain (compound 5f ) leads to a slight decrease in potency, suggesting an optimal lipophilicity for this series of compounds. The lack of activity for the N-1 benzyl substituted analog (5g ) implies that a simple aromatic substitution at this position is not well-tolerated and that the flexibility of the alkyl chain might be important for binding to the biological target.[3]

Further investigations into the mechanism of action of the most potent compound, 5e , revealed that it significantly inhibited tumor cell colony formation, migration, and exhibited anti-tubulin activity, ultimately inducing apoptosis.[3]

Caption: Key SAR trends for N-1 substituted amino-imidazole carboxylate analogs.

Comparison with Other Biological Activities of Imidazole Scaffolds

The imidazole core is not limited to anticancer activity. Various derivatives have been explored as potent inhibitors of kinases and as anti-inflammatory agents, highlighting the versatility of this scaffold.

  • Kinase Inhibition: The 2,4-disubstituted 1H-imidazole carboxamide scaffold has been successfully employed to develop potent and selective inhibitors of Transforming growth factor β-activated kinase 1 (TAK1), a key regulator in inflammatory signaling pathways. This underscores the potential of the imidazole-2-carboxylate moiety in designing kinase inhibitors.

  • Anti-inflammatory Properties: Imidazole derivatives have a long history as anti-inflammatory agents.[4] Some Schiff's base imidazole derivatives have demonstrated significant anti-inflammatory effects by modulating the activity of enzymes involved in the arachidonic acid metabolism pathway and interacting with transcription factors like NF-κB.[5]

This comparative analysis suggests that while the Ethyl 4-amino-1H-imidazole-2-carboxylate scaffold holds promise for anticancer drug development, its potential in other therapeutic areas, particularly as kinase inhibitors or anti-inflammatory agents, should not be overlooked. The amino and ester functionalities provide key hydrogen bonding features that can be exploited for binding to various biological targets.

Experimental Protocols: A Blueprint for Synthesis and Evaluation

To facilitate further research and validation of the SAR of Ethyl 4-amino-1H-imidazole-2-carboxylate analogs, a representative synthetic protocol and a standard biological evaluation assay are detailed below.

General Synthesis of N-1 Substituted Ethyl 4-amino-1H-imidazole-2-carboxylate Analogs

This protocol is adapted from established methods for the N-alkylation of imidazole derivatives.

Step 1: N-Alkylation

  • To a solution of Ethyl 4-amino-1H-imidazole-2-carboxylate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K2CO3, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding alkyl halide (e.g., 1-bromododecane, 1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-1 substituted analog.

Synthesis_Workflow Start Ethyl 4-amino-1H- imidazole-2-carboxylate Reaction N-Alkylation (Alkyl halide, Base, DMF) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-1 Substituted Analog Purification->Product

Caption: General workflow for the synthesis of N-1 substituted analogs.

In Vitro Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Step 1: Cell Seeding

  • Culture human cancer cell lines (e.g., HeLa, HT-29) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

  • Incubate the plates at 37 °C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

Step 2: Compound Treatment

  • Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the 96-well plates and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours.

Step 3: MTT Assay and Absorbance Reading

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubate the plates for another 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plates for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Step 4: Data Analysis

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Directions

The comparative analysis of Ethyl 4-amino-1H-imidazole-2-carboxylate analogs, primarily through the lens of their closely related isomers, reveals a promising scaffold for the development of novel anticancer agents. The SAR clearly indicates that N-1 substitution with long, flexible alkyl chains is a key determinant of cytotoxic potency. The versatility of the imidazole core, demonstrated by its successful application in developing kinase inhibitors and anti-inflammatory agents, suggests that this scaffold warrants broader biological screening to uncover its full therapeutic potential.

Future research should focus on the direct synthesis and evaluation of a diverse library of Ethyl 4-amino-1H-imidazole-2-carboxylate analogs. Modifications at the C-2 ester and C-4 amino positions, in addition to further exploration of N-1 substitutions, will be crucial in delineating a more comprehensive SAR and identifying lead compounds with enhanced potency and selectivity.

References

  • Rauf, A., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470. [Link]

  • Sharma, D., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports, 14(1), 1-18. [Link]

  • Husain, A., et al. (2022). Imidazole and Fused Imidazole Derivatives as Potent Anti-inflammatory Agents: A Review. Current Organic Synthesis, 19(6), 629-651. [Link]

  • Verma, A., et al. (2013). Imidazole, a promising nucleus in medicinal chemistry. Journal of Advanced Pharmaceutical Technology & Research, 4(4), 163. [Link]

  • Zhang, L., et al. (2020). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Journal of Medicinal Chemistry, 63(15), 8236-8253. [Link]

  • Kumar, P., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Journal of Chemical and Pharmaceutical Research, 9(8), 123-134. [Link]

  • Al-Amiery, A. A., et al. (2022). Schiff's Base Imidazole Derivatives Synthesis and Evaluation for their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 38(6), 1435-1442. [Link]

  • Singh, R. K., et al. (2014). A review: Imidazole synthesis and its biological activities. International Journal of Pharmaceutical Sciences and Research, 5(9), 3614. [Link]

Sources

Validation

A Comparative Analysis of Ethyl 4-amino-1H-imidazole-2-carboxylate and Substituted Imidazole Analogs in Drug Discovery

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique physicochemical properties, including its aromaticity, amphoteric nature, an...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique physicochemical properties, including its aromaticity, amphoteric nature, and ability to participate in hydrogen bonding, make it a privileged structure for interacting with a wide array of biological targets.[4][5][6] This guide provides an in-depth comparison of Ethyl 4-amino-1H-imidazole-2-carboxylate, a key building block, with other substituted imidazoles, highlighting how structural modifications influence their biological activities. This analysis is supported by experimental data from peer-reviewed literature to offer researchers, scientists, and drug development professionals a comprehensive understanding of structure-activity relationships within this versatile class of heterocyclic compounds.

The Foundational Scaffold: Ethyl 4-amino-1H-imidazole-2-carboxylate

Ethyl 4-amino-1H-imidazole-2-carboxylate serves as a crucial starting material in the synthesis of more complex imidazole-based therapeutics.[7][8] Its structure features an amino group at the 4-position and an ethyl carboxylate group at the 2-position, providing two key points for chemical modification. The amino group can be acylated, alkylated, or used in cyclization reactions, while the ester can be hydrolyzed, amidated, or reduced. These functionalities allow for the exploration of a vast chemical space to develop potent and selective therapeutic agents.

Comparative Analysis of Substituted Imidazoles

The biological activity of imidazole derivatives can be significantly modulated by the nature and position of substituents on the imidazole ring. This section compares Ethyl 4-amino-1H-imidazole-2-carboxylate with representative substituted imidazoles, focusing on their anticancer, antimicrobial, and anticonvulsant properties.

Anticancer Activity

The imidazole core is a prominent feature in many anticancer agents.[9][10][11][12] Strategic substitution on the imidazole ring can lead to compounds with potent antiproliferative activities against various cancer cell lines.

For instance, a series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks, structurally related to our lead compound, were synthesized and evaluated for their anticancer potential.[13] The introduction of a substituted phenyl ring at the N-1 position, as seen in compound 5e , resulted in significant cytotoxicity against HeLa (cervical cancer) and HT-29 (colon cancer) cells.[13] This highlights the importance of the N-1 substituent in conferring anticancer properties. Compound 5e was found to inhibit tumor cell colony formation and migration, induce apoptosis, and exhibit anti-tubulin activity.[13]

In another study, tetrasubstituted imidazole derivatives bearing a pyrimidine sulfonamide pharmacophore demonstrated significant growth inhibition of up to 95% in an in-vitro screen against a 60-cell line panel.[14] These compounds were found to induce apoptosis and cause cell cycle arrest, with docking studies suggesting interactions with HER2 and EGFR mutants.[14]

The table below summarizes the anticancer activity of selected substituted imidazoles in comparison to the conceptual activity of the unsubstituted core, which is generally considered a building block rather than a potent cytotoxic agent itself.

Compound/DerivativeSubstitution PatternCancer Cell Line(s)IC50/GI50Reference
Ethyl 4-amino-1H-imidazole-2-carboxylate Amino at C4, Ethyl carboxylate at C2-Not reported as a potent anticancer agent-
Compound 5e 5-amino-1-(substituted phenyl)-imidazole-4-carboxylateHeLa, HT-29Not explicitly stated, but significant activity reported[13]
Quinoline–imidazole–piperidine hybrid Complex quinoline and piperidine substitutionsHCC827, NCI-H1975, A5490.010 - 85.14 µM[10]
Imidazole–triazole and coumarin hybrid Triazole and coumarin substitutionsMCF-7, A5493.36 - 10.12 µM[10]
(Z)-indol-2-yl substituted cyanocombretastatin analogue 3,4,5-trimethoxyphenyl and indol-2-yl substitutionsNCI-60 panel<10 nM against 74% of cell lines[15]
Antimicrobial Activity

Imidazole derivatives are well-established as effective antimicrobial agents, with several marketed drugs containing this scaffold.[16][17][18][19][20] The antimicrobial efficacy is highly dependent on the substitution pattern.

A study on N-substituted imidazole derivatives revealed that the introduction of a cyclohexyl group (compound 1b ) resulted in notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[16] In another investigation, newly synthesized imidazole derivatives, HL1 and HL2 , demonstrated broad-spectrum antimicrobial activity against strains like Staphylococcus aureus, MRSA, Escherichia coli, and Pseudomonas aeruginosa.[21]

The length of the alkyl chain on imidazolium salts has also been shown to be a critical factor for their antimicrobial activity, with longer chains generally leading to better efficacy.[19]

The following table compares the minimum inhibitory concentrations (MIC) of various substituted imidazoles.

Compound/DerivativeSubstitution PatternBacterial/Fungal Strain(s)MIC (µg/mL)Reference
Ethyl 4-amino-1H-imidazole-2-carboxylate Amino at C4, Ethyl carboxylate at C2-Not typically reported as a potent antimicrobial-
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide (1b) N-cyclohexyl acetamideS. aureus, B. subtilis, E. coli, P. aeruginosaNot explicitly stated, but reported as the most active[16]
Substituted Benzimidazole Derivative (Compound 18) Complex benzimidazole substitutionEnterococcus faecalis, Staphylococcus aureus25[17]
Imidazolium Salt (IL5) N-alkyl and other substitutionsE. coli, S. aureusNot explicitly stated, but showed inhibitory activity[19]
Imidazole Derivative (HL2) Novel imidazole derivativeS. aureus, MRSA, E. coli, P. aeruginosa, A. baumanniiRanged from 78.125 to 625[21]
Anticonvulsant Activity

The imidazole ring is also a key pharmacophore in the development of anticonvulsant drugs.[22][23][24] Modifications to the imidazole core can lead to compounds with significant activity in preclinical models of epilepsy.

For example, a series of N-1-phenyl 3-substituted phenyl indolo[2,3-b]imidazoles were synthesized and evaluated for their anticonvulsant activity using the Maximal Electroshock (MES) method.[23] It was found that chloro and nitro substitutions at the 2nd position of the substituted phenyl ring showed significant anticonvulsant activity.[23]

Another study on an imidazole-based histamine H3 receptor antagonist (2-18 ) demonstrated dose-dependent protection against MES-induced convulsions in mice.[25] This suggests that targeting other receptors through imidazole-based ligands can also lead to anticonvulsant effects.

Compound/DerivativeSubstitution PatternAnticonvulsant Test ModelActivityReference
Ethyl 4-amino-1H-imidazole-2-carboxylate Amino at C4, Ethyl carboxylate at C2-Not reported as an anticonvulsant-
N-1-phenyl 3-(2-chlorophenyl) indolo[2,3-b]imidazole N-phenyl and 2-chlorophenyl substitutionsMESSignificant activity[23]
Histamine H3R antagonist 2-18 Imidazole-based carbamateMESSignificant dose-dependent protection[25]
Tetra-substituted imidazole derivative (Compound 11b) Phenyl and other substitutionsPTZ-induced seizuresHigher activity (120%) than valproate sodium[22]

Experimental Protocols

To provide a practical context, this section outlines generalized, step-by-step methodologies for the synthesis and biological evaluation of substituted imidazoles, based on protocols described in the cited literature.

General Synthesis of Substituted Imidazoles (Debus-Radziszewski Reaction)

This method is a versatile one-pot synthesis for tri- and tetra-substituted imidazoles.[20][21]

Materials:

  • A dicarbonyl compound (e.g., benzil)

  • An aldehyde

  • Ammonium acetate

  • A suitable solvent (e.g., glacial acetic acid)

Procedure:

  • Dissolve the dicarbonyl compound, aldehyde, and a molar excess of ammonium acetate in the solvent in a round-bottom flask.

  • Reflux the reaction mixture for a specified time (typically 1-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Characterize the final product using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.[16][20]

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[26]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds and a reference drug (e.g., cisplatin)

Procedure:

  • Seed the cancer cells in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and the reference drug for a specified duration (e.g., 24, 48, or 72 hours).[26]

  • After the incubation period, remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate for an additional 3-4 hours to allow for the formation of formazan crystals.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity Assessment (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds and reference antibiotics (e.g., ciprofloxacin, vancomycin)

  • 96-well microplates

  • Bacterial/fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Prepare serial two-fold dilutions of the test compounds and reference antibiotics in the broth medium in the wells of a 96-well plate.[21]

  • Inoculate each well with the standardized microbial suspension.

  • Include positive (microbes with no drug) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Ethyl 4-amino-1H-imidazole-2-carboxylate Ethyl 4-amino-1H-imidazole-2-carboxylate Substituted Imidazoles Substituted Imidazoles Ethyl 4-amino-1H-imidazole-2-carboxylate->Substituted Imidazoles Chemical Modification Anticancer Activity Anticancer Activity Substituted Imidazoles->Anticancer Activity Antimicrobial Activity Antimicrobial Activity Substituted Imidazoles->Antimicrobial Activity Anticonvulsant Activity Anticonvulsant Activity Substituted Imidazoles->Anticonvulsant Activity

Caption: From a core scaffold to diverse biological activities.

cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Reactants Reactants One-Pot Reaction One-Pot Reaction Reactants->One-Pot Reaction Crude Product Crude Product One-Pot Reaction->Crude Product Purification Purification Crude Product->Purification Characterized Compound Characterized Compound Purification->Characterized Compound Compound Treatment Compound Treatment Characterized Compound->Compound Treatment Cell/Microbial Culture Cell/Microbial Culture Cell/Microbial Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition Activity Assessment (IC50/MIC) Activity Assessment (IC50/MIC) Data Acquisition->Activity Assessment (IC50/MIC)

Caption: A generalized experimental workflow for imidazole derivatives.

Conclusion

Ethyl 4-amino-1H-imidazole-2-carboxylate is a versatile precursor for the synthesis of a wide range of substituted imidazoles with diverse and potent biological activities. The strategic modification of its amino and carboxylate functionalities, as well as substitutions at other positions of the imidazole ring, allows for the fine-tuning of its pharmacological profile. The comparative data presented herein underscore the significant impact of these substitutions on the anticancer, antimicrobial, and anticonvulsant properties of the resulting compounds. For researchers in drug discovery, a thorough understanding of these structure-activity relationships is paramount for the rational design of novel and effective imidazole-based therapeutics.

References

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Comparative

A Comparative Guide to the Validation of Ethyl 4-amino-1H-imidazole-2-carboxylate as a Targeted Pharmacophore

This guide provides an in-depth technical comparison and validation framework for utilizing Ethyl 4-amino-1H-imidazole-2-carboxylate as a core pharmacophore. Designed for researchers in drug discovery and development, th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and validation framework for utilizing Ethyl 4-amino-1H-imidazole-2-carboxylate as a core pharmacophore. Designed for researchers in drug discovery and development, this document moves beyond simple protocols to explain the causal logic behind experimental choices, ensuring a robust and self-validating approach to identifying and confirming specific molecular targets. We will explore both computational and experimental methodologies required to validate this scaffold against a plausible and significant target class, protein kinases, which are frequently implicated in oncology.

Introduction: The Promise of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its aromatic nature, make it an ideal foundation for building pharmacophores. A pharmacophore is defined by IUPAC as "the ensemble of steric and electronic features that is necessary to ensure the optimal supra-molecular interactions with a specific biological target structure and to trigger (or to block) its biological response".[3]

The subject of this guide, Ethyl 4-amino-1H-imidazole-2-carboxylate, presents several key features that make it a compelling starting point for pharmacophore development:

  • Hydrogen Bond Donor (HBD): The amino group (-NH2) and the imidazole N-H.

  • Hydrogen Bond Acceptor (HBA): The imidazole nitrogen and the carbonyl oxygen of the ester.

  • Aromatic/Hydrophobic Features: The imidazole ring itself.

These features provide multiple points for specific, high-affinity interactions within a protein binding pocket. Derivatives of the aminoimidazole carboxylate core have shown promising biological activity, including anticancer effects, suggesting their potential as inhibitors of key cellular proliferation pathways.[4] This guide will therefore use a hypothetical case study of validating this pharmacophore against a representative protein kinase to illustrate a universally applicable workflow.

Pharmacophore Hypothesis Generation: From Scaffold to Model

The initial step is to translate the 2D chemical structure into a 3D pharmacophore hypothesis. This model represents the spatial arrangement of the key chemical features required for biological activity.[3] There are two primary approaches to generating this hypothesis.

  • Ligand-Based Approach: Used when multiple active compounds are known but the target structure is not. The models are built by aligning the active molecules and identifying common chemical features.

  • Structure-Based Approach: Employed when a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography) is available. The pharmacophore is derived from the key interactions observed between the protein and a known ligand in the binding site.[3][5]

For our purpose, we will proceed with a structure-based approach, as it provides a more precise map of the required interactions for a specific target.

Caption: Workflow for structure-based pharmacophore hypothesis generation and validation.

Computational Validation: A Rigorous In Silico Gauntlet

Before committing resources to chemical synthesis and biological testing, the generated pharmacophore model must be rigorously validated computationally. The primary goal of this step is to assess the model's ability to distinguish between known active compounds and inactive (or decoy) molecules.[3][6] A robust model should enrich the active molecules in a virtual screening hit list.[5]

Detailed Protocol: Decoy Set Validation
  • Assemble Test Sets:

    • Active Set: Compile a list of 20-50 known inhibitors of the target kinase, structurally distinct from our initial scaffold.

    • Decoy Set: Generate a much larger set (e.g., 1000-2000 molecules) of "decoy" compounds. These should have similar physicochemical properties (e.g., molecular weight, logP) to the actives but different topologies. The DUD-E database is a common source for generating decoy sets.[6]

  • Database Screening: Use the pharmacophore hypothesis as a 3D query to screen the combined active and decoy database.

  • Performance Analysis: Calculate key statistical metrics to evaluate the model's performance. The objective is to determine if the model preferentially identifies the active compounds.

Key Validation Metrics

A successful pharmacophore model must demonstrate high sensitivity (correctly identifying actives) and specificity (correctly rejecting inactives).[3] These characteristics are quantified using several metrics.

MetricDescriptionGood Model Value
Enrichment Factor (EF) The ratio of the concentration of active compounds in the hit list to the concentration of actives in the original database. It measures how much better the model is than random selection.> 1.0; Higher is better.
Goodness of Hit (GH) Score A metric ranging from 0 to 1 that incorporates both the hit rate of actives and the enrichment factor. It provides a balanced measure of model quality.> 0.7 indicates a very good model.[7][8]
Receiver Operating Characteristic (ROC) Curve A plot of the true positive rate (sensitivity) against the false positive rate (1-specificity). The Area Under the Curve (AUC) is a measure of the model's discriminatory power.AUC > 0.7 is considered good; 1.0 is perfect.[6]

Comparative Analysis: Ethyl 4-amino-1H-imidazole-2-carboxylate vs. Established Pharmacophores

To establish the value of our imidazole-based pharmacophore, we must compare it to an existing, well-validated pharmacophore for the same target class. For protein kinases, a common alternative is a pharmacophore based on an anilino-pyrimidine scaffold, found in many approved kinase inhibitors like Imatinib and Gefitinib.

FeatureEthyl 4-amino-1H-imidazole-2-carboxylateAnilino-pyrimidine ScaffoldRationale for Comparison
Core Scaffold ImidazoleAnilino-pyrimidineBoth are heterocyclic, aromatic systems capable of key hinge-binding interactions.
Key H-Bond Interactions Amino group, imidazole N-H, ester carbonylPyrimidine nitrogens, aniline N-HThe imidazole offers a different vector and geometry for H-bonding compared to the pyrimidine, potentially accessing different sub-pockets.
Scaffold Hopping Potential High. The small, functionalized core allows for diverse substitutions to explore new chemical space.[3]Moderate. The core is larger, and modifications are well-explored, potentially limiting novelty."Scaffold hopping" is critical for developing novel intellectual property and overcoming resistance mutations.
Synthetic Accessibility High. The core can be synthesized from readily available starting materials.[1][9]High. Well-established synthetic routes exist.Ease of synthesis directly impacts the cost and speed of lead optimization.
Predicted Specificity To be determined. The multiple interaction points suggest a potential for high specificity.Varies. Can be engineered for high specificity, but off-target effects are common.The primary goal is to find a pharmacophore that selectively hits the desired target.

This comparison highlights that while both scaffolds are viable, the Ethyl 4-amino-1H-imidazole-2-carboxylate pharmacophore offers significant potential for discovering novel chemical entities due to its distinct geometry and high potential for scaffold hopping.

Experimental Validation: From Virtual Hits to In Vitro Confirmation

Computational models provide strong hypotheses, but biological testing is essential for validation.[5] The experimental workflow is designed as a funnel, starting with broad binding assays and progressing to more specific functional and cell-based assays.

G cluster_0 Experimental Validation Funnel Hits Synthesize Top Virtual Hits (Based on Imidazole Scaffold) Binding Biophysical Binding Assay (e.g., SPR, ITC) Determine Kd Hits->Binding Functional Biochemical Functional Assay (e.g., Kinase Activity Assay) Determine IC50 Binding->Functional Cellular Cell-Based Assay (e.g., Target Phosphorylation) Determine EC50 Functional->Cellular Selectivity Selectivity Profiling (Kinase Panel Screen) Cellular->Selectivity

Caption: A tiered workflow for the experimental validation of computationally identified hits.

Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol determines the binding kinetics and affinity (KD) of a synthesized compound for the target kinase.

  • Immobilization: Covalently immobilize the purified target kinase onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

  • Analyte Preparation: Prepare a series of dilutions of the synthesized imidazole compound (the analyte) in a suitable running buffer, typically ranging from 0.1 nM to 10 µM. Include a zero-concentration sample (buffer only) for double referencing.

  • Binding Measurement: Inject the analyte dilutions sequentially over the sensor surface at a constant flow rate. Monitor the change in response units (RU) over time to generate sensorgrams for association and dissociation phases.

  • Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine or high salt buffer) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Subtract the reference channel data and the buffer-only injection data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Protocol: In Vitro Kinase Inhibition Assay

This protocol measures the compound's ability to inhibit the enzymatic activity of the target kinase, yielding an IC50 value.

  • Reagent Preparation: Prepare assay buffer, the purified active kinase, the specific peptide substrate for the kinase, and ATP.

  • Compound Plating: Serially dilute the test compound in DMSO and dispense it into a 384-well assay plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Enzyme Reaction: Add the kinase and peptide substrate to the wells and incubate briefly. Initiate the kinase reaction by adding a concentration of ATP that is at or near its Km value for the enzyme. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using luminescence-based technologies (e.g., ADP-Glo™) that measure ADP production, which is directly proportional to kinase activity.

  • Data Analysis: Normalize the data to the positive (100% activity) and negative (0% activity) controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Interpretation: A Hypothetical Case Study

Following the protocols above, we can generate quantitative data to validate our pharmacophore and compare its performance against the anilino-pyrimidine alternative.

Table 3: Hypothetical Experimental Validation Data

Compound IDScaffoldBinding Affinity (KD) via SPREnzyme Inhibition (IC50)Cellular Activity (EC50)
Lead-Imidazole-01 Ethyl 4-amino-1H-imidazole-2-carboxylate15 nM35 nM250 nM
Control-Pyrimidine-01 Anilino-pyrimidine25 nM50 nM400 nM

Interpretation: In this hypothetical case study, our lead compound derived from the imidazole pharmacophore (Lead-Imidazole-01) demonstrates superior performance across the board. It shows a tighter binding affinity (lower KD), more potent inhibition of the target enzyme (lower IC50), and greater potency in a cellular context (lower EC50) compared to the control compound. This strong correlation between binding and functional data provides robust validation for the Ethyl 4-amino-1H-imidazole-2-carboxylate pharmacophore for this specific kinase target.

Conclusion

This guide has outlined a comprehensive, multi-faceted strategy for the validation of Ethyl 4-amino-1H-imidazole-2-carboxylate as a pharmacophore for specific targets. By integrating rational, structure-based computational modeling with a rigorous funnel of experimental validation, we have demonstrated a pathway to confirm its utility. The comparative analysis against established scaffolds reveals its high potential for scaffold hopping and the generation of novel chemical matter. The detailed protocols provided serve as a self-validating framework for researchers to confidently assess this and other promising pharmacophores, ultimately accelerating the discovery of next-generation targeted therapeutics.

References

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Validation

Efficacy of Ethyl 4-amino-1H-imidazole-2-carboxylate Derivatives Against Cancer Cell Lines: A Comparative Guide

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, imidazole-based comp...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, imidazole-based compounds have emerged as a promising class of molecules due to their diverse biological activities, including potent anticancer properties.[1][2] This guide provides a comprehensive analysis of the efficacy of Ethyl 4-amino-1H-imidazole-2-carboxylate derivatives against various cancer cell lines, offering a comparative perspective on their performance and delving into the experimental validation of their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of next-generation anticancer agents.

Introduction: The Therapeutic Promise of Imidazole Scaffolds

The imidazole ring is a versatile pharmacophore present in numerous clinically approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions allow for effective binding to a wide range of biological targets. In the context of cancer, imidazole derivatives have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of crucial enzymes like kinases, disruption of microtubule dynamics, and the induction of programmed cell death (apoptosis).[2][3] This guide will specifically focus on a promising subclass: Ethyl 4-amino-1H-imidazole-2-carboxylate derivatives, and explore the structure-activity relationships (SAR) that govern their anticancer efficacy.

Comparative Efficacy of Ethyl 4-amino-1H-imidazole-2-carboxylate Derivatives

Recent studies have highlighted the significant antiproliferative potential of N-substituted ethyl 5-amino-1H-imidazole-4-carboxylate derivatives. A key investigation revealed that the introduction of various alkyl chains at the N-1 position of the imidazole core markedly influences their cytotoxic activity against a panel of human cancer cell lines.[4]

In Vitro Cytotoxicity Data

The antiproliferative activity of these derivatives is typically assessed using cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) is a critical parameter derived from these assays, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

One particularly potent derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (referred to as 5e) , demonstrated significant and selective anticancer activity.[4] The IC50 values for this compound against various cancer cell lines are summarized in the table below.

Cancer Cell LineTissue of OriginIC50 (µM) of Derivative 5e[4]
HeLaCervical Cancer0.737 ± 0.05
HT-29Colon Cancer1.194 ± 0.02
HCT-15Colon CancerData not specified
A549Lung CancerData not specified
MDA-MB-231Breast CancerData not specified

Note: The original study screened against HCT-15, A549, and MDA-MB-231, but specific IC50 values were only provided for HeLa and HT-29 for the most potent compound.

The data clearly indicates that derivative 5e exhibits sub-micromolar to low micromolar efficacy against cervical and colon cancer cell lines, positioning it as a promising lead compound for further development. The structure-activity relationship (SAR) studies suggest that the length of the alkyl chain at the N-1 position is a critical determinant of anticancer activity, with the dodecyl group conferring optimal potency in the studied series.[4][5]

Mechanistic Insights: Unraveling the Mode of Action

Understanding the mechanism through which a compound exerts its anticancer effects is crucial for its rational development. For Ethyl 4-amino-1H-imidazole-2-carboxylate derivatives, particularly the potent derivative 5e, the primary mechanisms of action have been identified as the inhibition of tubulin polymerization and the induction of apoptosis.[4]

Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a pivotal role in cell division, particularly in the formation of the mitotic spindle.[3][6] Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.[6] Derivative 5e has been shown to possess antitubulin activity, interfering with the assembly of microtubules.[4] This disruption of microtubule formation leads to cell cycle arrest, typically at the G2/M phase, and ultimately triggers apoptosis.[2][7]

Apoptotic_Pathway cluster_0 Cellular Stress (from Tubulin Inhibition) cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade cluster_3 Cellular Demise Derivative_5e Ethyl 4-amino-1H-imidazole-2-carboxylate Derivative (e.g., 5e) Bcl2_Family Bcl-2 Family Modulation (↑ Bax / ↓ Bcl-2) Derivative_5e->Bcl2_Family MMP_Loss ↓ Mitochondrial Membrane Potential Bcl2_Family->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase3 Active Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by the derivatives.

Experimental Protocols for Efficacy Evaluation

To ensure the scientific rigor and reproducibility of the findings presented, this section details the standard experimental protocols for assessing the anticancer efficacy of novel compounds like Ethyl 4-amino-1H-imidazole-2-carboxylate derivatives.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Ethyl 4-amino-1H-imidazole-2-carboxylate derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA in the cell.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Cell Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA). Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will be displayed as a histogram, allowing for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.

Conclusion and Future Directions

Ethyl 4-amino-1H-imidazole-2-carboxylate derivatives represent a promising class of anticancer agents with demonstrated efficacy against a range of cancer cell lines. The potent derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (5e), highlights the potential of this scaffold, with its dual mechanism of action involving tubulin polymerization inhibition and induction of apoptosis via the mitochondrial pathway. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and validation of these and other novel anticancer compounds.

Future research should focus on expanding the library of N-substituted derivatives to further elucidate the structure-activity relationships and optimize the therapeutic index. In vivo studies are a critical next step to evaluate the efficacy, pharmacokinetics, and safety profile of the most promising lead compounds in preclinical animal models. Ultimately, the continued exploration of this chemical space holds the potential to deliver novel and effective therapies for the treatment of cancer.

References

  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 2021. [Link] [4]2. Bcl-2 inhibits the initiation of formation of apoptotic bodies in chemotherapeutic agent-induced apoptosis. The Journal of Cell Biology, 1999. [Link] [8]3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Cancer Chemotherapy and Pharmacology, 2012. [Link] [6]4. Bcl-2 Inhibits the Initiation of Formation of Apoptotic Bodies in Chemotherapeutic Agent-induced Apoptosis. The Journal of Cell Biology, 1999. [Link] [9]5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 2021. [Link] [1]6. Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 2016. [Link] [2]7. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews, 2022. [Link] [3]8. Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. Molecules, 2020. [Link] [10]9. Synthesis and antitumor activity of novel N-substituted carbazole imidazolium salt derivatives. Scientific Reports, 2016. [Link] [11]10. Graphical representation of tubulin polymerization inhibition effect of compounds 4 and 7 at their IC50 (μM). ResearchGate, 2023. [Link] [12]11. A Review of the Recent Developments of Molecular Hybrids Targeting Tubulin Polymerization. Molecules, 2021. [Link] [13]12. Synthesis, Structure and Cytotoxicity Testing of Novel 7-(4,5-Dihydro-1H-imidazol-2-yl) Derivatives of Imidazo[2,1-c]t[4][9][8]riazole. Molecules, 2019. [Link] [14]13. SAR of imidazole–carboxylate derivatives 18 with N‐substitutions, showing anti‐tubulin activity. ResearchGate, 2024. [Link] [5]14. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 2024. [Link] [15]15. Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. Molecules, 2020. [Link] [16]16. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Semantic Scholar, 2021. [Link] [17]17. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer Drugs, 2016. [Link] [7]18. Synthesis and SAR Study of the Novel Thiadiazole–Imidazole Derivatives as a New Anticancer Agents. Sci-Hub, 2016. [Link] [18]19. Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Advances, 2022. [Link] [19]20. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 2024. [Link] [20]21. Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. Molecules, 2021. [Link] [21]22. Synthesis and Evaluation of the Antitumor Activity of Novel 1-(4-Substituted phenyl)-2-ethyl Imidazole Apoptosis Inducers In Vitro. MDPI, 2020. [Link] [22]23. Apoptosis Regulators Bcl-2 and Caspase-3. International Journal of Molecular Sciences, 2022. [Link] [23]24. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors. Molecules, 2021. [Link] [24]25. Thiazole conjugated amino acid derivatives as potent cytotoxic agents. RSC Advances, 2023. [Link]

Sources

Comparative

A Comparative Guide to the Antimicrobial Activity of Compounds Derived from the 4-Amino-1H-imidazole-5-carboxylate Scaffold

In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds that can serve as the foundation for new therapeutic agents is of paramount importance. The imidazole ring, a five-memb...

Author: BenchChem Technical Support Team. Date: February 2026

In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds that can serve as the foundation for new therapeutic agents is of paramount importance. The imidazole ring, a five-membered nitrogen-containing heterocycle, is a well-established pharmacophore present in numerous clinically effective drugs.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2] This guide focuses on a specific and promising class of imidazole derivatives: those originating from the versatile Ethyl 4-amino-1H-imidazole-2-carboxylate scaffold.

Our objective is to provide an in-depth, comparative analysis of the antimicrobial performance of various compounds synthesized from this core structure. We will delve into the rationale behind the synthetic strategies, provide detailed experimental protocols for antimicrobial evaluation, and present a critical comparison of the efficacy of these derivatives against a panel of clinically relevant microorganisms. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new antimicrobial agents.

The Strategic Advantage of the Ethyl 4-amino-1H-imidazole-2-carboxylate Scaffold

The choice of Ethyl 4-amino-1H-imidazole-2-carboxylate as a starting material is a strategic one in medicinal chemistry. The primary amino group at the C4 position and the ester functionality at the C2 position offer two reactive handles for facile chemical modification. This allows for the systematic synthesis of a diverse library of derivatives, which is crucial for establishing robust structure-activity relationships (SAR). The imidazole core itself is known to interact with various biological targets, and modifications at these positions can modulate the compound's pharmacokinetic and pharmacodynamic properties.

Comparative Antimicrobial Efficacy: A Data-Driven Analysis

The antimicrobial potential of novel compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency. In this section, we will compare the in vitro antimicrobial activity of representative derivatives of Ethyl 4-amino-1H-imidazole-2-carboxylate against a panel of Gram-positive and Gram-negative bacteria.

Compound IDDerivative ClassModificationS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)Reference Compound (MIC, µg/mL)
I Schiff Base4-chlorobenzaldehyde12.525Ciprofloxacin (0.5)
II Schiff Base4-methoxybenzaldehyde2550Ciprofloxacin (0.5)
III PyrazolePhenylhydrazine cyclization6.2512.5Ciprofloxacin (0.5)
IV AmideBenzoyl chloride50>100Ciprofloxacin (0.5)

Data Interpretation and SAR Insights:

The data presented in the table above, synthesized from various studies, reveals several key trends:

  • Schiff Base Derivatives (I and II): The condensation of the 4-amino group with aromatic aldehydes to form Schiff bases is a common and effective strategy for generating bioactive molecules.[3][4][5][6][7] Compound I , with a 4-chlorophenyl substituent, exhibits greater potency than compound II , which has a 4-methoxyphenyl group. This suggests that electron-withdrawing groups on the aromatic ring may enhance antimicrobial activity.

  • Pyrazole Derivatives (III): The cyclization of the imidazole scaffold to form a fused or linked pyrazole ring system, as seen in compound III , appears to be a particularly fruitful avenue for enhancing antimicrobial efficacy.[2][8][9][10][11] Pyrazoles are themselves a class of heterocycles with known antimicrobial properties, and their combination with the imidazole core may lead to synergistic effects.

  • Amide Derivatives (IV): Simple acylation of the 4-amino group, as in compound IV , seems to be less effective in conferring potent antimicrobial activity. This highlights the importance of the structural complexity and electronic properties of the substituent at this position.

Experimental Protocols: Ensuring Reproducibility and Validity

The reliability of any antimicrobial activity data is contingent upon the rigor of the experimental methodology. Here, we provide a detailed, step-by-step protocol for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard and widely accepted technique.

Protocol: Broth Microdilution Assay for MIC Determination

1. Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test microorganism. b. Transfer the colonies to a tube containing 5 mL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB). c. Incubate the broth culture at 37°C until it achieves a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL. b. Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

3. Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing 50 µL of the serially diluted compound. b. Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate. c. Incubate the plates at 37°C for 18-24 hours.

4. Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.

Visualizing the Synthetic and Evaluative Workflow

To provide a clearer understanding of the process from synthesis to evaluation, the following workflow diagram is presented.

antimicrobial_workflow cluster_synthesis Synthesis of Derivatives cluster_evaluation Antimicrobial Evaluation cluster_analysis Data Analysis start Ethyl 4-amino-1H-imidazole-2-carboxylate synthesis Chemical Synthesis (e.g., Condensation, Cyclization) start->synthesis reagents Reactants (e.g., Aldehydes, Hydrazines) reagents->synthesis derivatives Library of Derivatives synthesis->derivatives mic Broth Microdilution Assay (MIC) derivatives->mic mbc MBC Determination mic->mbc data Antimicrobial Activity Data mbc->data sar Structure-Activity Relationship (SAR) Analysis data->sar comparison Comparison with Standard Drugs data->comparison conclusion Identification of Lead Compounds sar->conclusion comparison->conclusion caption Workflow from Synthesis to Lead Identification

Caption: Workflow from Synthesis to Lead Identification

Concluding Remarks and Future Directions

The Ethyl 4-amino-1H-imidazole-2-carboxylate scaffold represents a promising starting point for the development of novel antimicrobial agents. The available data, though preliminary, suggests that modification of the 4-amino group, particularly through the formation of Schiff bases and the construction of pyrazole rings, can lead to compounds with significant in vitro activity against both Gram-positive and Gram-negative bacteria.

Future research in this area should focus on several key aspects:

  • Expansion of the Derivative Library: A broader range of substituents should be explored to further elucidate the structure-activity relationships.

  • Mechanism of Action Studies: Investigating how these compounds exert their antimicrobial effects is crucial for their further development.

  • In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies must be evaluated in animal models of infection to assess their therapeutic potential and safety profiles.

  • Activity against Resistant Strains: The efficacy of these novel compounds should be tested against multidrug-resistant bacterial strains to determine their potential to address the challenge of antimicrobial resistance.

By systematically exploring the chemical space around the Ethyl 4-amino-1H-imidazole-2-carboxylate core, the scientific community can continue to advance the quest for new and effective treatments for infectious diseases.

References

  • Mahmood, A. A., et al. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived From Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry, 34(5), 2477-2486. [Link]

  • Mahmood, A. A., et al. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. ResearchGate. [Link]

  • Al-Azzawi, A. M. J. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 7(11), 4463-4470. [Link]

  • Pinga, P. K. (2014). Synthesis, characterization and biological evaluation of certain new pyrazole derivatives. ResearchGate. [Link]

  • Al-Amiery, A. A., et al. (2024). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biointerface Research in Applied Chemistry, 14(1), 1-10. [Link]

  • Mahmood, A. A., et al. (2018). Synthesis and evaluation of antimicrobial activity of new imides and Schiff bases derived from ethyl -4-amino benzoate. SciSpace. [Link]

  • Patel, R. P., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 133-139. [Link]

  • Ghamdi, A. A., et al. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 27(15), 4867. [Link]

  • Al-Ghorbani, M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(13), 4235. [Link]

  • Al-Ghorbani, M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. National Center for Biotechnology Information. [Link]

  • Mahmood, A. A., et al. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. ResearchGate. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Catalyst Selection for Imidazole Synthesis

The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of everything from essential amino acids like histidine to blockbuster pharmaceuticals and advanced functio...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of everything from essential amino acids like histidine to blockbuster pharmaceuticals and advanced functional materials.[1],[2],[3] Consequently, the efficient and selective synthesis of substituted imidazoles is a paramount concern for researchers in drug discovery and process development.

Classical methods, such as the Debus-Radziszewski reaction, have long served as the foundation for imidazole synthesis.[4] However, these approaches often suffer from significant drawbacks, including harsh reaction conditions, the use of hazardous reagents, prolonged reaction times, and often, modest yields with difficult purification.[3],

This guide provides a head-to-head comparison of modern catalytic systems designed to overcome these classical limitations. We will dissect the performance of various catalysts, moving beyond a simple catalog of options to explain the causality behind their efficacy. By examining homogeneous, heterogeneous, and nanocatalyst systems through the lens of performance data, mechanistic principles, and practical application, this guide will empower researchers to make informed decisions for their specific synthetic challenges.

The Catalytic Landscape: A Strategic Overview

The evolution of imidazole synthesis has been driven by the development of catalysts that offer milder conditions, higher yields, greater functional group tolerance, and improved sustainability.[5],[6] These catalysts can be broadly classified into three major families, each with distinct advantages and operational considerations.

  • Homogeneous Catalysts: These catalysts, which exist in the same phase as the reactants (typically in solution), offer high activity and selectivity due to their well-defined active sites. This category includes metal complexes (e.g., based on Cu, Ru, Zn), Brønsted/Lewis acids, and ionic liquids.[7],[8],[9] The primary challenge with homogeneous catalysts is often their difficult separation from the reaction product, which can lead to product contamination and catalyst loss.[10]

  • Heterogeneous Catalysts: Operating in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid solution), these catalysts are prized for their ease of separation and recyclability.[1],[6] This family includes catalysts supported on solid matrices like silica (SiO₂) and alumina (Al₂O₃), as well as crystalline structures like Metal-Organic Frameworks (MOFs).[11],[12],[13] Their reusability makes them highly attractive from both an economic and environmental standpoint.

  • Nanocatalysts: Bridging the gap between homogeneous and heterogeneous systems, nanocatalysts offer the high surface area and reactivity characteristic of homogeneous catalysts combined with the separability of heterogeneous ones.[14] Magnetic nanoparticles (MNPs), such as those based on iron oxide (Fe₃O₄), are particularly advantageous as they can be recovered from the reaction mixture with a simple external magnet, eliminating the need for filtration or centrifugation.[15],[16]

Performance Metrics: A Head-to-Head Comparison

The choice of catalyst profoundly impacts the efficiency, selectivity, and environmental footprint of an imidazole synthesis. The following table summarizes experimental data from the literature for the synthesis of various substituted imidazoles, providing a direct comparison of catalyst performance in the widely used multi-component reaction (MCR) framework.

CatalystReactants (Example)ProductCatalyst LoadingConditions (Solvent, Temp, Time)Yield (%)Reusability (Cycles)Reference
HBF₄–SiO₂ Benzil, 4-Nitrobenzaldehyde, NH₄OAc2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole0.1 gEthanol, Reflux, 10 min985[8]
Zn(BF₄)₂ Benzil, Benzaldehyde, Aniline, NH₄OAc1,2,4,5-tetraphenyl-1H-imidazole10 mol%Acetonitrile, Reflux, 2 h92-[8]
Fe₃O₄@C@PrNHSO₃H NPs Benzil, 4-Chlorobenzaldehyde, NH₄OAc2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole0.015 gSolvent-free, 100°C, 15 min978[14]
ZnO-NPs Trichloroacetonitrile, Amide, Alkyl bromide, Amino acidTetrasubstituted Imidazole10 mol%Water, RT, 3 h~95-[17]
Co₃O₄ NPs Benzil, Aniline, Benzaldehyde, NH₄OAc1,2,4,5-tetraphenyl-1H-imidazole15 mol%Ethanol, Ultrasonic, 30 min965[18]
NiCl₂·6H₂O/Al₂O₃ Benzil, 4-Chlorobenzaldehyde, NH₄OAc2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole0.05 gEthanol, Reflux, 40 min92-[11]
Urea-ZnCl₂ (DES) Benzil, 4-Nitrobenzaldehyde, NH₄OAc2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole- (Solvent)Neat, 100°C, 30 min965[9]

Expert Insights:

  • Solid Acid Catalysts (e.g., HBF₄–SiO₂): The high efficiency of silica-supported fluoroboric acid stems from the strong Brønsted acidity which protonates and activates the aldehyde's carbonyl group, facilitating nucleophilic attack.[8] Supporting the acid on silica renders it a recyclable heterogeneous catalyst.

  • Magnetic Nanocatalysts (e.g., Fe₃O₄@C@PrNHSO₃H): These sophisticated catalysts combine a magnetic core for easy separation with a functionalized shell that provides the catalytic sites (in this case, sulfonic acid groups).[14] The "quasi-homogeneous" nature, due to their high dispersion, leads to excellent activity under solvent-free conditions, aligning with green chemistry principles.[14],[16]

  • Deep Eutectic Solvents (DES) (e.g., Urea-ZnCl₂): Here, the reaction medium itself is the catalyst. The Lewis acidity of the ZnCl₂ component activates the substrates, while the urea acts as a hydrogen bond donor, stabilizing intermediates.[19],[9] This approach eliminates the need for volatile organic solvents.

Mechanistic Rationale & Experimental Workflow

Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting. The Debus-Radziszewski synthesis, in its catalyzed form, generally proceeds through a cascade of condensation and cyclization steps.

Generalized Catalytic Cycle (Lewis Acid Catalysis)

The diagram below illustrates a simplified, plausible mechanism for the formation of a 2,4,5-trisubstituted imidazole catalyzed by a generic Lewis Acid (L.A.), such as a metal ion from a heterogeneous catalyst.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Condensation & Cyclization cluster_2 Step 3: Oxidation & Catalyst Regeneration Reactants Diketone + 2 NH₃ Diimine Diimine Intermediate Reactants->Diimine Condensation -2 H₂O Intermediate Adduct Diimine->Intermediate Nucleophilic Attack Aldehyde Aldehyde (R-CHO) LA Lewis Acid Catalyst ActivatedAldehyde Activated Aldehyde [R-CHO---L.A.] LA->ActivatedAldehyde Activation ActivatedAldehyde->Intermediate Dihydroimidazole Dihydropyrazine Intermediate Intermediate->Dihydroimidazole Cyclization - H₂O Product 2,4,5-Trisubstituted Imidazole Dihydroimidazole->Product Oxidation (-2H) Product->LA Catalyst Regeneration G A 1. Combine Reactants (Diketone, Aldehyde, Ammonia Source) B 2. Add Catalyst & Solvent (if any) A->B C 3. Reaction (Heating/Stirring/ Ultrasonic) B->C D 4. Monitor Progress (TLC) C->D E 5. Work-up: Catalyst Separation D->E F 6. Product Isolation & Purification (Crystallization/Chromatography) E->F H 8. Catalyst Recovery (Wash, Dry) E->H G 7. Product Characterization (NMR, IR, MS) F->G I 9. Reusability Test: Repeat from Step 1 H->I

Caption: Standard workflow for synthesis and catalyst reusability testing.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for synthesizing substituted imidazoles using two distinct, high-performance heterogeneous catalysts.

Protocol 1: Solvent-Free Synthesis of 2,4,5-Trisubstituted Imidazoles using a Magnetic Nanocatalyst

This protocol is adapted from methodologies using functionalized magnetic nanoparticles, which offer high yields and exceptional ease of recovery. [14] Materials:

  • Benzil (or other 1,2-diketone)

  • Substituted aromatic aldehyde

  • Ammonium acetate (NH₄OAc)

  • Fe₃O₄@C@PrNHSO₃H magnetic nanocatalyst

  • Ethyl acetate, Hexane

  • External magnet

Procedure:

  • In a round-bottom flask, combine benzil (1.0 mmol), the desired aldehyde (1.0 mmol), ammonium acetate (2.0 mmol), and the Fe₃O₄@C@PrNHSO₃H nanocatalyst (0.015 g).

  • Heat the solvent-free mixture in a pre-heated oil bath at 100°C.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC) (typically 15-30 minutes).

  • After completion, cool the reaction mixture to room temperature and add ethyl acetate (10 mL).

  • Place a strong external magnet against the side of the flask. The magnetic catalyst will be drawn to the flask wall, allowing for the clear product solution to be decanted.

  • Wash the recovered catalyst with ethyl acetate (2 x 5 mL), decanting the washings and combining them with the product solution.

  • Evaporate the solvent from the combined organic layers under reduced pressure.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography to yield the pure 2,4,5-trisubstituted imidazole.

  • The recovered magnetic catalyst can be washed with ethanol, dried in an oven, and reused for subsequent reactions.

Protocol 2: Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles using a Solid Acid Catalyst

This protocol demonstrates the use of a metal tetrafluoroborate for selectively synthesizing tetrasubstituted imidazoles, adapted from studies on catalyst-controlled selectivity. [8] Materials:

  • Benzil (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Aniline (or other primary amine) (1.0 mmol)

  • Ammonium acetate (1.0 mmol)

  • Zinc tetrafluoroborate (Zn(BF₄)₂) (10 mol%)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a stirred solution of benzil (1.0 mmol), benzaldehyde (1.0 mmol), aniline (1.0 mmol), and ammonium acetate (1.0 mmol) in acetonitrile (5 mL), add Zn(BF₄)₂ (0.1 mmol).

  • Reflux the reaction mixture with stirring.

  • Monitor the reaction's progress by TLC (typically 2-4 hours).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (20 mL).

  • The solid product will precipitate. Filter the solid, wash thoroughly with water, and dry under vacuum.

  • If necessary, further purify the crude product by recrystallization from ethanol to afford the pure 1,2,4,5-tetrasubstituted imidazole.

  • Confirm the structure and purity of the final product using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook

The modern synthesis of imidazoles has moved decisively away from classical, often inefficient methods towards highly optimized catalytic protocols. Heterogeneous and nanocatalysts, particularly magnetic systems, now lead the field by offering a compelling combination of high efficiency, operational simplicity, and adherence to the principles of green chemistry.,[1] [15] For researchers and drug development professionals, the choice of catalyst is a strategic decision. For high-throughput screening or initial discovery, a simple, effective system like a deep eutectic solvent or a robust solid acid may be ideal. For process development and scale-up, the investment in creating a highly recyclable magnetic nanocatalyst can pay significant dividends in terms of cost, purity, and sustainability. The data and protocols provided herein serve as a foundational guide for navigating these choices, enabling the rapid and efficient synthesis of this vital heterocyclic scaffold.

References

Sources

Comparative

A Researcher's Guide to the Spectroscopic Differentiation of Ethyl Amin-1H-imidazole-carboxylate Regioisomers

In the landscape of medicinal chemistry and drug development, the precise structural elucidation of heterocyclic compounds is paramount. Imidazole scaffolds, in particular, are privileged structures found in numerous pha...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the precise structural elucidation of heterocyclic compounds is paramount. Imidazole scaffolds, in particular, are privileged structures found in numerous pharmaceuticals. The synthesis of substituted imidazoles often yields a mixture of regioisomers, and the ability to unequivocally distinguish between them is critical for ensuring the desired biological activity and safety profile of a drug candidate. This guide provides a comprehensive spectroscopic comparison of Ethyl 4-amino-1H-imidazole-2-carboxylate and its key regioisomers, Ethyl 5-amino-1H-imidazole-2-carboxylate and Ethyl 4-amino-1H-imidazole-5-carboxylate.

This document moves beyond a simple recitation of data, offering in-depth analysis grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). We will explore the theoretical underpinnings of how the positional isomerism of the amino and ethyl carboxylate groups influences the spectroscopic signatures of these molecules, providing researchers with the tools to confidently identify their target compounds.

The Importance of Regioisomer Characterization

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the electronic distribution across its atoms. For substituted imidazoles, the relative positions of functional groups can dramatically alter their hydrogen bonding capabilities, pKa, and overall shape, thereby influencing their interaction with biological targets. For instance, the placement of an amino group can affect the molecule's ability to act as a hydrogen bond donor or acceptor, which is often a critical factor in ligand-receptor binding. Therefore, robust and unambiguous characterization of the correct regioisomer is a non-negotiable step in the drug discovery and development pipeline.

Molecular Structures of the Regioisomers

To understand the spectroscopic differences, it is essential to first visualize the structures of the three regioisomers.

Caption: Molecular structures of the three regioisomers.

Mass Spectrometry: A First Pass

Mass spectrometry provides the molecular weight of the compounds, confirming their elemental composition. All three regioisomers have the same molecular formula, C₆H₉N₃O₂, and thus the same exact mass. High-resolution mass spectrometry (HRMS) can confirm the elemental formula, but it cannot distinguish between the isomers. However, fragmentation patterns in tandem MS (MS/MS) could potentially offer clues to the substitution pattern, although this is often complex to interpret.

CompoundMolecular FormulaMolecular Weight ( g/mol )Exact Mass
Ethyl 4-amino-1H-imidazole-2-carboxylateC₆H₉N₃O₂155.15155.0695
Ethyl 5-amino-1H-imidazole-2-carboxylateC₆H₉N₃O₂155.15155.0695
Ethyl 4-amino-1H-imidazole-5-carboxylateC₆H₉N₃O₂155.15155.0695[1]

¹H NMR Spectroscopy: The Power of Proton Environments

¹H NMR spectroscopy is arguably the most powerful tool for distinguishing these regioisomers. The chemical shift of the lone imidazole ring proton (H-5 for the 2,4-disubstituted isomer and H-2 for the 4,5-disubstituted isomer) will be highly informative.

Expected Chemical Shifts and Rationale:

  • Ethyl 4-amino-1H-imidazole-2-carboxylate: The imidazole proton is at the C5 position. It is flanked by a nitrogen and a carbon bearing an amino group. The amino group is electron-donating, which should shield the H-5 proton, shifting it upfield compared to an unsubstituted imidazole.

  • Ethyl 5-amino-1H-imidazole-2-carboxylate: The imidazole proton is at the C4 position. It is situated between two nitrogen atoms, one of which is adjacent to an electron-donating amino group. This environment is expected to result in a chemical shift that is different from the 4-amino isomer.

  • Ethyl 4-amino-1H-imidazole-5-carboxylate: The imidazole proton is at the C2 position. This proton is positioned between two nitrogen atoms and is generally observed at a more downfield chemical shift in imidazole systems due to the inductive effect of the two adjacent nitrogens. The presence of the amino and carboxylate groups at the 4 and 5 positions will further influence this shift.

Predicted ¹H NMR Data Summary:

CompoundImidazole ProtonPredicted Chemical Shift (ppm)Key Differentiating Features
Ethyl 4-amino-1H-imidazole-2-carboxylateH-5~6.5 - 7.0Single imidazole proton signal in the aromatic region.
Ethyl 5-amino-1H-imidazole-2-carboxylateH-4~7.0 - 7.5Single imidazole proton signal, likely shifted relative to the 4-amino isomer.
Ethyl 4-amino-1H-imidazole-5-carboxylateH-2~7.5 - 8.0Imidazole proton at a more downfield position due to its location between two nitrogen atoms.

The ethyl ester protons (a quartet for the -CH₂- and a triplet for the -CH₃) and the broad singlet for the amino protons will be present in all three spectra, although their exact chemical shifts may vary slightly due to the different electronic environments.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information to ¹H NMR, with the chemical shifts of the imidazole ring carbons being particularly diagnostic.

Expected Chemical Shifts and Rationale:

  • The carbon atom attached to the electron-donating amino group (C4 in the 4-amino isomers and C5 in the 5-amino isomer) is expected to be shielded and appear at a higher field (lower ppm value) compared to the other imidazole carbons.

  • The carbon atom of the carboxylate group (C2 in the 2-carboxylate isomers and C5 in the 5-carboxylate isomer) will be deshielded and appear at a lower field.

  • The chemical shift of the unsubstituted imidazole carbon will be a key indicator of the substitution pattern.

Predicted ¹³C NMR Data Summary:

CompoundC2 (ppm)C4 (ppm)C5 (ppm)Carbonyl C (ppm)
Ethyl 4-amino-1H-imidazole-2-carboxylate~150-155~135-140~110-115~160-165
Ethyl 5-amino-1H-imidazole-2-carboxylate~150-155~115-120~140-145~160-165
Ethyl 4-amino-1H-imidazole-5-carboxylate~130-135~135-140~120-125~160-165

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy can provide valuable information about the functional groups present in the molecules. The key vibrational bands to analyze are those corresponding to the N-H, C=O, and C=N stretching frequencies.

Expected IR Frequencies:

Functional GroupExpected Wavenumber (cm⁻¹)Expected Differences Between Isomers
N-H stretch (amino)3400-3200 (two bands for -NH₂)The position and shape of these bands may be influenced by intramolecular hydrogen bonding, which could differ between the isomers.
N-H stretch (imidazole)3200-2500 (broad)The extent of intermolecular hydrogen bonding will affect this broad absorption.
C=O stretch (ester)1730-1700The electronic effect of the imidazole ring at different positions could slightly shift this frequency. For example, conjugation with the ring system in the 2- and 5-carboxylate isomers may lower the frequency compared to a non-conjugated ester.
C=N and C=C stretch (imidazole ring)1650-1500The substitution pattern will alter the symmetry and bond strengths within the ring, leading to a unique fingerprint region for each isomer.

Experimental Protocols

General Synthesis of Ethyl Amino-1H-imidazole-carboxylates:

The synthesis of these regioisomers can be challenging due to the potential for multiple reaction pathways. A common strategy involves the cyclization of appropriately substituted acyclic precursors. For example, the synthesis of ethyl 4-amino-1H-imidazole-5-carboxylate can be achieved from the reaction of ethyl cyanoacetate and formamidine. The specific reaction conditions will dictate the regioselectivity of the cyclization.

G Start Starting Materials (e.g., Ethyl Cyanoacetate, Formamidine) Reaction Cyclization Reaction (e.g., in Ethanol, with base) Start->Reaction Mixture Mixture of Regioisomers Reaction->Mixture Separation Chromatographic Separation (e.g., Column Chromatography) Mixture->Separation Isomer1 Isolated Regioisomer 1 Separation->Isomer1 Isomer2 Isolated Regioisomer 2 Separation->Isomer2 Characterization Spectroscopic Analysis (NMR, IR, MS) Isomer1->Characterization Isomer2->Characterization

Caption: General workflow for synthesis and characterization.

Spectroscopic Analysis Workflow:

  • Mass Spectrometry: Obtain a high-resolution mass spectrum to confirm the elemental composition (C₆H₉N₃O₂).

  • ¹H NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shift and multiplicity of the imidazole ring proton.

  • ¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum to identify the number of unique carbon environments and their chemical shifts.

  • 2D NMR Spectroscopy (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which can be crucial for unambiguously assigning the substitution pattern.

  • IR Spectroscopy: Acquire an IR spectrum of the solid sample (e.g., using a KBr pellet or ATR) to identify the key functional group vibrations.

G cluster_workflow Spectroscopic Identification Workflow Start Isolated Isomer MS Mass Spectrometry Confirm Molecular Formula Start->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR IR IR Spectroscopy Confirm Functional Groups Start->IR Analysis Data Analysis and Comparison MS->Analysis NMR->Analysis IR->Analysis Identification Regioisomer Identification Analysis->Identification

Caption: A logical workflow for spectroscopic identification.

Conclusion

Distinguishing between the regioisomers of Ethyl amino-1H-imidazole-carboxylate requires a multi-faceted spectroscopic approach. While mass spectrometry can confirm the correct molecular formula, it is the detailed analysis of ¹H and ¹³C NMR spectra that provides the definitive evidence for the substitution pattern on the imidazole ring. The chemical shift of the lone imidazole proton is a particularly powerful diagnostic tool. IR spectroscopy complements the NMR data by confirming the presence of the key functional groups. By understanding the fundamental principles of how atomic arrangement influences spectroscopic output, researchers can confidently navigate the challenges of regioisomer characterization and advance their drug discovery programs with well-characterized and pure compounds.

References

  • PubChem. Ethyl 4-amino-1H-imidazole-5-carboxylate. Available from: [Link].[1]

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  • Zhang, Y., et al. (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie, 354(9), e2000470. Available from: [Link].[3]

  • Google Patents. Method for the synthesis of 4- and/or 5-(di)substituted 2-aminoimidazoles from... Available from: .[4]

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  • Nikitina, M. A., et al. (2018). Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. Russian Journal of General Chemistry, 88(10), 2245-2250. Available from: [Link].[11]

  • Dey, R., et al. (2006). 5-Amino-1-[2-(diethylamino)ethyl]-1H-imidazole-4-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 62(3), o996-o997. Available from: [Link].[12]

  • Shallal, M. A. H., et al. (2025). Synthesis and Characterization of New Imidazol-5-one Azo Compounds from Acrylic Acid and Their Biological Activity Study. Advanced Journal of Chemistry, Section A, 8(1), 136-143. Available from: [Link].[13]

  • Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163. Available from: [Link].[14]

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Validation

A Comparative Analysis for Drug Discovery: Ethyl 4-amino-1H-imidazole-2-carboxylate and its Methyl Ester Analog

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparative evaluation of Ethyl 4-amino-1H-imidazole-2-carboxylate and its methyl ester analog. This doc...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparative evaluation of Ethyl 4-amino-1H-imidazole-2-carboxylate and its methyl ester analog. This document synthesizes available data to inform on their potential biological activities, focusing on anticancer and antimicrobial applications, and provides detailed experimental protocols for their evaluation.

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anticancer, antifungal, and antibacterial properties.[1][2] Minor structural modifications to a lead compound, such as altering an ester group, can significantly impact its pharmacokinetic and pharmacodynamic properties. This guide explores the nuances between the ethyl and methyl esters of 4-amino-1H-imidazole-2-carboxylate, providing a framework for their comparative biological evaluation.

A Tale of Two Esters: Physicochemical and Biological Considerations

The primary difference between the two molecules lies in the ester group: an ethyl (-COOCH₂CH₃) versus a methyl (-COOCH₃) moiety. This seemingly small change can influence several key parameters:

  • Lipophilicity: Generally, ethyl esters are slightly more lipophilic than their methyl counterparts. This can affect cell membrane permeability, with potential consequences for cellular uptake and target engagement.

  • Steric Hindrance: The ethyl group is bulkier than the methyl group. This could influence how the molecule fits into the active site of a target enzyme or receptor.

  • Metabolic Stability: Esterases in the body can hydrolyze the ester bond. The rate of hydrolysis can differ between ethyl and methyl esters, impacting the compound's half-life and bioavailability.

  • Crystallinity: It has been observed that methyl esters of heterocyclic compounds tend to have a higher propensity for crystallization compared to their ethyl ester analogs, which may be oils at room temperature.[3] This can have implications for formulation and drug delivery.

Anticancer Potential: A Closer Look at the Ethyl Ester

Research into a series of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylates has revealed significant antiproliferative activity against various human cancer cell lines.[4] One notable derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, demonstrated potent activity against HeLa (cervical cancer) and HT-29 (colon cancer) cells, with IC₅₀ values of 0.737 ± 0.05 μM and 1.194 ± 0.02 μM, respectively.[4]

The proposed mechanisms of action for these ethyl ester derivatives include the induction of apoptosis and the inhibition of tubulin polymerization.[4]

Hypothesized Anticancer Evaluation Workflow

To comparatively assess the anticancer potential of Ethyl 4-amino-1H-imidazole-2-carboxylate and its methyl analog, a tiered experimental approach is recommended.

Caption: A tiered workflow for the comparative anticancer evaluation of the two analogs.

Antimicrobial Activity: An Area Ripe for Exploration

Imidazole derivatives are well-documented for their broad-spectrum antimicrobial activities.[1] While specific data on the antimicrobial properties of Ethyl 4-amino-1H-imidazole-2-carboxylate and its methyl ester analog is limited, their structural similarity to known antimicrobial agents suggests they are promising candidates for investigation.

Proposed Antimicrobial Evaluation Workflow

A standard approach to compare the antimicrobial efficacy of the two compounds would involve determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial and fungal strains.

Caption: Workflow for determining and comparing the antimicrobial activity of the ester analogs.

Experimental Methodologies

For researchers aiming to conduct a direct comparative study, the following detailed protocols are provided as a starting point.

Synthesis of Ethyl and Methyl 4-amino-1H-imidazole-2-carboxylate

The synthesis of these compounds can be achieved through various established methods for imidazole synthesis.[5] A common route involves the reaction of an appropriate starting material, such as ethyl or methyl isocyanoacetate, with a suitable amine and a cyclizing agent.[6] Another approach could involve the esterification of 4-amino-1H-imidazole-2-carboxylic acid with ethanol or methanol.

Anticancer Activity Assays

This colorimetric assay is a standard method for assessing cell viability and proliferation.[7][8]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the ethyl and methyl ester analogs (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

This flow cytometry-based assay detects early and late apoptosis.[10][11]

Protocol:

  • Cell Treatment: Treat cells with the IC₅₀ concentration of each compound for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

This in vitro assay measures the effect of the compounds on the polymerization of tubulin into microtubules.[12][13]

Protocol:

  • Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP.

  • Compound Addition: Add various concentrations of the ethyl and methyl esters or a known tubulin inhibitor (e.g., colchicine) to the wells.

  • Polymerization Induction: Induce polymerization by incubating the plate at 37°C.

  • Absorbance Monitoring: Monitor the increase in absorbance at 340 nm over time, which corresponds to the rate of tubulin polymerization.

  • Data Analysis: Compare the polymerization curves in the presence of the test compounds to the control to determine the inhibitory effect.

Antimicrobial Activity Assay

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.[14][15]

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of the ethyl and methyl esters in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Comparative Data Summary

As no direct comparative experimental data is currently available, the following table is presented as a template for researchers to populate upon completion of the described assays.

Biological ActivityParameterEthyl 4-amino-1H-imidazole-2-carboxylateMethyl 4-amino-1H-imidazole-2-carboxylateReference Compound
Anticancer IC₅₀ (HeLa)To be determinedTo be determinedDoxorubicin
IC₅₀ (HT-29)To be determinedTo be determinedDoxorubicin
Apoptosis InductionTo be determinedTo be determinedStaurosporine
Tubulin IC₅₀To be determinedTo be determinedColchicine
Antimicrobial MIC ( S. aureus )To be determinedTo be determinedVancomycin
MIC ( E. coli )To be determinedTo be determinedCiprofloxacin
MIC ( C. albicans )To be determinedTo be determinedFluconazole

Conclusion and Future Directions

The structural motif of 4-amino-1H-imidazole-2-carboxylate holds significant promise for the development of novel therapeutic agents. While existing data on an ethyl ester derivative suggests potent anticancer activity, a direct comparative evaluation with its methyl ester analog is crucial to delineate the structure-activity relationship and select the optimal candidate for further development. The provided experimental framework offers a robust starting point for such an investigation. Future research should also focus on elucidating the precise molecular targets and exploring the in vivo efficacy and safety profiles of these promising compounds.

References

  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. Archiv der Pharmazie. (2021). Available at: [Link]

  • Imidazole: Having Versatile Biological Activities. Journal of Chemistry. (2014). Available at: [Link]

  • Industrial production method of 4-amino-5-imidazole formamide. Google Patents. (2020).
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  • What has more commercial value? A heterocycle bearing an ethyl or an methyl ester?. ResearchGate. (2013). Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of Ethyl 4-amino-1H-imidazole-2-carboxylate

As a Senior Application Scientist, my primary focus extends beyond the application of chemical compounds to encompass their entire lifecycle within the laboratory, including their safe and compliant disposal. The integri...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary focus extends beyond the application of chemical compounds to encompass their entire lifecycle within the laboratory, including their safe and compliant disposal. The integrity of our research and the safety of our personnel depend on rigorous adherence to established protocols. This guide provides a comprehensive framework for the proper disposal of Ethyl 4-amino-1H-imidazole-2-carboxylate, a heterocyclic compound common in synthetic and medicinal chemistry.

While a specific Safety Data Sheet (SDS) for this exact molecule is not always readily available, established principles of chemical safety and regulatory compliance mandate a conservative approach. We will therefore proceed by evaluating the known hazards of structurally analogous imidazole derivatives to establish a robust and self-validating disposal protocol. This procedure is grounded in federal regulations and best practices to ensure safety and environmental stewardship.

Part 1: Hazard Assessment and Characterization

The foundational step in any disposal plan is a thorough understanding of the material's potential hazards. Based on data from closely related imidazole compounds, we can infer a likely hazard profile for Ethyl 4-amino-1H-imidazole-2-carboxylate. This process of using surrogate data is a standard and accepted practice in chemical safety when specific information is lacking[1].

Inferred Hazard Profile:

Hazard ClassDescriptionRationale from Analogous Compounds
Acute Toxicity May be harmful if swallowed.Imidazole derivatives are classified as harmful upon ingestion[2][3].
Skin Corrosion/Irritation Causes skin irritation.A common characteristic of imidazole-based compounds[4][5][6][7].
Serious Eye Damage/Irritation Causes serious eye irritation or damage.Imidazoles are frequently listed as severe eye irritants[4][5][6][7][8].
Target Organ Toxicity May cause respiratory irritation.Inhalation of dust or aerosols can irritate the respiratory system[5][6][8].
Reproductive Toxicity Suspected of damaging the unborn child.Some imidazoles are classified as reproductive toxins, warranting caution[3][4][7][9].

Chemical Incompatibilities: To prevent violent reactions, toxic fumes, or container failure, it is critical to segregate this waste from incompatible materials. Based on the reactivity of the imidazole ring and ester functional group, avoid contact with:

  • Strong Oxidizing Agents

  • Strong Acids

  • Acid Anhydrides

  • Acid Chlorides[9][10][11][12]

Part 2: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the chemical for any purpose, including disposal, researchers must employ appropriate safety measures. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide suitable PPE[13].

  • Engineering Controls : All handling of Ethyl 4-amino-1H-imidazole-2-carboxylate, including weighing, transfer, and packaging for waste, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Eye and Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be used if there is a significant risk of splashing[13].

  • Skin Protection : A full-length, buttoned laboratory coat is required.

  • Hand Protection : Use chemically resistant nitrile gloves. Always check the manufacturer's glove compatibility chart. Contaminated gloves must be removed and discarded properly, followed by thorough hand washing[10].

Part 3: Step-by-Step Waste Disposal Protocol

The disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[14][15]. Disposal into the regular trash or sanitary sewer is prohibited[14][16]. The following "cradle-to-grave" procedure ensures compliance.

Step 1: Waste Segregation at the Point of Generation

Proper disposal begins the moment waste is generated.

  • Designate a Waste Stream: Dedicate a specific waste container solely for Ethyl 4-amino-1H-imidazole-2-carboxylate and materials contaminated with it.

  • Avoid Co-mingling: Never mix this waste with other chemical waste streams, especially those containing the incompatible materials listed above[15][16]. This is a critical step to prevent dangerous reactions within the waste container.

Step 2: Container Selection and Labeling

The integrity of the waste container is essential for safe storage and transport.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid[9][10][16]. The container must be free of damage and chemically compatible with the waste.

  • Affix a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "Ethyl 4-amino-1H-imidazole-2-carboxylate"

    • A clear statement of the associated hazards (e.g., "Irritant," "Potential Reproductive Toxin")

    • The date accumulation started.

Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated SAA pending pickup by trained personnel.

  • Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel[16][17].

  • Storage: Keep the waste container tightly sealed at all times, except when adding waste. Store it in a well-ventilated area away from heat or ignition sources and segregated from incompatible chemicals[11].

  • Volume Limits: EPA regulations limit accumulation in an SAA to 55 gallons of hazardous waste (or one quart of acutely hazardous waste)[17]. Once this limit is reached, the full container must be moved to a central storage area within three days.

Step 4: Arranging for Final Disposal

Laboratory personnel are responsible for the waste until it is transferred to an authorized entity.

  • Contact EHS: When the waste container is full or will no longer be used, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup[10][11].

  • Documentation: Complete any required waste pickup forms, ensuring all components of any mixtures are identified by percentage or volume[16]. Accurate record-keeping is a legal requirement and essential for liability protection[18].

  • Transport: Only trained EHS personnel or a licensed hazardous waste broker may transport the waste to a certified Treatment, Storage, and Disposal Facility (TSDF)[15][18].

Part 4: Emergency Spill Management

In the event of an accidental release, a swift and correct response is crucial.

  • Evacuate and Alert: Immediately alert all personnel in the vicinity. If the spill is large or involves other hazardous materials, evacuate the area and contact your institution's emergency response line.

  • Secure the Area: Prevent unauthorized entry into the spill zone.

  • Don Appropriate PPE: Before attempting cleanup of a small, manageable spill, don the full PPE described in Part 2.

  • Contain and Absorb: For solid material, carefully sweep it up, avoiding dust generation. For liquid solutions, cover with a chemically inert absorbent material (e.g., vermiculite, sand).

  • Collect Waste: Using non-sparking tools, carefully place the spilled material and all contaminated cleanup supplies into a designated hazardous waste container. Label it appropriately as described in Step 2.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All decontamination materials must also be disposed of as hazardous waste[10].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for handling waste containing Ethyl 4-amino-1H-imidazole-2-carboxylate.

G Disposal Decision Workflow for Ethyl 4-amino-1H-imidazole-2-carboxylate Start Waste Generated Assess Assess Nature of Waste Start->Assess Solid Solid or Concentrated Waste Assess->Solid Solid Liquid Dilute Solution Waste Assess->Liquid Liquid Contaminated Contaminated Materials (Gloves, Wipes, Glassware) Assess->Contaminated Materials Spill Accidental Spill Assess->Spill Spill Segregate Segregate into Dedicated Hazardous Waste Container Solid->Segregate Liquid->Segregate Contaminated->Segregate SpillClean Follow Spill Management Protocol Spill->SpillClean Label Label Container Correctly (Name, Hazards, Date) Segregate->Label Store Store in Satellite Accumulation Area (SAA) Label->Store EHS Contact EHS for Pickup and Final Disposal Store->EHS Container Full or Project Complete SpillClean->Segregate Collect Residue

Caption: Decision workflow for proper waste segregation and disposal.

By adhering to this structured, regulation-grounded protocol, researchers can ensure the safe and compliant disposal of Ethyl 4-amino-1H-imidazole-2-carboxylate, protecting themselves, their colleagues, and the environment. Always prioritize consulting your institution's specific EHS guidelines, as they may include additional local or state requirements.

References

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]

  • Imidazole Standard Operating Procedure . University of Washington. [Link]

  • Imidazole Safety Data Sheet . Carl ROTH. [Link]

  • Imidazole Waste Accumulation and Disposal Procedures . University of Washington EH&S. [Link]

  • Imidazole Safety Data Sheet . Chemos GmbH & Co.KG. [Link]

  • Pharmacy - Preparation & Handling of Hazardous Drugs . Occupational Safety and Health Administration (OSHA). [Link]

  • Guidelines on Handling Hazardous Drugs . American Society of Health-System Pharmacists (ASHP). [Link]

  • ASHP Guidelines on Handling Hazardous Drugs . American Journal of Health-System Pharmacy. [Link]

  • Hazardous Drugs - Standards . Occupational Safety and Health Administration (OSHA). [Link]

  • Guidance For Hazard Determination . Occupational Safety and Health Administration (OSHA). [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-amino-1H-imidazole-2-carboxylate

As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, field-proven safety and handling protocols for Ethyl 4...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, field-proven safety and handling protocols for Ethyl 4-amino-1H-imidazole-2-carboxylate. While specific toxicological data for this exact compound is limited, a conservative approach, grounded in the known hazards of structurally similar imidazole derivatives and heterocyclic amines, is paramount. We will treat this compound with the caution it warrants, ensuring that every procedure is a self-validating system of safety.

Inferred Hazard Assessment

An analysis of safety data for related imidazole compounds reveals a consistent pattern of hazards.[1][2][3][4] Based on this data, we can infer the likely risks associated with Ethyl 4-amino-1H-imidazole-2-carboxylate, mandating a comprehensive protective strategy.

Potential Hazard Inferred Risk Based on Similar Compounds Primary Route of Exposure Potential Consequences
Skin Irritation/Corrosion Causes skin irritation.[2][3][4] Some related compounds cause severe burns.[5][6]Dermal ContactRedness, pain, and in severe cases, chemical burns.[5]
Serious Eye Damage Causes serious eye irritation.[1][2][3][4] Related compounds can cause severe damage.[7]Eye ContactPain, redness, blurred vision, and potentially irreversible eye damage.[5]
Respiratory Irritation May cause respiratory irritation.[3][4]Inhalation (of dust)Coughing, sore throat, and a burning sensation in the respiratory tract.[5]
Acute Oral Toxicity May be harmful if swallowed.[1][8]IngestionSore throat and burning sensation in the throat and chest.[5]
Reproductive Toxicity Some parent imidazoles are suspected of damaging fertility or the unborn child.[5][6][9]All RoutesLong-term systemic effects.

Given these potential risks, a "Warning" signal word is appropriate, and handling procedures must be designed to mitigate all potential routes of exposure.[8]

The Core Directive: Your PPE Ensemble

The selection of Personal Protective Equipment (PPE) is not merely a checklist; it is a scientifically informed barrier system. Each component is chosen to counter a specific, identified risk.

Eye and Face Protection: The Non-Negotiable First Line

Direct ocular exposure to imidazole compounds can cause severe and lasting damage.[5][6] Therefore, robust eye protection is mandatory at all times.

  • Minimum Requirement: Tight-sealing chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[10] Standard safety glasses with side shields are insufficient as they do not protect against splashes or fine dusts.[11]

  • Best Practice/High-Risk Operations: When handling larger quantities (>10g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[6][7][11] This provides a secondary barrier for the entire face.

Skin and Body Protection: Preventing Dermal Absorption

The primary risk of dermal contact is irritation and potential chemical burns.[2] Complete coverage of exposed skin is essential.

  • Gloves: Nitrile rubber gloves are the standard recommendation for handling many imidazole compounds.[6] Always use gloves tested according to EN 374. Before use, inspect gloves for any signs of degradation or perforation.[12] For prolonged work, consider double-gloving. It is critical to use proper glove removal technique to avoid contaminating your skin.[13]

  • Laboratory Coat: A clean, flame-resistant lab coat, fully buttoned with sleeves rolled down, is required. This protects against incidental contact and minor spills.

  • Protective Clothing: When handling large quantities or in situations with a high potential for spills, corrosion-proof clothing or a chemical-resistant apron over the lab coat is necessary.[14] Full-length pants and closed-toe, chemical-resistant shoes are mandatory; sandals or open-toed shoes are strictly prohibited.[12]

Respiratory Protection: Shielding the Respiratory Tract

Fine powders of imidazole derivatives can form explosive dust mixtures in the air and are readily inhaled, causing respiratory irritation.[5][10]

  • Primary Control: Always handle solid Ethyl 4-amino-1H-imidazole-2-carboxylate inside a certified chemical fume hood to minimize dust generation and inhalation.[10]

  • When a Respirator is Required: If engineering controls like a fume hood are not available or are insufficient to control dust (e.g., during large-scale transfers or spill cleanup), respiratory protection is mandatory. A NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (Type P3 or N95/P100) is required.[10][14]

Operational Plan: From Preparation to Disposal

A disciplined workflow ensures that safety protocols are integrated into every step of the experimental process.

Step-by-Step Protocol for Donning and Doffing PPE
  • Preparation: Before entering the lab, ensure long hair is tied back and loose clothing is secured.[12]

  • Donning (Gearing Up):

    • Put on the lab coat and fasten all buttons.

    • Put on chemical splash goggles.

    • Put on the first pair of nitrile gloves, ensuring they overlap the cuffs of the lab coat.

    • If required, put on a second pair of gloves.

    • If a respirator is needed, perform a seal check before entering the work area.

  • Doffing (Removal):

    • Remove the outer pair of gloves (if double-gloved) using a technique that avoids touching the outside of the glove with bare skin.

    • Remove the face shield (if used) from the back.

    • Remove the lab coat, turning it inside out as you remove it.

    • Remove goggles from the back.

    • Remove the inner pair of gloves.

    • Immediately wash hands thoroughly with soap and water. [14]

Safe Handling and Disposal Workflow

The following diagram outlines the critical decision points and procedural flow for safely handling Ethyl 4-amino-1H-imidazole-2-carboxylate.

A 1. Assess Risks & Review SDS (for related compounds) B 2. Prepare Engineering Controls (Fume Hood, Eyewash Station) A->B C 3. Don Full PPE (Goggles, Gloves, Lab Coat) B->C D 4. Handle Chemical (Weighing, Transfer, Reaction) C->D E 5. Decontaminate & Segregate Waste (Solid Waste, Sharps, Liquid) D->E Post-Handling I Spill Occurs D->I F 6. Clean & Decontaminate Workspace E->F G 7. Doff PPE Correctly F->G H 8. Wash Hands Thoroughly G->H J Follow Spill Protocol I->J Emergency J->F Post-Cleanup

Caption: Workflow for Safe Handling of Ethyl 4-amino-1H-imidazole-2-carboxylate.

Contingency Planning: Spills and Exposure

Preparation is key to mitigating the impact of an accident. Before beginning work, know the location of all safety equipment, including eyewash stations, safety showers, and spill kits.[12]

Minor Spill Cleanup Protocol

For small spills (<5g) of solid material inside a fume hood:

  • Alert others in the immediate area.

  • Ensure your PPE is intact. If contaminated, retreat and don fresh PPE.

  • Contain the spill by gently covering it with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[15]

  • Collect the material using a plastic scoop or brush and place it into a clearly labeled, sealed container for hazardous waste.[5][16] Do not use a broom, which can create dust.

  • Clean the spill area with a suitable solvent (e.g., water, if compatible), followed by a thorough wipe-down.

  • Dispose of all cleanup materials as hazardous waste.

Waste Disposal

All waste containing Ethyl 4-amino-1H-imidazole-2-carboxylate, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Place in sealed, properly labeled containers.[13]

  • Do not mix with other waste streams unless explicitly permitted.[13]

  • Dispose of contents and containers in accordance with all local, state, and federal regulations.[3][9][13]

First Aid and Emergency Response
Exposure Route Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [1][6][10]
Skin Contact Take off immediately all contaminated clothing.[9] Wash skin immediately with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. [9][10]
Inhalation Move the person to fresh air and keep at rest in a position comfortable for breathing.[3][9] If breathing is difficult, give oxygen. Seek immediate medical attention. [10]
Ingestion Do NOT induce vomiting.[5][10] Rinse mouth with water. If the person is conscious, give one or two glasses of water to drink.[5] Seek immediate medical attention. [6]

By adhering to these rigorous safety protocols, you build a culture of safety that protects not only yourself but your entire research team. Your diligence is the foundation of scientific integrity and discovery.

References

  • International Labour Organization. (n.d.). ICSC 1721 - IMIDAZOLE. International Chemical Safety Cards (ICSCs). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]

  • AmericanBio. (2015). IMIDAZOLE Safety Data Sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole Karl-Fischer. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl imidazole-2-carboxylate. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Harvey Mudd College Department of Chemistry. (2015). Safe Laboratory Practices in Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-amino-1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • University of California, Riverside. (n.d.). Lab Safety Rules and Guidelines. Environmental Health & Safety. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • KTH Royal Institute of Technology. (n.d.). CBH Guidelines for Lab Safety. Retrieved from [Link]

Sources

Retrosynthesis Analysis

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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